An In-depth Technical Guide to 3-Methoxy-4-(methoxycarbonyl)benzoic acid For Researchers, Scientists, and Drug Development Professionals Abstract 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS No: 162046-51-7) is a subst...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 3-Methoxy-4-(methoxycarbonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS No: 162046-51-7) is a substituted aromatic carboxylic acid that serves as a sophisticated building block in modern organic synthesis and medicinal chemistry.[1] Its trifunctional nature, featuring a carboxylic acid, a methyl ester, and a methoxy group on a benzene scaffold, offers a platform for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic protocol, an analysis of its chemical reactivity, and its potential applications in the field of drug discovery, drawing upon established chemical principles and data from analogous compounds.
Physicochemical and Spectroscopic Profile
The structural arrangement of functional groups in 3-Methoxy-4-(methoxycarbonyl)benzoic acid dictates its physical properties and reactivity. Quantitative data for this specific molecule is not widely published in peer-reviewed literature; however, its properties can be reliably inferred from supplier technical data and predictive models.[2]
Table 1: Core Properties of 3-Methoxy-4-(methoxycarbonyl)benzoic acid
¹H NMR: Protons on the aromatic ring would appear as distinct doublets or multiplets in the δ 7.0-8.5 ppm region. The two methoxy groups (one from the ether, one from the ester) would each produce a sharp singlet around δ 3.8-4.0 ppm. The acidic proton of the carboxylic acid would be a broad singlet at δ 10-13 ppm.
¹³C NMR: Carbonyl carbons of the ester and carboxylic acid would resonate downfield (δ 165-175 ppm). The aromatic carbons would appear in the δ 110-160 ppm range, with the carbon attached to the methoxy group being significantly shielded. The methoxy carbons would be found around δ 50-55 ppm.
IR Spectroscopy: A broad O-H stretch from the carboxylic acid would be prominent around 2500-3300 cm⁻¹. Two distinct C=O stretching bands would appear around 1720 cm⁻¹ (ester) and 1680 cm⁻¹ (acid). C-O stretching from the ether and ester groups would be visible in the 1000-1300 cm⁻¹ region.
Synthesis and Mechanistic Insights
The synthesis of asymmetrically substituted terephthalic acid derivatives like 3-Methoxy-4-(methoxycarbonyl)benzoic acid requires strategic control over regioselectivity. A robust and logical approach involves the selective mono-esterification of a suitable precursor, such as 2-methoxyterephthalic acid. The steric hindrance imposed by the methoxy group adjacent to one carboxylic acid can be exploited to preferentially esterify the less hindered carboxylic acid at the C4 position.
Proposed Synthetic Workflow
The following diagram illustrates a plausible two-step synthesis starting from commercially available 2-methoxyterephthalic acid.
An In-depth Technical Guide to the Synthesis of 3-Methoxy-4-(methoxycarbonyl)benzoic Acid Authored by: A Senior Application Scientist Foreword: Navigating the Synthesis of a Niche Aromatic Carboxylate 3-Methoxy-4-(methox...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis of 3-Methoxy-4-(methoxycarbonyl)benzoic Acid
Authored by: A Senior Application Scientist
Foreword: Navigating the Synthesis of a Niche Aromatic Carboxylate
3-Methoxy-4-(methoxycarbonyl)benzoic acid is a bespoke chemical entity with potential applications in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. Its structure, featuring a benzoic acid core with differential substitution—a methoxy group, a free carboxylic acid, and a methyl ester—presents a unique synthetic challenge. A survey of the current literature does not reveal a direct, one-pot synthesis for this specific molecule. Therefore, this guide proposes a robust and logical synthetic strategy based on fundamental principles of organic chemistry, focusing on a regioselective mono-esterification of a readily accessible precursor, 2-methoxyterephthalic acid. This document is intended for researchers, scientists, and drug development professionals, providing not only a detailed experimental protocol but also the underlying chemical rationale for the proposed methodology.
Strategic Approach: Leveraging Steric Hindrance for Regioselective Esterification
The cornerstone of the proposed synthesis is the selective esterification of one of two carboxylic acid groups on a substituted terephthalic acid backbone. The chosen starting material, 2-methoxyterephthalic acid, possesses two carboxylic acid moieties at the 1- and 4-positions of the benzene ring, with a methoxy group at the 2-position.
The central hypothesis of this synthetic strategy is that the methoxy group at the C2 position will exert significant steric hindrance on the adjacent carboxylic acid at the C1 position. This steric hindrance is expected to decrease the rate of esterification at the C1 carboxyl group, thereby allowing for the preferential esterification of the less hindered carboxyl group at the C4 position.[1][2][3] This approach avoids the need for complex protection-deprotection steps, offering a more elegant and efficient synthetic route. The Fischer-Speier esterification, a classic and well-understood acid-catalyzed reaction between a carboxylic acid and an alcohol, is the chosen method for this transformation.[1][4][5][6]
3-Methoxy-4-(methoxycarbonyl)benzoic acid: Structural Architecture, Synthesis, and Applications in Advanced Therapeutics
An In-Depth Technical Whitepaper for Research Scientists and Drug Development Professionals Executive Summary In the rapidly evolving landscape of targeted therapeutics and advanced materials, bifunctional organic buildi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Whitepaper for Research Scientists and Drug Development Professionals
Executive Summary
In the rapidly evolving landscape of targeted therapeutics and advanced materials, bifunctional organic building blocks serve as the critical scaffolding for complex molecular architectures. 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS: 162046-51-7) [1], also known as 2-methoxyterephthalic acid 1-methyl ester, is a highly versatile, orthogonally protected aromatic intermediate. Featuring a rigid phenyl core, a sterically shielding methoxy group, and two distinct carboxylate oxidation states (a free acid and a methyl ester), this compound enables highly controlled, sequential functionalization.
This whitepaper provides a comprehensive analysis of its structural properties, details a self-validating regioselective synthetic protocol, and explores its strategic utility in modern drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs).
Chemical Identity & Structural Architecture
The utility of 3-Methoxy-4-(methoxycarbonyl)benzoic acid stems from its precise spatial arrangement. The molecule is a derivative of terephthalic acid (1,4-benzenedicarboxylic acid) where the symmetry is broken by a methoxy group at the 3-position (relative to the free carboxylic acid at position 1) [2].
Physicochemical Properties
The following table summarizes the core quantitative data and identifiers for the compound, essential for analytical verification and stoichiometric calculations [1][3].
Property
Value / Description
IUPAC Name
3-Methoxy-4-(methoxycarbonyl)benzoic acid
Synonym
2-Methoxyterephthalic acid 1-methyl ester
CAS Registry Number
162046-51-7
Molecular Formula
C₁₀H₁₀O₅
Molecular Weight
210.18 g/mol
SMILES String
COC1=C(C=CC(=C1)C(=O)O)C(=O)OC
Physical Form
Solid (typically white to off-white powder)
Purity Standard
≥95% (HPLC)
Structural Causality and Orthogonal Reactivity
The true value of this molecule lies in its orthogonal reactivity , dictated by the steric and electronic effects of the methoxy (-OCH₃) group.
C1 Position (Free Carboxylic Acid): Located meta to the methoxy group, this moiety is sterically unhindered. It is primed for immediate activation (e.g., via HATU, EDC, or SOCl₂) to undergo amide coupling with primary or secondary amines.
C4 Position (Methyl Ester): Located ortho to the methoxy group. The bulky methoxy group provides significant steric shielding. This ester remains completely stable during transformations at the C1 position. Once the C1 position is functionalized, the C4 ester can be selectively hydrolyzed under basic conditions to reveal a new reactive site.
Mechanistic Synthesis & Experimental Protocol
The synthesis of 3-Methoxy-4-(methoxycarbonyl)benzoic acid relies on the regioselective mono-saponification of dimethyl 2-methoxyterephthalate .
The Causality of Regioselectivity
When dimethyl 2-methoxyterephthalate is exposed to exactly 1.0 equivalent of sodium hydroxide, the hydroxide nucleophile must choose between two ester carbonyls. The ester adjacent to the methoxy group (C1 in terephthalate numbering) is sterically blocked, increasing the activation energy required to form the tetrahedral intermediate. Consequently, the hydroxide exclusively attacks the less hindered ester (C4 in terephthalate numbering), yielding the target mono-ester [2].
Regioselective mono-saponification workflow driven by steric shielding.
Step-by-Step Self-Validating Protocol
To ensure high purity and prevent over-hydrolysis to the di-acid, the following protocol incorporates built-in validation checkpoints.
Dissolution: Suspend dimethyl 2-methoxyterephthalate (2.24 g, 10.0 mmol) in 30 mL of methanol in a 100 mL round-bottom flask. Cool the mixture to 0°C using an ice bath.
Controlled Hydrolysis: Add the 1.0 M NaOH solution (10.0 mL, 10.0 mmol) dropwise over 15 minutes.
Causality: Slow addition at 0°C prevents localized high concentrations of base, entirely suppressing the formation of the unwanted di-acid byproduct.
Reaction Monitoring (Validation Checkpoint 1): Remove the ice bath and stir at room temperature for 3-4 hours. Monitor via TLC (Hexane/EtOAc 1:1). The starting diester (
Rf≈0.7
) will disappear, replaced by a baseline spot corresponding to the sodium carboxylate salt.
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove methanol, leaving an aqueous solution. Extract once with 15 mL of EtOAc to remove any unreacted diester traces.
Acidification (Validation Checkpoint 2): Cool the aqueous layer to 0°C and slowly add 1M HCl until the pH reaches 2-3.
Causality: The protonation of the carboxylate drastically reduces its aqueous solubility, triggering the precipitation of the target compound.
Isolation: Filter the resulting white precipitate under vacuum, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 45°C overnight. Yield: ~85-90%.
Applications in Advanced Therapeutics (PROTACs)
In modern drug discovery, particularly in Targeted Protein Degradation (TPD), the spatial distance and rigidity between the Protein of Interest (POI) ligand and the E3 ligase recruiting ligand are paramount.
3-Methoxy-4-(methoxycarbonyl)benzoic acid acts as an exceptional rigid linker scaffold . The aromatic ring restricts the conformational degrees of freedom, which can significantly enhance the binding affinity and ternary complex formation compared to highly flexible PEG linkers.
Orthogonal Conjugation Strategy
The dual functional groups allow for a clean, two-step conjugation process without the need for complex protecting group manipulation:
First Ligation: The free C1-COOH is coupled to the POI ligand using standard amide bond formation.
Activation: The C4-COOCH₃ is then hydrolyzed using LiOH in THF/H₂O to reveal the second carboxylic acid.
Second Ligation: The newly freed C4-COOH is coupled to the E3 ligase ligand (e.g., a thalidomide or VHL derivative).
Utilization of the compound as a rigid, orthogonally functionalized PROTAC scaffold.
By leveraging the steric properties of the methoxy group, medicinal chemists can execute highly predictable, high-yield synthetic routes, accelerating the pipeline from discovery to preclinical evaluation.
References
Exploratory
Comprehensive Characterization and Application of 3-Methoxy-4-(methoxycarbonyl)benzoic Acid in Advanced Materials and API Synthesis
Executive Summary In the landscape of advanced organic synthesis, the demand for orthogonally protected, multifunctional building blocks is paramount. 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS: 162046-51-7), also wi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of advanced organic synthesis, the demand for orthogonally protected, multifunctional building blocks is paramount. 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS: 162046-51-7), also widely recognized as 2-methoxy-terephthalic acid 1-methyl ester,[1], serves as a highly specialized scaffold. By presenting a free carboxylic acid at one terminus and a methyl-protected carboxylate at the other, this compound enables stepwise, unidirectional functionalization. This whitepaper provides an in-depth technical analysis of its structural properties, the mechanistic causality behind its orthogonal reactivity, and self-validating protocols for its integration into Active Pharmaceutical Ingredients (APIs) and Metal-Organic Frameworks (MOFs)[2],[3].
Understanding the baseline physical and spectroscopic properties of this building block is critical for downstream analytical tracking. The asymmetric nature of the molecule yields distinct spectroscopic signatures that are highly sensitive to subsequent functionalization.
Mechanistic Causality: The Role of the 3-Methoxy Group
As a Senior Application Scientist, it is vital to look beyond the basic structure and analyze the causality of the molecule's reactivity. The true value of 3-methoxy-4-(methoxycarbonyl)benzoic acid lies in the strategic placement of the 3-methoxy group.
Steric Shielding: The methoxy group at Position 3 is directly ortho to the methyl ester at Position 4. This creates a localized steric bulk that physically shields the ester carbonyl carbon from unwanted nucleophilic attack during reactions targeting the free acid at Position 1.
Electronic Modulation: Relative to the free carboxylic acid (Position 1), the methoxy group is in the meta position. Because resonance donation from the oxygen lone pairs does not effectively reach the meta position, the methoxy group exerts a mild electron-withdrawing inductive effect (-I). This slightly increases the electrophilicity of the activated 1-COOH intermediate, accelerating coupling kinetics.
This combination of steric protection at the ester and electronic activation at the free acid ensures near-perfect chemoselectivity during stepwise synthesis.
Workflow demonstrating the orthogonal reactivity of the mono-ester building block.
Application Workflows in Advanced Materials
Defect-Engineered Metal-Organic Frameworks (MOFs)
2-Methoxyterephthalic acid derivatives are critical linkers in the synthesis of highly stable MOFs, such as the zirconium-based UiO-66-OMe [5],[3] and europium-based sensors like EuBDC-OMe [2]. By utilizing the mono-esterified precursor (CAS 162046-51-7), researchers can perform post-synthetic modifications or synthesize mixed-linker MOFs. The free acid is anchored to a substrate or a secondary molecule, and the ester is subsequently hydrolyzed to reveal the final coordinating carboxylate for solvothermal MOF assembly.
Solvothermal assembly of functionalized UiO-66-OMe MOFs using the deprotected ligand.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific In-Process Controls (IPCs) that confirm causality and prevent downstream failures.
Protocol A: Chemoselective Amide Coupling (Targeting Position 1)
Objective: Couple a primary amine to the free carboxylic acid without disturbing the methyl ester.
Causality of Reagents: HATU is selected over standard EDC/NHS because the rapid kinetics of the HOAt-active ester intermediate outcompetes any potential background transesterification at the sterically hindered Position 4.
Step-by-Step Methodology:
Dissolution: Dissolve 1.0 eq of 3-methoxy-4-(methoxycarbonyl)benzoic acid in anhydrous DMF (0.2 M concentration) under an inert N₂ atmosphere.
Activation: Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature. The solution will turn pale yellow, indicating the formation of the active ester.
Coupling: Add 1.1 eq of the target primary amine. Stir at room temperature for 2 hours.
Self-Validation (IPC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Validation Criteria: The presence of the product mass
[M+H]+
confirms coupling. The absence of a
[M−14]+
or
[M−32]+
peak confirms the methyl ester remains perfectly intact.
Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Sterically-Gated Saponification (Targeting Position 4)
Objective: Deprotect the methyl ester to reveal the second carboxylic acid for MOF assembly or further API synthesis.
Causality of Reagents: LiOH is used because the lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This is necessary to overcome the steric hindrance provided by the adjacent 3-methoxy group, while remaining mild enough to prevent cleavage of the amide bond formed in Protocol A.
Step-by-Step Methodology:
Solvent System: Dissolve the intermediate from Protocol A in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M concentration). The mixed solvent ensures solubility of the organic substrate while providing the aqueous environment required for hydrolysis.
Hydrolysis: Add 3.0 eq of LiOH·H₂O. Heat the reaction gently to 40 °C. Note: The steric bulk of the 3-methoxy group necessitates this slight heating compared to unhindered esters.
Self-Validation (IPC): Monitor via TLC (DCM:MeOH 9:1 with 1% Acetic Acid) every 2 hours.
Validation Criteria: The reaction is complete only when the higher
Rf
spot (ester) completely disappears, replaced by a baseline/low
Rf
spot (highly polar dicarboxylic acid derivative).
Workup: Cool to 0 °C and carefully acidify with 1M HCl to pH ~2 to precipitate the free acid. Filter the resulting solid, wash with cold water, and dry under high vacuum.
References
Xu et al. (Reassessed by NIH PMC). "A europium metal–organic framework for dual Fe3+ ion and pH sensing". Retrieved from: [Link]
ACS Publications. "Impact of Defects and Particle Size on the Reversible Structural Transformation between Metal–Organic Frameworks". Retrieved from:[Link]
An In-Depth Technical Guide to 3-Methoxy-4-(methoxycarbonyl)benzoic Acid For Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Methoxy-4-(methoxycarbonyl)benzoic acid is a substituted aromat...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 3-Methoxy-4-(methoxycarbonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Methoxy-4-(methoxycarbonyl)benzoic acid is a substituted aromatic carboxylic acid that serves as a valuable intermediate and building block in synthetic organic chemistry. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group on a methoxy-substituted benzene ring, offers a versatile platform for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a discussion of its synthetic relevance, a detailed experimental protocol for its preparation, and essential safety information. The strategic arrangement of its functional groups allows for selective chemical modifications, making it a compound of interest for researchers in medicinal chemistry and materials science.
Chemical Identity and Physicochemical Properties
3-Methoxy-4-(methoxycarbonyl)benzoic acid is systematically named and identified by several key descriptors. Its molecular structure is foundational to its reactivity and physical characteristics.
The molecule's core is a benzoic acid scaffold, substituted at the C3 position with a methoxy group (-OCH₃) and at the C4 position with a methoxycarbonyl group (-COOCH₃). This substitution pattern dictates the electronic and steric environment of the reactive sites.
Molecular Structure Diagram
Caption: Synthetic workflow for 3-Methoxy-4-(methoxycarbonyl)benzoic acid.
Step-by-Step Methodology
Rationale: This synthetic route leverages two classic organic reactions. The Friedel-Crafts acylation installs a key carbon-carbon bond at the position para to the activating methoxy group. The subsequent haloform reaction is a reliable method for oxidizing a methyl ketone directly to a carboxylic acid under relatively mild basic conditions.
Materials:
Methyl 2-methoxybenzoate
Acetyl chloride
Aluminum chloride (AlCl₃), anhydrous
Dichloromethane (DCM), anhydrous
Bromine (Br₂)
Sodium hydroxide (NaOH)
Hydrochloric acid (HCl), concentrated
Diethyl ether
Magnesium sulfate (MgSO₄), anhydrous
Protocol:
Step 1: Friedel-Crafts Acylation of Methyl 2-methoxybenzoate
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous DCM under a nitrogen atmosphere.
Cooling: Cool the suspension to 0 °C using an ice-water bath.
Reagent Addition: Add acetyl chloride (1.1 eq.) dropwise to the stirred suspension. Following this, add methyl 2-methoxybenzoate (1.0 eq.) dissolved in a minimal amount of anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
Causality Insight: The methoxy group is an ortho-, para-director. Acylation occurs predominantly at the para position due to reduced steric hindrance compared to the ortho position adjacent to the bulky ester group. Anhydrous conditions are critical as AlCl₃ reacts violently with water.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, methyl 4-acetyl-2-methoxybenzoate, can be purified by column chromatography or recrystallization.
Step 2: Oxidation to 3-Methoxy-4-(methoxycarbonyl)benzoic acid
Reagent Preparation: Prepare a fresh solution of sodium hypobromite (NaOBr) by adding bromine (3.3 eq.) dropwise to a cooled (0 °C) solution of sodium hydroxide (excess) in water.
Trustworthiness: Using freshly prepared reagent is crucial for reaction efficiency as hypohalites are unstable.
Reaction: Dissolve the methyl 4-acetyl-2-methoxybenzoate intermediate from Step 1 in a suitable solvent like 1,4-dioxane. Add the cold NaOBr solution dropwise. A yellow precipitate of bromoform may be observed.
Heating: Gently warm the mixture to 40-50 °C and stir until the reaction is complete (monitored by TLC).
Workup: Cool the reaction mixture and quench any excess hypobromite with a small amount of sodium thiosulfate solution.
Acidification: Acidify the clear aqueous solution to a pH of ~2 with concentrated HCl. The desired product, 3-Methoxy-4-(methoxycarbonyl)benzoic acid, will precipitate out of the solution as a solid.
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.
Safety and Handling
According to GHS hazard statements, 3-Methoxy-4-(methoxycarbonyl)benzoic acid is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).
[1]
P264: Wash hands thoroughly after handling.
* P280: Wear protective gloves, protective clothing, eye protection, and face protection.
* P302+P352: IF ON SKIN: Wash with plenty of soap and water.
* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and perform all operations in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
References
3-Methoxy-4-(methoxycarbonyl)benzoic acid | 162046-51-7. (n.d.). BLD Pharmatech. Retrieved March 14, 2026, from [Link]
3-Methoxy-4-(methoxycarbonyl)benzoic acid | 162046-51-7. (n.d.). MilliporeSigma. Retrieved March 14, 2026, from [Link]
PubChemLite. (n.d.). 3-methoxy-4-(methoxycarbonyl)benzoic acid (C10H10O5). Retrieved March 14, 2026, from [Link]
Li, W., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4269. Available from: [Link]
Li, W., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. ResearchGate. Retrieved March 14, 2026, from [Link]
An In-depth Technical Guide to 3-Methoxy-4-(methoxycarbonyl)benzoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methoxy-4-(methoxycarbonyl)benzoic acid, a key bifunctional organic compound, serves as a valuable intermediate in the synthesis of a wide ar...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4-(methoxycarbonyl)benzoic acid, a key bifunctional organic compound, serves as a valuable intermediate in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical and fine chemical industries. Its strategic substitution pattern, featuring a carboxylic acid, a methyl ester, and a methoxy group on the benzene ring, offers a versatile platform for molecular elaboration. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and significant applications, with a focus on the underlying chemical principles and practical methodologies.
The IUPAC name for this compound is 2-Methoxy-4-carboxybenzoic acid methyl ester . However, it is more commonly known as 3-Methoxy-4-(methoxycarbonyl)benzoic acid, and will be referred to as such in this guide.
Chemical Identity and Properties
A thorough understanding of the physicochemical properties of 3-Methoxy-4-(methoxycarbonyl)benzoic acid is fundamental to its application in synthetic chemistry.
Synthesis of 3-Methoxy-4-(methoxycarbonyl)benzoic Acid
The synthesis of 3-Methoxy-4-(methoxycarbonyl)benzoic acid is most effectively achieved through the selective hydrolysis of its corresponding diester, dimethyl 2-methoxyterephthalate. This method hinges on the differential reactivity of the two ester groups, influenced by the electronic and steric effects of the adjacent methoxy group.
Logical Workflow for Synthesis
The synthetic strategy involves a two-step process: the preparation of the diester starting material followed by its selective monohydrolysis.
Caption: Synthetic workflow for 3-Methoxy-4-(methoxycarbonyl)benzoic acid.
Experimental Protocol: Selective Monohydrolysis of Dimethyl 2-methoxyterephthalate
This protocol outlines a general procedure for the selective hydrolysis of dimethyl 2-methoxyterephthalate to yield 3-Methoxy-4-(methoxycarbonyl)benzoic acid. The key to selectivity lies in the controlled stoichiometry of the base and careful monitoring of the reaction progress.
Materials:
Dimethyl 2-methoxyterephthalate
Sodium hydroxide (NaOH)
Methanol (MeOH)
Water (H₂O)
Hydrochloric acid (HCl), concentrated
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl 2-methoxyterephthalate (1.0 equivalent) in methanol.
Addition of Base: To the stirred solution, add a solution of sodium hydroxide (1.0 to 1.1 equivalents) in water dropwise at room temperature. The precise control of the base stoichiometry is crucial to favor mono-hydrolysis and minimize the formation of the dicarboxylic acid byproduct.
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time and prevent over-hydrolysis.
Work-up:
Upon completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure.
The remaining aqueous solution is diluted with water and washed with a non-polar organic solvent like ethyl acetate to remove any unreacted starting material.
The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 2-3 with concentrated hydrochloric acid.
The precipitated product is collected by vacuum filtration.
Purification:
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes).
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Self-Validation and Causality:
Stoichiometric Control: The use of a slight excess of one equivalent of base is a critical parameter. A large excess would lead to the hydrolysis of both ester groups, yielding the undesired 2-methoxyterephthalic acid.
Reaction Temperature and Time: Monitoring the reaction allows for quenching at the point of maximum mono-ester formation, preventing the subsequent slower hydrolysis of the second ester group.
Acidification: The acidification step is essential to protonate the carboxylate salt formed during the reaction, causing the desired carboxylic acid to precipitate out of the aqueous solution.
Applications in Drug Development and Organic Synthesis
3-Methoxy-4-(methoxycarbonyl)benzoic acid is a versatile building block in medicinal chemistry and organic synthesis due to its distinct functional groups that allow for sequential and site-selective modifications.
Role as a Pharmaceutical Intermediate
Benzoic acid derivatives are integral scaffolds in a multitude of pharmaceutical agents.[3] The presence of the methoxy and methoxycarbonyl groups in the target molecule provides handles for further chemical transformations, making it a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs).[3][4] While specific, publicly documented examples of APIs synthesized directly from 3-Methoxy-4-(methoxycarbonyl)benzoic acid are not abundant, its structural motifs are found in various biologically active compounds. Its utility lies in its ability to undergo reactions such as:
Amide Coupling: The carboxylic acid functionality can be readily converted to an amide by coupling with a wide range of amines, a common linkage in many drug molecules.
Esterification/Transesterification: Both the carboxylic acid and the methyl ester can be modified to introduce different alkyl or aryl groups, which can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
Aromatic Substitution: The electron-donating methoxy group can influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring, allowing for the introduction of further substituents.
Logical Relationship in a Hypothetical Drug Synthesis
The following diagram illustrates the potential role of 3-Methoxy-4-(methoxycarbonyl)benzoic acid in a hypothetical multi-step synthesis of a drug candidate.
Caption: Hypothetical role in multi-step drug synthesis.
Conclusion
3-Methoxy-4-(methoxycarbonyl)benzoic acid is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical development and organic synthesis. Its unique arrangement of functional groups allows for a high degree of control in synthetic transformations. The synthetic protocol outlined in this guide, based on the selective hydrolysis of the corresponding diester, provides a reliable method for its preparation. As the demand for novel and complex small molecules continues to grow, the importance of such strategically functionalized building blocks will undoubtedly increase.
References
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]
PubChem. (n.d.). 3-Methoxybenzoic Acid. Retrieved from [Link]
PubChem. (n.d.). 3,4-Bis(methoxycarbonyl)benzoic acid. Retrieved from [Link]
PubChemLite. (n.d.). 3-methoxy-4-(methoxycarbonyl)benzoic acid (C10H10O5). Retrieved from [Link]
PubChem. (n.d.). 3-(Methoxycarbonyl)benzoic acid. Retrieved from [Link]
Chemsrc. (2025, August 24). 3-Methoxy-4-methylbenzoic acid. Retrieved from [Link]
PubChem. (n.d.). 3-Methoxy-5-(methoxycarbonyl)benzoic acid. Retrieved from [Link]
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]
Harikrishna, N., et al. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 54B(1), 77-83.
PubChemLite. (n.d.). 3-(methoxycarbonyl)-4-methylbenzoic acid (C10H10O4). Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of terephthalic acid methyl ester. Retrieved from [Link]
ResearchGate. (n.d.). Hydrolysis of Dimethyl Terephthalate for the Production of Terephthalic Acid. Retrieved from [Link]
Google Patents. (n.d.). US2976030A - Two step esterification process of terephthalic acid.
Zou, G.-Y., et al. (2007). A simple and environmental-friendly procedure to synthesize 2-methyl terephthalic acid by selectively oxidizing 2, 4-dimethylbenzoic acid. Organic CHEMISTRY, 2(1), 1-4.
Lei, L., et al. (2006). Alkaline hydrolysis of dimethyl terephthalate in the presence of [LiAl2(OH)6]Cl·2H2O.
OSTI.GOV. (2006, November 15). Alkaline hydrolysis of dimethyl terephthalate in the presence of [LiAl{sub 2}(OH){sub 6}]Cl.2H{sub 2}O. Retrieved from [Link]
ResearchGate. (n.d.). Hydrolysis of high-purity DMT to PTA with reactive distillation column. Retrieved from [Link]
Google Patents. (n.d.). GB2047704A - Preparation of terephthalalic acid by hydrolysis of dimethyl terephthalate.
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Spectral Analysis of 3-Methoxy-4-(methoxycarbonyl)benzoic acid
Introduction
3-Methoxy-4-(methoxycarbonyl)benzoic acid (C₁₀H₁₀O₅, CAS: 162046-51-7) is a substituted benzoic acid derivative featuring three key functional groups: a carboxylic acid, a methyl ester, and a methoxy ether.[1][2] This trifunctional arrangement makes it a potentially valuable building block in organic synthesis and drug discovery. A thorough understanding of its structural characteristics is paramount for its application, and this is primarily achieved through spectroscopic analysis.
While experimental spectral data for this specific molecule is not widely available in public databases, this guide provides a comprehensive, predictive analysis based on first principles of spectroscopy and data from structurally analogous compounds.[2] It is designed for researchers and drug development professionals, offering not just predicted data, but also the underlying causality and the field-proven protocols for acquiring and validating such data.
Molecular Structure and Spectroscopic Overview
A robust spectral analysis begins with a clear understanding of the molecule's structure. The key features of 3-Methoxy-4-(methoxycarbonyl)benzoic acid that will dominate its spectra are:
Aromatic Ring: A 1,2,4-trisubstituted benzene ring, which will give rise to characteristic signals in both NMR and IR spectroscopy.
Carboxylic Acid: This group (-COOH) contains a highly deshielded, exchangeable proton and a carbonyl carbon, producing distinct signals in ¹H NMR, ¹³C NMR, and IR.
Methyl Ester: The methoxycarbonyl group (-COOCH₃) adds a carbonyl signature and a singlet from the methyl protons.
Methoxy Group: The ether linkage (-OCH₃) contributes another characteristic methyl singlet in the ¹H NMR spectrum.
The following sections will deconstruct the predicted spectral output for each major analytical technique.
Caption: Structure of 3-Methoxy-4-(methoxycarbonyl)benzoic acid.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show signals corresponding to three distinct aromatic protons and three types of methyl protons, plus the carboxylic acid proton.
Predicted δ (ppm)
Multiplicity
Integration
Assignment
Rationale & Causality
~11.0 - 13.0
broad singlet
1H
-COOH
The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. Its chemical shift is often concentration-dependent and the peak is typically broad due to hydrogen bonding and chemical exchange.
~8.2
doublet
1H
Ar-H (H-5)
This proton is ortho to the electron-withdrawing methoxycarbonyl group, leading to significant deshielding. It will appear as a doublet due to coupling with H-6.
~7.8
doublet
1H
Ar-H (H-2)
This proton is ortho to the carboxylic acid group and meta to the methoxycarbonyl group, resulting in a downfield shift. It will appear as a doublet due to coupling with H-6.
~7.6
doublet of doublets
1H
Ar-H (H-6)
This proton is ortho to both the methoxy and carboxylic acid groups. It will be split into a doublet of doublets by coupling to both H-2 and H-5.
~3.95
singlet
3H
-COOCH₃
The methyl protons of the ester group are deshielded by the adjacent carbonyl and oxygen atom. Their chemical shift is typically around 3.9 ppm. Data from similar compounds like methyl 3-methoxybenzoate supports this prediction.
~3.90
singlet
3H
Ar-OCH₃
The methyl protons of the methoxy group are deshielded by the attached oxygen atom. Their signal is expected to be a sharp singlet. This is consistent with data for related compounds like 3-methoxy-4-methylbenzoic acid.[3]
Predicted ¹³C NMR Spectrum Analysis
Due to the lack of symmetry, all 10 carbon atoms in the molecule are chemically distinct and should produce 10 unique signals in the ¹³C NMR spectrum.
Predicted δ (ppm)
Assignment
Rationale & Causality
~168
C OOH
The carbonyl carbon of the carboxylic acid is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it significantly downfield. This is a characteristic peak for carboxylic acids.[4]
~166
C OOCH₃
The ester carbonyl carbon is also strongly deshielded, appearing at a chemical shift slightly upfield from the carboxylic acid carbon.
~158
C -OCH₃
The aromatic carbon directly attached to the electron-donating methoxy group is deshielded due to the electronegativity of the oxygen atom.
~133
C -COOH
The aromatic carbon bonded to the carboxylic acid group (ipso-carbon) is deshielded. Its precise shift is influenced by the substituent effect of the -COOH group.
~131
C -COOCH₃
The aromatic carbon attached to the methoxycarbonyl group is similarly deshielded.
~125 - 130
Ar-C H (C-2, C-5, C-6)
These protonated aromatic carbons appear in the typical aromatic region. Their specific shifts are determined by the combined electronic effects of the three substituents on the ring.
~56
Ar-OC H₃
The carbon of the methoxy group is shielded relative to the aromatic carbons but appears downfield from alkanes due to the attached oxygen. This is a typical value for a methoxy carbon.[5]
~52
COOC H₃
The methyl carbon of the ester group appears in a similar region to the methoxy carbon.
Predicted Infrared (IR) Spectrum Analysis
The IR spectrum is ideal for identifying the key functional groups present in the molecule.
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Rationale & Causality
2500-3300 (broad)
O-H stretch
Carboxylic Acid
This very broad and strong absorption is one of the most characteristic features of a carboxylic acid, arising from the strong hydrogen bonding between molecules.[6]
~1720
C=O stretch (ester)
Methyl Ester
The carbonyl stretch of the ester group is expected to be a strong, sharp peak. Its position is slightly higher than that of the carboxylic acid carbonyl due to electronic effects.
~1690
C=O stretch (acid)
Carboxylic Acid
The carbonyl stretch of the carboxylic acid is also a very strong and sharp absorption. Conjugation with the aromatic ring and intermolecular hydrogen bonding typically lowers its frequency compared to a simple saturated carboxylic acid.[6]
1450-1600
C=C stretches
Aromatic Ring
Multiple sharp absorptions in this region are characteristic of the carbon-carbon double bond stretching within the benzene ring.
~1250 and ~1050
C-O stretches
Ester, Ether, Acid
Strong absorptions corresponding to the C-O single bond stretches are expected. The asymmetric C-O-C stretch of the ester and ether will likely appear around 1250 cm⁻¹, while the C-O stretch of the carboxylic acid will be in the same region.
Predicted Mass Spectrum Analysis
For mass spectrometry, using a soft ionization technique like Electrospray Ionization (ESI) is ideal for observing the molecular ion.
Molecular Ion (M): The calculated monoisotopic mass is 210.05283 Da.[2]
Positive Ion Mode (ESI+): The most prominent peak would be the protonated molecule [M+H]⁺ at m/z 211.06011. Adducts with sodium [M+Na]⁺ at m/z 233.04205 and potassium [M+K]⁺ at m/z 249.01599 may also be observed.[2]
Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ at m/z 209.04555 would be the base peak.[2]
Key Fragmentation: Under higher energy conditions (e.g., MS/MS), fragmentation would likely involve the loss of small, stable molecules:
Loss of a methoxy radical (•OCH₃, 31 Da) from the ester.
Loss of methanol (CH₃OH, 32 Da) from the ester.
Loss of water (H₂O, 18 Da) from the carboxylic acid.
Loss of carbon dioxide (CO₂, 44 Da) via decarboxylation of the carboxylic acid.
Experimental Protocols
To acquire high-fidelity data for this compound, standardized and validated protocols are essential.
Protocol 1: NMR Spectroscopy
Sample Preparation: Accurately weigh ~5-10 mg of 3-Methoxy-4-(methoxycarbonyl)benzoic acid.
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
¹H NMR Acquisition:
Acquire a standard 1D proton spectrum with 16-32 scans.
Set the spectral width to cover a range of -2 to 14 ppm.
Process the data with Fourier transformation, phase correction, and baseline correction.
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
Integrate all signals.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
Set the spectral width to 0-220 ppm.
Process the data similarly to the ¹H spectrum.
Caption: Standard workflow for NMR data acquisition and processing.
Protocol 2: FTIR-ATR Spectroscopy
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Collect a background spectrum of the empty ATR stage.
Sample Application: Place a small, solid amount of the compound directly onto the ATR crystal.
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
Ionization: Operate the ESI source in both positive and negative ion modes to capture all relevant ionic species.
Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition.
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion ([M+H]⁺ or [M-H]⁻) and any characteristic fragment ions or adducts.
Conclusion
This guide provides a detailed, predictive framework for the comprehensive spectral analysis of 3-Methoxy-4-(methoxycarbonyl)benzoic acid. By integrating foundational principles with data from analogous structures, we have constructed a reliable spectral profile encompassing ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The included experimental protocols offer a validated methodology for researchers to acquire and confirm this data. This predictive approach is a critical tool in modern chemical research, enabling scientists to anticipate and interpret the structural identity of novel molecules with confidence, thereby accelerating research and development.
References
PubChem. 3-(Methoxycarbonyl)benzoic acid. National Center for Biotechnology Information. [Link]
The Royal Society of Chemistry. Supporting information. [Link]
PubChem. Methyl 4-ethoxy-3-methoxybenzoate. National Center for Biotechnology Information. [Link]
Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
An In-depth Technical Guide to the Solubility of 3-Methoxy-4-(methoxycarbonyl)benzoic Acid
Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methoxy-4-(methoxycarbonyl)benzoic acid (MMBA), a substituted benzoic acid derivative of interest in pharmaceutical a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methoxy-4-(methoxycarbonyl)benzoic acid (MMBA), a substituted benzoic acid derivative of interest in pharmaceutical and chemical research. In the absence of extensive published empirical data for this specific molecule, this document establishes a foundational understanding of its expected solubility behavior based on first principles of physical chemistry and data from structurally analogous compounds. The core of this guide is a detailed, field-proven experimental protocol for the accurate determination of MMBA's solubility using the gold-standard shake-flask method, coupled with a robust High-Performance Liquid Chromatography (HPLC) quantification technique. Furthermore, critical factors influencing solubility, such as solvent polarity, pH, and temperature, are discussed to provide researchers with the necessary framework for formulation development, reaction condition optimization, and purification strategies.
Introduction: Understanding the Molecular Architecture and its Implications for Solubility
3-Methoxy-4-(methoxycarbonyl)benzoic acid, with the chemical structure illustrated below, is a molecule that presents an interesting case study in solubility. Its aromatic backbone, a feature often associated with low aqueous solubility, is functionalized with three key groups: a carboxylic acid, a methoxy group, and a methyl ester. Each of these moieties contributes to the overall physicochemical properties of the molecule, creating a nuanced solubility profile.
The Carboxylic Acid Group (-COOH): This is a polar, ionizable group capable of acting as a hydrogen bond donor and acceptor. Its presence suggests some affinity for polar solvents, particularly water. However, in its protonated form, the carboxylic acid can also participate in strong intermolecular hydrogen bonding with other MMBA molecules, leading to the formation of stable dimers in the solid state, which can hinder dissolution.
The Methoxy Group (-OCH3): This group introduces a degree of polarity and can act as a hydrogen bond acceptor. Its contribution to aqueous solubility is generally modest.
The Methyl Ester Group (-COOCH3): This functional group is less polar than a carboxylic acid and is not ionizable. It can act as a hydrogen bond acceptor.
The Benzene Ring: The aromatic ring is nonpolar and hydrophobic, which is a primary driver for low solubility in aqueous media.
The interplay of these functional groups dictates that the solubility of 3-Methoxy-4-(methoxycarbonyl)benzoic acid will be highly dependent on the solvent system. A key principle governing this is "like dissolves like," which predicts that polar compounds are more soluble in polar solvents, and nonpolar compounds are more soluble in nonpolar solvents. For MMBA, we can anticipate limited solubility in water and higher solubility in organic solvents.
Theoretical Framework: Factors Governing the Solubility of Substituted Benzoic Acids
The solubility of a crystalline solid in a liquid solvent is a thermodynamic equilibrium process. The overall free energy change of dissolution (ΔG_sol) is determined by the enthalpy (ΔH_sol) and entropy (ΔS_sol) of the process. For a solid to dissolve, the interactions between the solute and solvent molecules must be strong enough to overcome the lattice energy of the solid (solute-solute interactions) and the cohesive forces of the solvent (solvent-solvent interactions).
Solvent Effects
The choice of solvent is paramount in determining the solubility of MMBA.
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and methoxy/ester groups of MMBA. While the carboxylic acid group enhances solubility in these solvents, the large hydrophobic benzene ring counteracts this effect. For instance, benzoic acid itself has low solubility in cold water. Structurally similar compounds like 3-methoxybenzoic acid and 4-methoxybenzoic acid are reported to be moderately soluble to sparingly soluble in water, respectively, but show good solubility in alcohols.
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can act as hydrogen bond acceptors and have significant dipole moments, making them effective at solvating polar molecules like MMBA.
Nonpolar Solvents (e.g., hexane, toluene): Due to the significant polarity imparted by the oxygen-containing functional groups, MMBA is expected to have very low solubility in nonpolar solvents.
The Critical Role of pH in Aqueous Solubility
The carboxylic acid moiety of 3-Methoxy-4-(methoxycarbonyl)benzoic acid is a weak acid and will ionize in aqueous solutions. This ionization is pH-dependent and has a profound impact on the compound's solubility.
At a pH below the pKa of the carboxylic acid, the un-ionized (protonated) form predominates. This species is less polar and therefore less soluble in water. As the pH of the solution increases to above the pKa, the carboxylic acid is deprotonated to form the carboxylate anion (MMBA-COO⁻). This ionic form is significantly more polar and will exhibit much higher aqueous solubility due to strong ion-dipole interactions with water molecules.[1][2][3] This pH-dependent solubility is a critical consideration for applications such as oral drug formulation, where the compound will encounter a wide range of pH environments in the gastrointestinal tract.
Experimental Determination of Solubility: A Step-by-Step Protocol
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[4][5][6] This method is reliable and allows for the determination of thermodynamic solubility.
Materials and Equipment
3-Methoxy-4-(methoxycarbonyl)benzoic acid (solid, high purity)
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, DMSO)
Scintillation vials or glass flasks with screw caps
Orbital shaker or magnetic stirrer with temperature control
Centrifuge
Syringes and syringe filters (e.g., 0.22 µm PTFE)
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Volumetric flasks, pipettes, and other standard laboratory glassware
Analytical balance
Experimental Workflow
The following diagram outlines the key steps in the shake-flask solubility determination method.
Title: In-Depth Technical Guide: Physicochemical Profiling and Synthetic Applications of 3-Methoxy-4-(methoxycarbonyl)benzoic acid Executive Summary As a Senior Application Scientist in drug discovery and materials scien...
Author: BenchChem Technical Support Team. Date: March 2026
Title: In-Depth Technical Guide: Physicochemical Profiling and Synthetic Applications of 3-Methoxy-4-(methoxycarbonyl)benzoic acid
Executive Summary
As a Senior Application Scientist in drug discovery and materials science, I frequently encounter the need for orthogonally protected building blocks to construct complex Active Pharmaceutical Ingredients (APIs). 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS: 162046-51-7), also systematically known as 2-methoxyterephthalic acid 1-methyl ester, is a highly versatile aromatic intermediate. Featuring a free carboxylic acid, a methyl ester, and a methoxy ether on a single benzene core, it allows for highly selective, stepwise functionalization. This whitepaper details its physicochemical properties, the electronic causality governing its reactivity, and field-proven analytical and experimental workflows.
Structural and Physicochemical Profiling
Accurate physicochemical data is the foundation of any robust experimental design. The compound presents as a white to off-white solid with a molecular weight of 210.19 g/mol . The presence of the methoxy and ester groups dictates its solubility profile, making it highly soluble in polar aprotic solvents like DMSO and DMF, but poorly soluble in aqueous media without pH adjustment.
In synthetic chemistry, understanding the electronic environment of a molecule is paramount. Why does the C1-carboxylic acid react so efficiently while the C4-ester remains intact? The answer lies in the synergistic electronic withdrawal by the substituents.
The methoxy group at C3 exerts a strong inductive withdrawing effect (-I) on the meta-positioned C1-COOH, while simultaneously offering resonance donation (+M) to the ortho/para positions. Concurrently, the C4-methoxycarbonyl group exerts both resonance (-M) and inductive (-I) withdrawal. This combined electron depletion at the C1 position stabilizes the conjugate base, lowering the pKa of the carboxylic acid (estimated ~3.8) compared to unsubstituted benzoic acid (pKa 4.2). Sterically, the C3-methoxy group shields the C4-ester, rendering the ester highly resistant to mild nucleophilic attack, thus preserving orthogonal protection during C1 functionalization.
Diagram 1: Electronic effects of substituents on the C1-carboxylic acid reactivity.
Analytical Characterization Workflows
Diagram 2: Multimodal analytical workflow for batch validation and purity assessment.
Experimental Protocol: Selective Amidation of the C1-Carboxylic Acid
To leverage the orthogonal protection of this molecule, the following protocol details the selective amidation of the C1-COOH. This methodology is designed as a self-validating system, incorporating in-process checks to guarantee success.
Activation: Dissolve the benzoic acid derivative in anhydrous DMF under an inert atmosphere (N₂ or Ar). Add DIPEA, followed by HATU. Stir at room temperature for 15 minutes.
Causality: DIPEA, a non-nucleophilic base, deprotonates the carboxylic acid. HATU rapidly converts the carboxylate into a highly reactive OAt ester. The steric bulk of DIPEA prevents it from inadvertently attacking the C4-methyl ester.
Coupling: Introduce the primary amine dropwise. Allow the reaction to stir for 2–4 hours at room temperature.
Causality: The amine selectively attacks the highly activated C1-OAt ester. The C4-methyl ester remains completely unreactive under these mild, non-aqueous conditions, shielded by the adjacent C3-methoxy group.
Self-Validation (In-Process Control): At the 2-hour mark, withdraw a 5 µL aliquot, dilute in 1 mL of MeCN/H₂O, and analyze via LC-MS. The complete disappearance of the starting material mass (m/z 209[M-H]⁻) and the appearance of the product mass confirms quantitative conversion. Do not proceed to workup until this is verified.
Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (to remove excess DIPEA and unreacted amine), saturated aqueous NaHCO₃ (to remove any trace unreacted acid), and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to yield the orthogonally protected amide.
Orthogonal Reactivity and Synthetic Utility of 3-Methoxy-4-(methoxycarbonyl)benzoic Acid: A Technical Guide
Executive Summary 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS 162046-51-7) is a highly versatile, bifunctional aromatic building block utilized in advanced medicinal chemistry and the development of performance-advant...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS 162046-51-7) is a highly versatile, bifunctional aromatic building block utilized in advanced medicinal chemistry and the development of performance-advantaged polymers[1]. Also recognized systematically as 2-methoxyterephthalic acid 1-methyl ester, this compound presents a unique triad of functional groups: a free carboxylic acid, a methyl ester, and a methoxy ether[2].
The true synthetic value of this molecule lies in its orthogonal reactivity . The distinct steric and electronic environments surrounding the C1-carboxylic acid and the C4-methyl ester allow researchers to perform highly chemoselective transformations without the need for complex protection-deprotection macro-cycles. This whitepaper provides an in-depth mechanistic analysis and field-proven protocols for manipulating this core structure.
Structural Profiling & Electronic Topography
To master the reactivity of this compound, one must first analyze the electronic and steric interplay of its substituents on the benzene ring:
C1-Carboxylic Acid (-COOH): Positioned meta to the methoxy group, this moiety is sterically accessible and acts as the primary site for electrophilic activation (e.g., amidation, esterification).
C3-Methoxy Ether (-OCH3): This group serves as an electronic modulator. Through its positive mesomeric (+M) effect, it donates electron density into the aromatic ring, significantly impacting the ortho and para positions.
C4-Methyl Ester (-COOCH3): Positioned directly ortho to the methoxy group, this ester is heavily shielded. The steric bulk of the adjacent methoxy group physically blocks nucleophilic attack, while the +M electron donation reduces the electrophilicity of the ester carbonyl carbon.
Figure 1: Electronic and steric mapping of 3-Methoxy-4-(methoxycarbonyl)benzoic acid.
Chemoselective Transformations & Workflows
Protocol 1: Chemoselective Amidation of the C1-Carboxylic Acid
Causality & Mechanism:
Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), selectively activate the free C1-COOH to form a highly reactive OAt-active ester[3]. Because the C4-methyl ester is both sterically hindered and electronically deactivated by the ortho-methoxy group, it remains completely inert to aliphatic or aromatic amine nucleophiles under these mild conditions[4].
Step-by-Step Methodology:
Activation: Dissolve 3-Methoxy-4-(methoxycarbonyl)benzoic acid (1.0 eq) in anhydrous DMF (0.1 M) under N₂. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Cool to 0 °C and add HATU (1.2 eq) portion-wise. Stir for 15 minutes to ensure complete OAt-ester formation.
Coupling: Add the target amine (1.1 eq) dropwise. Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 2–4 hours.
Quench & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and quench with saturated aqueous NH₄Cl. Extract the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove the HOAt byproduct and excess DIPEA.
Self-Validating QC:
LCMS: Confirm the mass shift corresponding to the addition of the amine minus water.
¹H NMR: Verify the retention of the C4-methyl ester singlet at ~3.85 ppm, confirming orthogonal selectivity.
Protocol 2: Controlled Saponification of the C4-Ester
Causality & Mechanism:
Hydrolyzing the C4-methyl ester to yield 2-methoxyterephthalic acid requires overcoming the localized deactivation caused by the C3-methoxy group[2]. The +M effect makes the carbonyl carbon less electrophilic, and the steric bulk impedes the formation of the required tetrahedral intermediate. Therefore, forcing conditions (excess hydroxide, elevated temperatures, and extended reaction times) are mandatory.
Step-by-Step Methodology:
Solvation: Dissolve the starting material in a 2:1:1 mixture of THF/MeOH/H₂O to ensure homogeneity of both the organic substrate and the inorganic base.
Hydrolysis: Add LiOH·H₂O (3.0 to 5.0 eq). Heat the reaction mixture to 50–60 °C.
Monitoring: Stir for 6–12 hours. Monitor via TLC until the starting material is completely consumed (the hindered nature of the ester prevents rapid cleavage).
Isolation: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with water and cool to 0 °C. Carefully acidify with 1M HCl to pH ~2 to precipitate the dicarboxylic acid. Filter and dry under high vacuum.
Self-Validating QC:
¹H NMR: Confirm the complete disappearance of the methyl ester singlet (~3.85 ppm).
Protocol 3: Ether Cleavage (Demethylation of C3-Methoxy)
Causality & Mechanism:
To reveal the phenolic hydroxyl group (yielding a salicylic acid derivative), Boron Tribromide (BBr₃) is utilized. BBr₃ acts as a powerful Lewis acid, coordinating directly to the electron-rich methoxy oxygen. This forms a Lewis acid-base adduct, weakening the O-CH₃ bond, which is subsequently cleaved via an Sₙ2 attack by a bromide ion[5]. Strict temperature control is required to prevent the Lewis acid from prematurely coordinating with and cleaving the C4-ester.
Step-by-Step Methodology:
Preparation: Dissolve the substrate in anhydrous Dichloromethane (DCM) under a strict Argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.
Addition: Slowly add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise over 15 minutes.
Cleavage: Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight (approx. 12 hours).
Quench: Cool the reaction back to 0 °C and carefully quench by the dropwise addition of Methanol to destroy excess BBr₃, followed by water.
Self-Validating QC:
¹H NMR: Look for the appearance of a highly downfield phenolic -OH proton (>10 ppm), which is strongly hydrogen-bonded to the adjacent C4-carbonyl oxygen.
When subjecting 3-Methoxy-4-(methoxycarbonyl)benzoic acid to EAS (e.g., halogenation, nitration), the regiochemical outcome is dictated by a synergistic competition between the three functional groups:
-OCH₃ (C3): A strong activating group and ortho/para director.
-COOH (C1) & -COOCH₃ (C4): Deactivating groups and meta directors.
Regiochemical Analysis:
C2 Position: While activated by the ortho-methoxy group, C2 is flanked directly between the bulky C1-carboxylic acid and the C3-methoxy group. This 1,2,3-trisubstitution pattern makes C2 sterically inaccessible.
C5 Position: This position is meta to the methoxy group (deactivated) and meta to the carboxylic acid. It lacks sufficient electron density for electrophilic attack.
C6 Position: This is the primary target. It is para to the strongly activating methoxy group, meta to the directing C4-ester, and sterically accessible compared to C2.
Figure 2: Logical routing of Electrophilic Aromatic Substitution (EAS) based on synergistic directing effects.
Quantitative Data Summary
The following table summarizes the expected outcomes when applying the aforementioned protocols to 3-Methoxy-4-(methoxycarbonyl)benzoic acid:
Transformation
Target Group
Reagents & Conditions
Chemoselectivity Rationale
Typical Yield
Amidation
C1-COOH
HATU, DIPEA, Amine, DMF, 0 °C to RT
C4-ester is sterically shielded and electronically deactivated, preventing aminolysis.
85 – 95%
Saponification
C4-COOCH₃
LiOH·H₂O (excess), THF/MeOH/H₂O, 50 °C
Requires forcing conditions to overcome the +M deactivation from the ortho-methoxy group.
75 – 88%
Demethylation
C3-OCH₃
BBr₃, DCM, -78 °C to RT
BBr₃ selectively coordinates to the most electron-rich oxygen (ether) at cryogenic temperatures.
70 – 80%
References
"Lignin-derived methoxyterephthalates for performance-advantaged polymers and plasticizers", ChemRxiv. URL: [Link]
"Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution", ACS Publications. URL: [Link]
An In-Depth Technical Guide to 3-Methoxy-4-(methoxycarbonyl)benzoic Acid: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract 3-Methoxy-4-(methoxycarbonyl)benzoic acid, a seemingly unassuming aromatic carboxylic acid, has emerged as a pivotal building block in the synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxy-4-(methoxycarbonyl)benzoic acid, a seemingly unassuming aromatic carboxylic acid, has emerged as a pivotal building block in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its critical role in the development of novel therapeutics. While a singular "discovery" of this intermediate is not documented, its history is intrinsically linked to the advancement of synthetic methodologies for polysubstituted benzoic acid derivatives. This guide will delve into the logical underpinnings of its synthesis, its detailed physicochemical and spectroscopic properties, and its application as a key starting material in drug development, with a particular focus on its role in the synthesis of MDM2-p53 interaction inhibitors for cancer therapy.
Introduction: The Emergence of a Versatile Synthetic Scaffold
The history of 3-Methoxy-4-(methoxycarbonyl)benzoic acid is not one of a celebrated discovery, but rather of its gradual recognition as a valuable and versatile intermediate in organic synthesis. Its utility lies in the differential reactivity of its two functional groups—a carboxylic acid and a methyl ester—which allows for selective chemical modifications. This ortho-disubstituted methoxybenzoic acid derivative provides a rigid scaffold upon which complex molecular architectures can be constructed, a feature highly sought after in medicinal chemistry.
The presence of the methoxy group and the specific substitution pattern on the benzene ring electronically influence the reactivity of the carboxylic acid and the ester, as well as the aromatic ring itself, enabling a wide range of chemical transformations. This has made it an attractive starting material for the synthesis of a variety of biologically active molecules, including those targeting cardiovascular and central nervous system (CNS) disorders, as well as anti-inflammatory agents.[1]
Synthesis and Mechanistic Insights
The synthesis of 3-Methoxy-4-(methoxycarbonyl)benzoic acid can be approached through several logical pathways, typically starting from more readily available precursors. A common and economically viable strategy involves the modification of 3-methoxy-4-methylbenzoic acid (also known as 3-methoxy-p-toluic acid).
Synthetic Pathway from 3-Methoxy-4-methylbenzoic Acid
A robust and scalable synthesis of 3-Methoxy-4-(methoxycarbonyl)benzoic acid can be achieved via a two-step process starting from 3-methoxy-4-methylbenzoic acid. This process involves the oxidation of the methyl group to a carboxylic acid, followed by a selective esterification.
Caption: Proposed synthetic pathway to 3-Methoxy-4-(methoxycarbonyl)benzoic acid.
Step 1: Oxidation of the Methyl Group
The initial step involves the oxidation of the methyl group of 3-methoxy-4-methylbenzoic acid to a carboxylic acid, yielding 3-methoxyterephthalic acid. This transformation is typically achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄) in a basic aqueous solution. The basic conditions are crucial to deprotonate the existing carboxylic acid, rendering the aromatic ring less susceptible to oxidative degradation.
Step 2: Selective Monomethyl Esterification
The subsequent and more nuanced step is the selective esterification of the newly formed carboxylic acid at the 4-position to yield the desired product. The difference in the electronic environment of the two carboxylic acid groups in 3-methoxyterephthalic acid allows for regioselective esterification. The carboxylic acid at the 4-position is sterically less hindered and electronically more favorable for esterification compared to the carboxylic acid at the 1-position, which is ortho to the electron-donating methoxy group.
This selective esterification can be achieved by carefully controlling the reaction conditions, such as using a stoichiometric amount of methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by employing milder esterification methods.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 3-Methoxyterephthalic Acid
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3-methoxy-4-methylbenzoic acid in an aqueous solution of sodium hydroxide.
Heat the solution and slowly add a solution of potassium permanganate in water.
Reflux the mixture until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.
Cool the reaction mixture and filter to remove the manganese dioxide.
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the crude 3-methoxyterephthalic acid.
Collect the precipitate by filtration, wash with cold water, and dry.
Step 2: Synthesis of 3-Methoxy-4-(methoxycarbonyl)benzoic Acid
Suspend the crude 3-methoxyterephthalic acid in methanol.
Add a catalytic amount of concentrated sulfuric acid.
Reflux the mixture for a controlled period, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to maximize the formation of the monoester.
Once the desired conversion is achieved, cool the reaction mixture and remove the excess methanol under reduced pressure.
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the acid catalyst and any unreacted dicarboxylic acid.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
Purify the product by recrystallization or column chromatography.
Physicochemical and Spectroscopic Characterization
The identity and purity of 3-Methoxy-4-(methoxycarbonyl)benzoic acid are confirmed through a combination of physical and spectroscopic methods.
Property
Value
Molecular Formula
C₁₀H₁₀O₅
Molecular Weight
210.18 g/mol
CAS Number
162046-51-7
Appearance
White to off-white solid
Melting Point
Not consistently reported, varies with purity
Solubility
Soluble in methanol, ethyl acetate, and other common organic solvents
Spectroscopic Data (Predicted and/or Experimental):
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methoxy groups (one from the ether and one from the ester), aromatic protons with distinct splitting patterns due to their positions on the substituted ring, and a broad singlet for the carboxylic acid proton.
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the carboxylic acid and the ester, the aromatic carbons (with those attached to oxygen appearing downfield), and the carbons of the methoxy groups.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretches of the carboxylic acid and the ester (typically in the range of 1680-1750 cm⁻¹), and C-O stretches of the ether and ester groups.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Applications in Drug Discovery and Development: A Key Building Block for MDM2 Inhibitors
The strategic placement of functional groups in 3-Methoxy-4-(methoxycarbonyl)benzoic acid makes it a valuable intermediate in the synthesis of high-value pharmaceutical compounds. Its primary application lies in providing a core scaffold that can be elaborated into complex drug molecules.
A significant and well-documented application of this compound is in the synthesis of inhibitors of the MDM2-p53 protein-protein interaction. The p53 tumor suppressor protein is a critical regulator of cell growth and apoptosis, and its inactivation is a common event in many cancers. MDM2 is a key negative regulator of p53. Therefore, inhibiting the MDM2-p53 interaction is a promising therapeutic strategy for reactivating p53 and inducing cancer cell death.
Several potent and selective small-molecule inhibitors of the p53-MDM2 interaction have been developed, with some progressing into clinical trials.[2] The synthesis of certain classes of these inhibitors utilizes 3-Methoxy-4-(methoxycarbonyl)benzoic acid as a key starting material. The carboxylic acid and ester functionalities serve as handles for the introduction of other pharmacophoric groups necessary for potent binding to the MDM2 protein.
An In-depth Technical Guide to 3-Methoxy-4-(methoxycarbonyl)benzoic acid
Abstract 3-Methoxy-4-(methoxycarbonyl)benzoic acid is a substituted aromatic carboxylic acid that serves as a crucial intermediate and building block in organic synthesis. Its bifunctional nature, featuring both a carbox...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
3-Methoxy-4-(methoxycarbonyl)benzoic acid is a substituted aromatic carboxylic acid that serves as a crucial intermediate and building block in organic synthesis. Its bifunctional nature, featuring both a carboxylic acid and a methyl ester group on a methoxy-substituted benzene ring, allows for selective chemical modifications. This makes it a valuable precursor in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed and field-tested synthesis protocol, characterization methods, and its applications, with a focus on its role in the development of targeted therapeutics.
Physicochemical and Safety Profile
Properly understanding the physical properties and safety considerations of a reagent is the foundation of any successful and safe laboratory workflow. 3-Methoxy-4-(methoxycarbonyl)benzoic acid is a stable, solid compound under standard laboratory conditions.
This compound is classified as a warning-level hazard.[1] It is known to cause skin and serious eye irritation.[1][4] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation.
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[2]
Handling Procedures: Wash hands thoroughly after handling.[2] Avoid breathing dust. Keep the container tightly closed when not in use.
First Aid: In case of skin contact, wash with plenty of soap and water.[2] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[2] If irritation persists for either, seek medical attention.[2]
Synthesis and Purification: A Protocol with Rationale
The most common and efficient synthesis of 3-Methoxy-4-(methoxycarbonyl)benzoic acid involves the selective mono-esterification of its precursor, 3-methoxyphthalic acid (3-methoxy-1,2-benzenedicarboxylic acid). The challenge lies in selectively esterifying the carboxylic acid at the 4-position while leaving the one at the 1-position intact. This is often achieved by exploiting the differential reactivity of the two acid groups or by using a milder esterification method.
A robust method involves reaction with an alkyl halide or dialkyl sulfate in the presence of a mild, non-nucleophilic base in a polar aprotic solvent. This approach avoids the harsh acidic conditions of a Fischer esterification, which could lead to side reactions or require more forcing conditions.[5][6]
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system, with clear checkpoints and explanations for each step.
Materials:
3-Methoxyphthalic acid
Dimethyl sulfate (DMS)
Potassium carbonate (K₂CO₃), anhydrous
Acetone, anhydrous
Deionized water
Hydrochloric acid (HCl), 1M solution
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Ethyl acetate
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxyphthalic acid (1 eq.). Suspend the acid in anhydrous acetone (approx. 10 mL per gram of acid).
Rationale: Acetone is an excellent polar aprotic solvent that dissolves the starting material and reagents but does not participate in the reaction. Anhydrous conditions are crucial to prevent hydrolysis of the ester product.
Addition of Base: Add anhydrous potassium carbonate (1.5 eq.) to the suspension. Stir vigorously for 10-15 minutes.
Rationale: K₂CO₃ is a mild base that deprotonates the more acidic carboxylic acid, forming a carboxylate salt. This salt is a more potent nucleophile for the subsequent reaction with dimethyl sulfate. Using a slight excess ensures complete deprotonation.
Addition of Alkylating Agent: Carefully add dimethyl sulfate (1.1 eq.) dropwise to the stirring mixture at room temperature.
Rationale: Dimethyl sulfate is a powerful methylating agent. It is added dropwise to control the exothermicity of the reaction. A slight excess ensures the complete conversion of the starting material.
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Hexane:Ethyl Acetate with a drop of acetic acid).
Rationale: Heating accelerates the Sₙ2 reaction between the carboxylate and DMS. TLC is used to confirm the consumption of the starting material and the formation of a new, less polar product spot.
Work-up and Extraction:
a. Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and byproducts) and wash the solid with a small amount of acetone.
b. Concentrate the filtrate under reduced pressure to remove the acetone.
c. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with deionized water, saturated NaHCO₃ solution, and finally with brine.
Rationale: The aqueous washes are critical for purification. The water wash removes any remaining water-soluble impurities. The NaHCO₃ wash removes any unreacted starting material (3-methoxyphthalic acid) by converting it to its water-soluble sodium salt. The brine wash helps to break any emulsions and begins the drying process.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Rationale: Removing all traces of water is essential before removing the solvent to prevent hydrolysis of the ester upon storage.
Purification (Recrystallization): Recrystallize the crude solid from a suitable solvent system, such as an ethyl acetate/hexane mixture. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
Rationale: Recrystallization is a powerful technique for purifying solid compounds. The chosen solvent system allows the desired product to be soluble at high temperatures but insoluble at low temperatures, while impurities remain in the solution.
"3-Methoxy-4-(methoxycarbonyl)benzoic acid" as a building block in organic synthesis
Application Note: 3-Methoxy-4-(methoxycarbonyl)benzoic Acid as an Orthogonal Building Block in Advanced Organic Synthesis Executive Summary In advanced organic synthesis, the demand for highly functionalized, orthogonal...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 3-Methoxy-4-(methoxycarbonyl)benzoic Acid as an Orthogonal Building Block in Advanced Organic Synthesis
Executive Summary
In advanced organic synthesis, the demand for highly functionalized, orthogonal building blocks is critical for the rapid assembly of complex pharmacophores and advanced materials. 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS No. 162046-51-7), also systematically known as 2-methoxyterephthalic acid 4-methyl ester, serves as a premier bifunctional scaffold. Featuring a free C1-carboxylic acid, an electron-donating C3-methoxy group, and a protected C4-methyl ester, this molecule enables precise, regioselective functionalization. This application note details its physicochemical rationale and provides field-proven protocols for its use in pharmaceutical development (e.g., muscarinic receptor antagonists) and materials science (e.g., Metal-Organic Framework defect engineering).
Physicochemical Profiling & Structural Rationale
The synthetic utility of 3-methoxy-4-(methoxycarbonyl)benzoic acid lies in the inherent electronic and steric disparities between its two carbonyl centers:
The C1-Carboxylic Acid (Unshielded): Located meta to the methoxy group, this carboxylic acid is sterically unhindered and highly reactive. It readily undergoes activation by standard coupling reagents (e.g., EDC, HATU) to form active esters for amidation or esterification.
The C4-Methyl Ester (Shielded): Located ortho to the bulky C3-methoxy group, the ester is heavily protected by steric hindrance (the ortho-effect). This shielding drastically reduces its susceptibility to unintended nucleophilic attack during C1 modifications, ensuring near-perfect regioselectivity without the need for transient protecting groups.
Key Application 1: Synthesis of Targeted Therapeutics
In medicinal chemistry, rigid aromatic spacers are frequently used to optimize the distance and orientation between pharmacophores. This building block has been successfully deployed in the synthesis of biphenyl compounds acting as long-acting muscarinic receptor antagonists for respiratory disorders[1].
Causality & Reagent Selection: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is selected for its water-soluble urea byproduct, streamlining the workup. HOAt (1-Hydroxy-7-azabenzotriazole) is added because the neighboring nitrogen atom provides an anchimeric assistance effect, accelerating the reaction with sterically hindered or unreactive amines (common in biphenyl synthesis)[1].
Step-by-Step Methodology:
Preparation: Dissolve 3-methoxy-4-(methoxycarbonyl)benzoic acid (1.0 eq, e.g., 2.1 mmol) in anhydrous DMF (10 mL) under an inert nitrogen atmosphere.
Activation: Add EDC·HCl (1.5 eq) and HOAt (0.5 M in DMF, 0.5–1.0 eq). Causality: Premixing allows the formation of the highly reactive HOAt-active ester before the introduction of the nucleophile, minimizing side reactions.
Amine Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by the target amine (1.1 eq). Causality: DIPEA neutralizes any amine hydrochloride salts and maintains the basicity required to keep the amine in its reactive, deprotonated state.
Self-Validation Checkpoint (LC-MS): Monitor the reaction after 2 hours. The system is self-validating: you will initially observe the mass of the HOAt-ester intermediate, which will smoothly transition to the mass of the final amide product. The C4-ester mass should remain completely intact.
Workup: Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOAt), and brine.
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the C4-ester protected amide.
Workflow for regioselective amide coupling and downstream deprotection.
Key Application 2: Defect Engineering in Metal-Organic Frameworks (MOFs)
While the fully deprotected diacid (2-methoxyterephthalic acid) is utilized to construct the bulk UiO-66-OMe framework[2], the mono-ester variant—3-methoxy-4-(methoxycarbonyl)benzoic acid—serves a more advanced role as a mono-topic modulator .
Causality: In MOF synthesis, modulators compete with the primary diacid linkers for coordination to the metal nodes (e.g., Zr₆ clusters). Because our building block possesses only one free carboxylic acid, it caps the node, terminating framework extension in that specific direction. This induces missing-linker defects, which drastically increase the MOF's catalytic porosity and active surface area.
Step-by-Step Methodology:
Precursor Assembly: Dissolve ZrCl₄ (1.0 eq) and 1,4-benzenedicarboxylic acid (H₂BDC, 1.0 eq) in DMF.
Modulator Addition: Add 3-methoxy-4-(methoxycarbonyl)benzoic acid (0.3–0.5 eq). Causality: The stoichiometric ratio dictates the defect density.
Cluster Formation: Add a precise amount of deionized water (4.0 eq relative to Zr). Causality: Water is strictly required to hydrolyze ZrCl₄ and form the secondary building unit (Zr₆O₄(OH)₄ clusters)[2].
Solvothermal Synthesis: Seal the mixture in a Teflon-lined autoclave and heat at 120 °C for 24 hours.
Self-Validation Checkpoint (Characterization): Isolate the powder via centrifugation. Powder X-ray Diffraction (PXRD) must confirm the highly crystalline UiO-66 topology. Thermogravimetric Analysis (TGA) will self-validate the defect density by revealing a lower decomposition temperature compared to the pristine MOF, corresponding to the missing linkers.
Post-Synthetic Modification (Optional): Mild base hydrolysis of the MOF will cleave the C4-methyl ester, revealing free -COOH groups lining the expanded pores, ready for heavy metal sequestration or enzyme immobilization.
Defect engineering pathway in UiO-66 MOFs using the mono-ester as a modulator.
Data Presentation: Optimization & Reactivity Profiling
Table 1: Physicochemical and Reactivity Profile
Property / Parameter
Value / Description
Experimental Impact & Causality
CAS Number
162046-51-7
Unique identifier for procurement and spectral reference.
Molecular Weight
210.18 g/mol
Essential for precise stoichiometric calculations.
C1-COOH Reactivity
Unhindered, pKa ~ 4.0
Rapid activation; ideal for coupling with sterically demanding amines.
C4-Ester Stability
Sterically Shielded
Highly resistant to mild nucleophiles; prevents polymerization.
| NMR Signature | Singlet at ~3.85 ppm | The -OCH₃ group provides a distinct, unambiguous ¹H-NMR handle. |
Table 2: Amide Coupling Optimization Data
Coupling Reagent
Additive
Base
Solvent
Typical Yield
Causality / Observation
EDC·HCl
HOAt
DIPEA
DMF
75–85%
Optimal balance of reactivity and ease of aqueous workup[1].
HATU
None
DIPEA
DMF
>90%
Highest efficiency for unreactive amines; trace uronium byproducts.
| DCC | DMAP | Et₃N | DCM | 60–70% | DCU byproduct is difficult to remove without column chromatography. |
Mammen, M. et al. (2009) - Biphenyl compounds useful as muscarinic receptor antagonists. US Patent 7,521,041 B2. Theravance, Inc.
Wang, L. et al. (2014) - In Situ X-ray Absorption Spectroscopy Studies of Kinetic Interaction between Platinum(II) Ions and UiO-66 Series Metal−Organic Frameworks. Inorganic Chemistry, ACS Publications.
Application Notes and Protocols: Synthesis of Novel Derivatives from 3-Methoxy-4-(methoxycarbonyl)benzoic acid
Abstract This technical guide provides a comprehensive framework for the synthesis of diverse molecular derivatives starting from 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS: 162046-51-7). This readily available build...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the synthesis of diverse molecular derivatives starting from 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS: 162046-51-7). This readily available building block possesses three key functional domains amenable to chemical modification: a carboxylic acid, a methyl ester, and an electron-rich aromatic ring. The strategic manipulation of these groups allows for the creation of a wide array of novel chemical entities, particularly amides and biaryl compounds, which are prominent scaffolds in medicinal chemistry and materials science. This document details robust, field-proven protocols for amide bond formation and Suzuki-Miyaura cross-coupling, offering researchers and drug development professionals a practical guide to leveraging this versatile starting material. The causality behind experimental choices is explained, ensuring both reproducibility and a foundational understanding of the underlying chemical principles.
Introduction: The Strategic Value of the Scaffold
3-Methoxy-4-(methoxycarbonyl)benzoic acid is a substituted benzoic acid derivative that serves as an exceptionally versatile scaffold in synthetic chemistry. Its structure is primed for diversification:
The Carboxylic Acid (C1-Position): This group is the primary handle for derivatization, most commonly through amide bond formation, which is a cornerstone of medicinal chemistry for generating peptidomimetics and other biologically active molecules.[1][2]
The Methyl Ester (C4-Position): This group can be selectively hydrolyzed to yield a dicarboxylic acid, or the entire moiety can be modified post-synthesis, offering a secondary point for derivatization.
The Aromatic Ring: The methoxy substituent makes the ring electron-rich and directs electrophilic substitution. Furthermore, the ring can be functionalized with a leaving group (e.g., a halide) to participate in powerful cross-coupling reactions for the synthesis of complex biaryl systems.[3][4][5]
Derivatives of similar benzoic acid structures have shown significant promise in various therapeutic areas, including the development of anti-inflammatory agents, kinase inhibitors, and antimicrobials.[6][7][8] This guide focuses on the two most impactful synthetic transformations: direct derivatization of the carboxylic acid to form amides and a two-step strategy to generate biaryl compounds via Suzuki-Miyaura coupling.
Physicochemical Data and Handling
A summary of key properties for the starting material is provided below.
Causes skin and serious eye irritation (H315, H319).[9] Standard personal protective equipment should be used.
Key Synthetic Strategy I: Amide Bond Formation
The formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine is one of the most robust and widely utilized reactions in drug discovery.[2] This transformation introduces nitrogen-containing functionalities, which can significantly alter the physicochemical properties of the parent molecule, such as solubility, polarity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile.
Expert Insights: The Choice of Coupling Agents
While carboxylic acids and amines do not condense directly under normal conditions, activating the carboxylic acid facilitates the reaction. Carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for this purpose. EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. However, this intermediate can be susceptible to racemization and side reactions. The addition of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) or an additive like Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine to yield the desired amide with higher efficiency and minimal side products.[1][11]
Workflow for Amide Synthesis
Caption: General workflow for EDC/DMAP-mediated amide synthesis.
Protocol 1: EDC/DMAP-Mediated Amide Coupling
This protocol describes a general procedure for coupling 3-Methoxy-4-(methoxycarbonyl)benzoic acid with a representative amine.
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-Methoxy-4-(methoxycarbonyl)benzoic acid (1.0 eq) and the selected amine (1.1 eq) in anhydrous DCM.
Coupling Agent Addition: Add EDC (1.2 eq) and DMAP (0.1 eq) to the solution. A slight exotherm may be observed.
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
Trustworthiness Check: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting benzoic acid is consumed.
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[11]
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by column chromatography on silica gel to yield the final amide derivative.[11]
Key Synthetic Strategy II: Biaryl Synthesis via Suzuki-Miyaura Coupling
The biaryl motif is a privileged structure in numerous FDA-approved drugs and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that provides a powerful and versatile method for constructing C(sp²)-C(sp²) bonds.[4] To utilize this reaction, the starting material must first be converted into a suitable coupling partner, typically an aryl halide or triflate.
Expert Insights: A Two-Step Approach
A direct Suzuki coupling on the starting material is not feasible. The most effective strategy involves a two-step sequence:
Electrophilic Halogenation: An iodine or bromine atom is installed on the aromatic ring. The electron-donating methoxy group and the meta-directing carboxylic acid/ester groups will influence the position of substitution. This step creates the necessary aryl halide handle.
Palladium-Catalyzed Cross-Coupling: The resulting aryl halide is then coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with sterically hindered substrates.[5][12]
Workflow for Biaryl Synthesis (Two-Step)
Caption: Two-step workflow for biaryl synthesis via Suzuki coupling.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol assumes the successful synthesis of a halogenated (e.g., iodo or bromo) derivative of 3-Methoxy-4-(methoxycarbonyl)benzoic acid.
Base (e.g., aqueous 2 M Sodium Carbonate [Na₂CO₃], 3.0 eq)
Solvent (e.g., Toluene or a mixture like Dioxane/Water)
Ethyl Acetate
Water
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Celite
Procedure:
Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq).
Solvent and Base Addition: Add the solvent (e.g., Toluene) and the aqueous base solution.
Reaction: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 4-12 hours.
Causality Note: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[3][4]
Trustworthiness Check: Monitor the disappearance of the aryl halide starting material by TLC or LC-MS.
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water and then brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl derivative.
Summary of Reaction Conditions
The following table provides a comparative overview of typical reaction parameters for the protocols described.
Parameter
Protocol 1: Amide Coupling
Protocol 2: Suzuki Coupling
Key Reagents
EDC, DMAP, Amine
Arylboronic acid, Pd(PPh₃)₄, Base
Solvent
Anhydrous DCM
Toluene or Dioxane/Water
Temperature
Room Temperature
80 - 110 °C (Reflux)
Reaction Time
12 - 24 hours
4 - 12 hours
Atmosphere
Inert (N₂ or Ar)
Inert (N₂ or Ar)
Typical Yield
60 - 95% (amine dependent)
50 - 90% (substrate dependent)
Conclusion
3-Methoxy-4-(methoxycarbonyl)benzoic acid is a high-value starting material for constructing libraries of complex molecules. The protocols detailed in this guide for amide synthesis and Suzuki-Miyaura cross-coupling represent reliable and scalable methods for generating derivatives with significant potential in pharmaceutical and materials science research. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt these procedures to a wide range of substrates, accelerating the discovery of novel chemical entities.
References
BenchChem. (2025). Synthesis of Novel Hybrid Derivatives from 3-Hydroxy-5-(methoxycarbonyl)
Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry.
Organic Syntheses. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine. Organic Syntheses Procedure.
Application Note: 3-Methoxy-4-(methoxycarbonyl)benzoic acid in Medicinal Chemistry & Drug Discovery
Executive Summary & Structural Rationale 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS 162046-51-7), frequently documented in literature as 2-methoxyterephthalic acid 4-methyl ester, is a highly functionalized aromatic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS 162046-51-7), frequently documented in literature as 2-methoxyterephthalic acid 4-methyl ester, is a highly functionalized aromatic building block[1]. Its molecular architecture features a free carboxylic acid at the C1 position and a methyl ester at the C4 position, separated by a methoxy group at C3[2].
This specific substitution pattern is highly prized in medicinal chemistry for its orthogonal reactivity . The methoxy group at C3 creates significant steric hindrance around the adjacent C4 methyl ester. Conversely, the C1 carboxylic acid is meta to the methoxy group, rendering it sterically accessible. This allows chemists to perform highly chemoselective amide couplings at the C1 position without unwanted aminolysis of the C4 ester, making it an ideal A-B monomer for sequential drug synthesis[3].
Physicochemical Profiling
Understanding the physicochemical baseline of this compound is critical for predicting its behavior in organic solvents during library synthesis.
Mechanistic Role in Drug Design: Muscarinic Receptor Antagonists
In the development of inhaled therapeutics for chronic obstructive pulmonary disease (COPD) and asthma, this compound serves as a critical rigid linker[3]. It is extensively utilized to synthesize[3]. The aromatic core dictates the 3D trajectory of the pharmacophore, ensuring optimal binding within the orthosteric site of the M3 muscarinic receptor, thereby providing potent bronchoprotective effects[4].
Mechanism of action for M3 muscarinic antagonists derived from the target compound.
Core Synthetic Protocols
The following protocols detail the chemoselective functionalization of the molecule, utilizing self-validating steps to ensure high fidelity in library synthesis.
Protocol A: Chemoselective Amide Coupling
This method couples the free C1-carboxylic acid with a target primary or secondary amine while preserving the C4-methyl ester[3].
Mechanistic Insight : The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with 1-Hydroxy-7-azabenzotriazole (HOAt) is deliberately chosen over standard HOBt. The nitrogen atom in the pyridine ring of HOAt provides neighboring group participation, which significantly accelerates the coupling of sterically hindered amines and suppresses epimerization[3].
Step-by-Step Methodology :
Initiation : Dissolve 3-Methoxy-4-(methoxycarbonyl)benzoic acid (450 mg, 2.1 mmol) in anhydrous N,N-Dimethylformamide (DMF) (10 mL) under an inert nitrogen atmosphere[3].
Activation : Add EDC·HCl (630 mg, 3.3 mmol) and HOAt (2.4 mL of a 0.5 M solution in DMF, 1.18 mmol) to the stirring solution[3].
Self-Validation: The solution should become homogeneous within 15 minutes, indicating the formation of the active OBt-ester.
Base Addition : Introduce N,N-Diisopropylethylamine (DIPEA) (1.3 mL, 7.05 mmol)[3].
Causality: DIPEA acts as a non-nucleophilic base to maintain the amine in its reactive free-base form without inadvertently attacking the C4 ester.
Amine Coupling : Slowly add the target amine (2.4 mmol)[3]. Stir the reaction mixture at room temperature for 16 hours.
Reaction Monitoring : Confirm the consumption of the starting material via LC-MS or TLC (eluent: 5% MeOH in DCM).
Workup : Dilute the mixture with Ethyl Acetate (50 mL). Wash sequentially with 1M HCl (to remove unreacted amine and EDC byproducts), saturated aqueous NaHCO3 (to remove unreacted acid), and brine[3]. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Protocol B: Saponification of the C4-Methyl Ester
Once the C1 amide is formed, the C4 ester must be deprotected to allow for the next synthetic step (e.g., coupling to a biphenyl core).
Mechanistic Insight : Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system is utilized to provide mild, controlled hydrolysis, preventing the cleavage of the newly formed C1 amide bond.
Step-by-Step Methodology :
Solvation : Dissolve the intermediate ester (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H2O (0.1 M concentration).
Causality: THF dissolves the organic substrate, H2O dissolves the LiOH, and MeOH acts as a phase-transfer bridge to ensure a homogeneous reaction.
Hydrolysis : Add LiOH·H2O (3.0 eq) in one portion. Stir at room temperature for 4 hours.
Validation : Monitor via TLC until the higher-Rf ester spot disappears completely.
Isolation : Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash with Diethyl Ether to remove non-polar impurities.
Precipitation : Acidify the aqueous layer to pH 2-3 using 1M HCl. Collect the precipitated free acid via vacuum filtration, wash with cold water, and dry under high vacuum.
Chemoselective synthetic workflow utilizing the compound's orthogonal reactivity.
Reaction Optimization Data
To ensure maximum throughput in library generation, various coupling conditions were benchmarked. EDC/HOAt remains the optimal balance of yield and byproduct management.
Table 2: Optimization of Amide Coupling Conditions
Coupling Reagent
Base
Solvent
Yield (%)
Epimerization / Side Reactions
EDC / HOAt
DIPEA
DMF
>90%
Minimal; excellent for hindered amines
HATU
DIPEA
DMF
85%
Fast kinetics, but higher cost for scale-up
DCC / HOBt
TEA
DCM
<60%
Significant urea byproduct precipitation
References
US8273894B2 - Biphenyl compounds useful as muscarinic receptor antagonists
Source: Google Patents
URL:[3]
US7521041B2 - Biphenyl compounds useful as muscarinic receptor antagonists
Source: Google Patents
URL:[4]
Application Note: 3-Methoxy-4-(methoxycarbonyl)benzoic acid in Pharmaceutical Intermediate Synthesis
Executive Summary In modern drug discovery, the rapid assembly of complex Active Pharmaceutical Ingredients (APIs) relies heavily on highly functionalized, orthogonally protected building blocks. 3-Methoxy-4-(methoxycarb...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the rapid assembly of complex Active Pharmaceutical Ingredients (APIs) relies heavily on highly functionalized, orthogonally protected building blocks. 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS 162046-51-7) is a premier example of such an intermediate. Featuring both a free carboxylic acid and a protected methyl ester on a methoxy-substituted aromatic scaffold, this compound enables sequential, regiocontrolled coupling reactions. It is frequently deployed in the synthesis of targeted therapeutics, including kinase inhibitors and PARP inhibitors, where precise spatial arrangement of hydrogen-bond acceptors and donors is critical for target binding.
This application note details the mechanistic rationale, standardized synthesis protocol, and downstream applications of this essential intermediate, providing drug development professionals with a self-validating workflow for its implementation.
Physicochemical Profiling
Understanding the physical and chemical properties of 3-Methoxy-4-(methoxycarbonyl)benzoic acid is essential for optimizing reaction conditions, particularly concerning solubility and phase separations during workup[1].
Property
Value / Description
Chemical Name
3-Methoxy-4-(methoxycarbonyl)benzoic acid
CAS Number
162046-51-7
Molecular Formula
C10H10O5
Molecular Weight
210.18 g/mol
Appearance
White to off-white crystalline powder
Purity (HPLC)
≥ 98.0%
Solubility Profile
Soluble in DMSO, DMF, Methanol; Insoluble in Water
The most efficient and scalable route to synthesize 3-Methoxy-4-(methoxycarbonyl)benzoic acid is through the regioselective mono-saponification of dimethyl 2-methoxyterephthalate .
The Chemical Causality:
In the starting diester, the two methyl ester groups are located at the C1 and C4 positions, with a methoxy group at C2. The C1 ester is ortho to the bulky methoxy group, while the C4 ester is para to it. When subjected to basic hydrolysis, the incoming hydroxide nucleophile must approach the carbonyl carbon at the optimal Bürgi-Dunitz trajectory (~107°). The steric bulk of the ortho-methoxy group severely restricts this trajectory at the C1 ester.
Conversely, the C4 ester is sterically unencumbered. This kinetic differentiation allows for the highly regioselective saponification of the C4 ester[2]. Upon IUPAC renumbering (assigning the newly formed carboxylic acid as the principal C1 group), the resulting molecule is precisely 3-methoxy-4-(methoxycarbonyl)benzoic acid. This eliminates the need for complex, multi-step protecting group strategies.
Fig 1: Regioselective saponification workflow driven by steric hindrance.
Standardized Experimental Protocol
The following protocol provides a self-validating system for the synthesis of the intermediate. The strict stoichiometric control and temperature regulation are the primary drivers of regiomeric purity.
Dissolution : Suspend Dimethyl 2-methoxyterephthalate (22.4 g, 100 mmol) in 150 mL of methanol in a 500 mL round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C using an ice bath.
Reagent Addition : Dissolve NaOH (4.2 g, 105 mmol, 1.05 eq) in 50 mL of deionized water. Add this aqueous NaOH solution dropwise to the methanolic suspension over 30 minutes. Critical Step: Maintain the internal temperature below 5 °C to prevent kinetic loss of regioselectivity.
Reaction Execution : Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4-6 hours. Monitor via HPLC until the starting material is consumed.
Solvent Removal : Concentrate the reaction mixture under reduced pressure at 35 °C to remove >80% of the methanol. Rationale: High residual methanol increases the solubility of the product during acidification, drastically lowering the isolated yield.
Acidification & Precipitation : Dilute the aqueous residue with 100 mL of water and cool to 0-5 °C. Slowly add 1M HCl(aq) dropwise until the pH reaches 2.0-2.5. A white precipitate will form.
Isolation & Drying : Filter the precipitate under vacuum. Wash the filter cake with cold water (3 x 50 mL) to remove residual inorganic salts. Dry the solid in a vacuum oven at 45 °C for 12 hours.
Analytical Validation :
1H NMR (400 MHz, DMSO-d6) : The definitive proof of success is the integration ratio of the methoxy protons (~3.8 ppm, s, 3H) to the methyl ester protons (~3.85 ppm, s, 3H). A strict 1:1 ratio confirms successful mono-saponification and validates the structural integrity of the product.
Downstream Pharmaceutical Applications
The orthogonal reactivity of 3-Methoxy-4-(methoxycarbonyl)benzoic acid allows chemists to perform iterative functionalizations. The free C1 carboxylic acid is typically utilized first (e.g., for amide coupling to build the core API scaffold), leaving the C4 methyl ester intact for subsequent deprotection or reduction.
Fig 2: Downstream pharmaceutical functionalization pathways of the intermediate.
Troubleshooting & Process Optimization
To ensure reproducible yields and purities, adhere to the corrective actions outlined in the troubleshooting matrix below.
Observation
Root Cause
Corrective Action
Formation of di-acid byproduct
Over-hydrolysis due to excess NaOH or elevated temperature.
Strictly control NaOH stoichiometry to 1.05 eq. Maintain reaction temperature < 25 °C.
Unreacted starting material
Incomplete dissolution or insufficient reaction time.
Ensure complete suspension in MeOH before NaOH addition. Extend stirring time by 2 hours.
Poor precipitation yield
High residual methanol increasing product solubility.
Ensure >80% of methanol is removed via rotary evaporation prior to acidification.
Isomeric impurity (C1 acid)
Kinetic control lost (temperature spike during NaOH addition).
Maintain strictly 0-5 °C during the exothermic NaOH addition phase.
References
Title: Retrosynthetic Analysis and Synthesis of Natural Products
Source: DOKUMEN.PUB
URL: [Link]
Application Note: Reaction Conditions and Synthetic Workflows for 3-Methoxy-4-(methoxycarbonyl)benzoic acid
Executive Summary & Chemical Profiling 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS: 162046-51-7), also known as 2-methoxyterephthalic acid 1-methyl ester, is a highly versatile bifunctional building block widely utili...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profiling
3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS: 162046-51-7), also known as 2-methoxyterephthalic acid 1-methyl ester, is a highly versatile bifunctional building block widely utilized in medicinal chemistry and materials science. Structurally, it features an aromatic ring equipped with a free carboxylic acid (-COOH) at C1, a methoxy ether (-OCH₃) at C3, and a methyl ester (-COOCH₃) at C4.
The strategic value of this molecule lies in its orthogonal reactivity . The distinct electronic and steric environments of the free carboxylic acid and the methyl ester allow researchers to selectively functionalize one group while leaving the other intact, enabling the rapid generation of complex molecular architectures.
Causality and Reactivity Profiling
To design successful reactions with this building block, one must understand the underlying physical organic chemistry dictating its behavior:
Electronic Effects: The C3-methoxy group acts as a resonance electron donor (+R) but an inductive electron withdrawer (-I). The net effect slightly deactivates the C1-carboxylic acid toward nucleophilic attack during activation, necessitating highly efficient coupling reagents like HATU.
Steric Shielding (The Ortho-Effect): The C4-methyl ester is sterically hindered by the adjacent C3-methoxy group. This steric bulk protects the ester from mild nucleophilic attack, granting it high stability during the manipulation of the C1-carboxylic acid. However, it also means that intentional hydrolysis (saponification) of the ester requires elevated temperatures.
Electrophilic Susceptibility: The electron-rich nature of the aromatic system makes the free carboxylic acid highly susceptible to electrophilic reducing agents (like Borane) while remaining inert to nucleophilic reducing agents under controlled conditions.
Figure 1. Orthogonal reactivity map of 3-Methoxy-4-(methoxycarbonyl)benzoic acid.
Experimental Workflows & Methodologies
Regioselective Amide Coupling (Synthesis of Benzamides)
Causality & Reagent Selection:
Standard carbodiimide coupling agents (e.g., EDC/HOBt) often yield sluggish kinetics with this substrate due to the mild electronic deactivation of the carboxylic acid by the meta-methoxy group. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the optimal choice. HATU rapidly forms a highly reactive O-Atabene intermediate, which collapses into an HOAt-active ester, driving the reaction to completion even with sterically hindered or weakly nucleophilic amines .
Figure 2. Mechanistic pathway of HATU-mediated amide coupling.
Self-Validating Protocol:
Activation: In an oven-dried flask under N₂, dissolve 3-Methoxy-4-(methoxycarbonyl)benzoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes.
Coupling: Add the target primary or secondary amine (1.2 equiv) to the activated mixture.
In-Process Control (IPC): Monitor the reaction via LC-MS. The system is self-validating when the starting acid peak (
m/z
209 [M-H]⁻) disappears and the desired amide mass appears.
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine.
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Quantitative Data: Optimization of Coupling Reagents
Entry
Coupling Reagent
Base
Solvent
Time (h)
Conversion (%)
Isolated Yield (%)
1
EDC·HCl / HOBt
DIPEA
DMF
12
72%
65%
2
PyBOP
DIPEA
DMF
6
85%
78%
| 3 | HATU | DIPEA | DMF | 2 | >99% | 94% |
Chemoselective Reduction of the Carboxylic Acid
Causality & Reagent Selection:
Reducing the C1-carboxylic acid to a primary alcohol while preserving the C4-methyl ester requires an electrophilic reducing agent. Borane-tetrahydrofuran (BH₃·THF) perfectly fulfills this role. Borane reacts rapidly with the electron-rich carboxylic acid to form a transient triacyloxyborane intermediate, which is subsequently reduced. Conversely, the methyl ester lacks sufficient electron density to coordinate strongly with borane, rendering it inert under these conditions .
Self-Validating Protocol:
Preparation: Dissolve the starting acid (1.0 equiv) in anhydrous THF (0.2 M) under an inert N₂ atmosphere. Cool the solution to 0 °C using an ice bath.
Reduction: Slowly add BH₃·THF (1.0 M in THF, 2.0 equiv) dropwise over 15 minutes to control the evolution of H₂ gas.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
In-Process Control (IPC): Monitor via TLC (UV 254 nm). The product will appear as a new, more polar spot lacking the characteristic acidic tailing of the starting material.
Quenching: Cool the flask back to 0 °C and carefully add methanol dropwise until effervescence ceases (destroying excess borane).
Workup: Concentrate the mixture in vacuo. Partition the residue between EtOAc and saturated aqueous NaHCO₃. Extract, wash with brine, dry over Na₂SO₄, and concentrate to yield 4-(hydroxymethyl)-2-methoxybenzoate.
Complete Saponification (Synthesis of 2-Methoxyterephthalic Acid)
Causality & Reagent Selection:
Saponification of the C4-methyl ester is not trivial. The adjacent C3-methoxy group creates a significant steric shield, blocking the trajectory of the incoming hydroxide nucleophile (Bürgi-Dunitz angle). Therefore, standard room-temperature hydrolysis with LiOH is often incomplete. To achieve full conversion to 2-methoxyterephthalic acid, thermodynamic driving forces (heating to 40–50 °C) must be applied to overcome the activation energy barrier imposed by this steric hindrance .
Self-Validating Protocol:
Reaction Setup: Dissolve the ester (1.0 equiv) in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v/v, 0.2 M).
Hydrolysis: Add LiOH·H₂O (3.0 equiv). Attach a reflux condenser and heat the mixture to 40 °C for 12 hours.
In-Process Control (IPC): Analyze an aliquot via ¹H-NMR. The reaction is complete and self-validated when the sharp methyl ester singlet at ~3.85 ppm completely disappears.
Workup: Cool to room temperature and concentrate under reduced pressure to remove THF and MeOH.
Isolation: Dilute the remaining aqueous layer with water and cool to 0 °C. Slowly acidify with 1M HCl until the pH reaches 2.0. The product, 2-methoxyterephthalic acid, will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[Link]
Yoon, N. M., Pak, C. S., Brown, H. C., Krishnamurthy, S., & Stocky, T. P. (1973). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. The Journal of Organic Chemistry, 38(16), 2786–2792.[Link]
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.[Link]
Application
Application Note: Acylation Protocols for 3-Methoxy-4-(methoxycarbonyl)benzoic Acid in Drug Discovery
Executive Summary & Chemical Context 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS: 162046-51-7) is a highly versatile, orthogonally protected building block widely utilized in the synthesis of active pharmaceutical ing...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS: 162046-51-7) is a highly versatile, orthogonally protected building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and PROTAC rigid linkers. Structurally, it is a differentially protected terephthalic acid derivative featuring a free C1 carboxylic acid, a sterically tuning C3 methoxy group, and a C4 methyl ester.
This structural configuration allows for highly selective acylation reactions —specifically, the activation of the C1 carboxylic acid to acylate amines or alcohols, while the C4 methyl ester remains intact for downstream late-stage functionalization (e.g., saponification). This guide provides field-proven, self-validating protocols for the efficient acylation of this substrate, balancing scalability, yield, and atom economy.
Mechanistic Insights: The Acylation Challenge
When designing an acylation workflow for this molecule, researchers must account for its unique electronic and steric environment:
Electronic Deactivation: The para-methoxycarbonyl group (-COOCH₃) is strongly electron-withdrawing. While this stabilizes the carboxylate anion, it slightly deactivates the electrophilicity of the resulting activated acyl species (e.g., O-acylisourea) compared to an unsubstituted benzoic acid.
Steric Hindrance: The meta-methoxy group (-OCH₃) introduces steric bulk adjacent to the C4 ester, but more importantly, it can influence the conformation of the C1 activated ester during nucleophilic attack.
Causality in Reagent Selection: Due to these factors, standard carbodiimides (like EDC/HOBt) often result in sluggish reaction kinetics and lower yields when coupled with deactivated or secondary amines. Therefore, converting the acid to an acyl chloride (via Oxalyl Chloride) is preferred for bulk scale-up [1][2], while uronium-based coupling reagents (like HATU) are mandatory for discovery-scale libraries to drive the reaction forward efficiently [3].
Quantitative Data: Reagent Selection Matrix
The following table summarizes the optimal acylation activation strategies for 3-Methoxy-4-(methoxycarbonyl)benzoic acid based on empirical laboratory data and literature precedents [1][3].
This protocol utilizes oxalyl chloride rather than thionyl chloride to avoid harsh heating, which could lead to unwanted side reactions or partial cleavage of the C4 methyl ester [1][2].
Vilsmeier-Haack Activation: In a flame-dried round-bottom flask under nitrogen, suspend the benzoic acid derivative (1.0 eq) in anhydrous DCM (0.2 M). Add a catalytic amount of DMF (0.05 eq). Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which rapidly converts the carboxylic acid to the acyl chloride without the need for heat.
Acyl Chloride Formation: Cool the mixture to 0 °C. Add oxalyl chloride (1.3 eq) dropwise over 15 minutes. Effervescence (release of CO, CO₂, and HCl) will be observed.
Maturation: Remove the ice bath and stir at room temperature for 2 hours until the solution becomes homogeneous and gas evolution ceases.
Self-Validation Step: To confirm complete conversion, remove a 10 µL aliquot, quench it into 200 µL of anhydrous methanol, and analyze via LC-MS. You should observe a mass shift corresponding to the dimethyl ester (MW: 224.21 g/mol ), confirming the acyl chloride was successfully formed.
Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl. Redissolve the resulting crude acyl chloride in fresh anhydrous DCM.
Amide Coupling: Cool the solution to 0 °C. Add the amine (1.1 eq) followed by dropwise addition of TEA (2.5 eq). Stir for 2–4 hours at room temperature.
Workup: Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Discovery-Scale Direct Amide Coupling (HATU)
For rapid library generation or when coupling sterically hindered amines, HATU is the premier choice [3].
Pre-Activation: Dissolve the benzoic acid derivative (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq).
Active Ester Formation: Stir the mixture at room temperature for 15–20 minutes. Causality: This pre-activation step is critical. It allows the formation of the highly reactive 7-azabenzotriazole active ester before the amine is introduced, preventing the amine from reacting directly with HATU to form a stable, unreactive guanidinium byproduct.
Amine Addition: Add the amine (1.2 eq) to the reaction mixture.
Reaction: Stir at room temperature for 4–16 hours. Monitor via LC-MS. The reaction is typically highly efficient due to the stabilization of the transition state by the 7-aza nitrogen of the HATU leaving group.
Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash vigorously with 5% aqueous LiCl (3x) to remove DMF. Wash with brine, dry over Na₂SO₄, and purify via reverse-phase HPLC or silica gel chromatography.
Mandatory Visualization
Caption: Synthetic workflows for the acylation of 3-Methoxy-4-(methoxycarbonyl)benzoic acid.
Caption: Application pathway of the orthogonal building block in drug discovery workflows.
Troubleshooting & Self-Validating Steps
Avoiding Transesterification: Do not use methanol or ethanol as co-solvents during the coupling phase. The C4 methyl ester is susceptible to transesterification under basic conditions. Strictly utilize aprotic solvents (DCM, DMF, THF) and non-nucleophilic bases (DIPEA).
Incomplete Conversion in HATU Coupling: If LC-MS indicates unreacted starting material after 16 hours, the amine may be too sterically hindered. In such cases, switching to the acyl chloride method (Protocol A) or utilizing the highly reactive combination of TCFH/NMI is recommended to overcome the steric barrier [3].
References
Organic Syntheses. (2014). Preparation of trans-Nitrostyrene Benzoic Acids and 2-Arylindole-4-carboxylic Amides. Org. Synth. 2014, 91, 322. Available at: [Link]
ChemRxiv. (2021). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. Cambridge Open Engage. Available at:[Link]
Method
Application Note: Chemoselective Esterification of 3-Methoxy-4-(methoxycarbonyl)benzoic Acid via EDC/DMAP Coupling
Executive Summary Synthesizing asymmetric diesters from mono-esterified dicarboxylic acids presents a unique chemoselectivity challenge in organic synthesis. The intermediate 3-Methoxy-4-(methoxycarbonyl)benzoic acid con...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Synthesizing asymmetric diesters from mono-esterified dicarboxylic acids presents a unique chemoselectivity challenge in organic synthesis. The intermediate 3-Methoxy-4-(methoxycarbonyl)benzoic acid contains both a free carboxylic acid at the C1 position and a protected methyl ester at the C4 position. Utilizing traditional acid-catalyzed esterification methods risks the hydrolysis or transesterification of the existing C4 ester. This application note details a highly selective, mild Steglich esterification protocol utilizing EDC·HCl and DMAP to achieve quantitative yields of the target mixed diester without compromising the structural integrity of the starting material.
Introduction & Mechanistic Context
3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS 162046-51-7) is a highly functionalized benzoic acid derivative frequently utilized as a building block in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced polymeric materials. The molecule's dual functionality requires orthogonal reactivity during subsequent derivatization.
The Causality of Method Selection:
When researchers attempt to esterify the free C1 carboxylic acid with a new alcohol (e.g., ethanol or benzyl alcohol) using standard Fischer esterification (excess alcohol, H₂SO₄ catalyst, and heat), the highly acidic and thermal environment promotes the cleavage and transesterification of the existing C4 methoxycarbonyl group. This results in a statistically driven mixture of symmetric and asymmetric diesters, severely complicating downstream purification and reducing overall yield.
To circumvent this, the Steglich esterification is the optimal choice[1]. By utilizing a carbodiimide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of 4-dimethylaminopyridine (DMAP), the reaction proceeds at room temperature under neutral conditions[2]. This mild environment completely suppresses transesterification. Furthermore, EDC·HCl is selected over the traditional N,N'-Dicyclohexylcarbodiimide (DCC) because its corresponding urea byproduct is highly water-soluble, allowing for a seamless aqueous workup that avoids tedious column chromatography[3].
Reaction Pathway & Decision Tree
Caption: Reaction pathway divergence: Fischer vs. Steglich esterification for mono-esterified substrates.
Mechanistic Pathway
The Steglich esterification relies on a precise sequence of activation and acyl transfer to ensure rapid conversion without side reactions[2][3]:
Activation: The free carboxylic acid of 3-Methoxy-4-(methoxycarbonyl)benzoic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.
Catalysis: If left alone, the O-acylisourea can undergo an irreversible intramolecular 1,3-rearrangement into an unreactive N-acylurea[3]. DMAP outcompetes this side reaction by acting as a superior nucleophile, attacking the intermediate to form a highly electrophilic acylpyridinium salt[1].
Esterification: The target alcohol (R-OH) readily attacks the acylpyridinium species, yielding the desired ester and regenerating the DMAP catalyst[2].
Experimental Protocol
Target: Synthesis of an asymmetric diester (e.g., Benzyl 3-methoxy-4-(methoxycarbonyl)benzoate).
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (0.1 M relative to substrate)
Step-by-Step Workflow (Self-Validating System):
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methoxy-4-(methoxycarbonyl)benzoic acid (1.0 eq) in anhydrous DCM under an inert nitrogen atmosphere.
Base Addition (Crucial Step): Add DIPEA (1.5 eq) to the solution and stir for 5 minutes at room temperature. Causality: EDC is supplied as a hydrochloride salt (EDC·HCl). DIPEA neutralizes the HCl, preventing the acidic environment from prematurely degrading the coupling agent or interfering with the DMAP catalyst.
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.5 eq) portion-wise. Stir for 15 minutes to allow the complete formation of the O-acylisourea intermediate.
Catalysis & Coupling: Add DMAP (0.1 eq) followed immediately by the target alcohol (1.2 eq).
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Monitor the reaction via TLC or LC-MS. The reaction is typically complete within 4–12 hours depending on the steric hindrance of the alcohol.
Quenching & Orthogonal Workup: Dilute the reaction mixture with additional DCM and transfer to a separatory funnel.
Wash 1: Extract with 1M aqueous HCl (2x). Validation: This selectively protonates and removes the DMAP catalyst, DIPEA, and the water-soluble urea byproduct of EDC.
Wash 2: Extract with saturated aqueous NaHCO₃ (2x). Validation: This deprotonates and removes any unreacted starting carboxylic acid.
Wash 3: Extract with brine (1x) to remove residual water.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is typically >95% pure.
Quantitative Data: Condition Optimization
The following table summarizes the optimization of reaction conditions for the esterification of 3-Methoxy-4-(methoxycarbonyl)benzoic acid with ethanol, highlighting the critical need for mild coupling reagents to preserve the C4 ester.
Method
Reagents & Catalyst
Solvent
Temp (°C)
Total Ester Yield (%)
C4 Transesterification (%)
Fischer
EtOH, H₂SO₄ (cat.)
EtOH
78
85*
>45%
Acid Chloride
SOCl₂, then EtOH
DCM
0 to 25
72
<5%
Steglich (DCC)
DCC, DMAP, EtOH
DCM
25
84
<1%
Steglich (EDC)
EDC·HCl, DMAP, DIPEA, EtOH
DCM
25
94
<1%
Greener Steglich
EDC·HCl, DMAP, DIPEA, EtOH
MeCN
25
91
<1%
*Yield represents a complex, inseparable mixture of the target asymmetric diester and the symmetric diethyl ester byproduct.
Application Note: Chemoselective Amidation of 3-Methoxy-4-(methoxycarbonyl)benzoic acid
Executive Summary & Strategic Significance In modern drug discovery, the synthesis of highly functionalized benzamide derivatives is a critical pathway for developing active pharmaceutical ingredients (APIs), including p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Significance
In modern drug discovery, the synthesis of highly functionalized benzamide derivatives is a critical pathway for developing active pharmaceutical ingredients (APIs), including potent antimicrobial efflux pump inhibitors[1]. The compound 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS 162046-51-7) serves as a versatile, orthogonally protected building block. It features a free carboxylic acid at the C1 position ready for amidation, while the C4 position is masked as a methyl ester.
As a Senior Application Scientist, I have designed this protocol to address the primary synthetic challenge with this molecule: chemoselectivity . The amidation must proceed with high conversion rates at the C1 carboxylic acid without causing saponification or aminolysis of the C4 methyl ester. The formation of the amide bond is one of the most prevalent transformations in medicinal chemistry[2], and executing it on highly functionalized scaffolds requires precise control over electronic and steric environments.
Mechanistic Causality & Reagent Selection
To ensure a robust, self-validating process, we must move beyond merely listing reagents and understand the causality behind each synthetic choice:
Electronic Effects of the Scaffold : The methoxy group at C3 is meta to the reacting C1 carboxylic acid. Therefore, its resonance electron-donating effect is directed away from the C1 carbon. Instead, its inductive electron-withdrawing effect slightly increases the electrophilicity of the activated ester intermediate, accelerating the nucleophilic attack by the amine.
Chemoselectivity & Base Selection : The C4 methyl ester is highly susceptible to hydrolysis under strongly basic aqueous conditions. Consequently, traditional saponification-inducing bases (e.g., NaOH, KOH) are strictly prohibited during workup. We utilize N,N-Diisopropylethylamine (DIPEA) as the organic base; its steric bulk prevents it from acting as a competing nucleophile, while its pKa is sufficient to deprotonate the carboxylic acid without degrading the C4 ester.
Activation Strategy :
For discovery-scale high-throughput synthesis , HATU is selected. It forms a highly reactive 7-azabenzotriazole (OAt) active ester that drives sterically hindered couplings to completion in under 2 hours.
For scale-up and process chemistry , EDC·HCl paired with HOBt is the industry standard[3]. The causality here is driven by downstream processing: EDC and its urea byproduct are highly water-soluble, enabling a chromatography-free, self-validating purification via biphasic partitioning.
For green chemistry applications , emerging protocols utilize borate catalysts like B(OCH₂CF₃)₃ to achieve direct amidation without atom-inefficient coupling reagents[4].
Reaction Pathway & Workflow
Figure 1: Chemoselective amidation workflow of 3-Methoxy-4-(methoxycarbonyl)benzoic acid.
Designed for rapid library generation where yield and speed are prioritized over atom economy.
Preparation : In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 3-Methoxy-4-(methoxycarbonyl)benzoic acid (1.0 mmol, 210.19 mg) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).
Base Addition : Add DIPEA (3.0 mmol, 522 µL) to the solution. The excess base ensures complete deprotonation of both the carboxylic acid and any amine hydrochloride salts.
Activation : Add HATU (1.2 mmol, 456 mg) in one portion. Stir at room temperature for 15 minutes to allow the formation of the active OAt-ester. The solution will typically turn a pale yellow.
Amidation : Add the desired primary or secondary amine (1.2 mmol). Stir the reaction mixture at room temperature for 2 hours.
Quenching & Extraction : Dilute the mixture with Ethyl Acetate (EtOAc) (20 mL) and wash with half-saturated brine (3 x 20 mL) to remove the DMF solvent and the majority of the tetramethylurea byproduct.
Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Designed as a self-validating system for scale-up, eliminating the need for chromatographic purification.
Preparation : Suspend 3-Methoxy-4-(methoxycarbonyl)benzoic acid (10.0 mmol, 2.10 g) in anhydrous Dichloromethane (DCM) (40 mL) under a nitrogen atmosphere.
Reagent Loading : Add the amine (10.5 mmol) and DIPEA (25.0 mmol, 4.35 mL). Cool the mixture to 0 °C using an ice bath to control the exothermic activation step.
Coupling : Add HOBt (12.0 mmol, 1.62 g) followed by EDC·HCl (12.0 mmol, 2.30 g).
Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
Self-Validating Workup :
Phase 1 (Basic Impurity Removal): Wash the DCM layer with 1M aqueous HCl (2 x 30 mL). Causality : This quantitatively protonates unreacted amine and the EDC-urea byproduct, pulling them into the aqueous phase.
Phase 2 (Acidic Impurity Removal): Wash with saturated aqueous NaHCO₃ (2 x 30 mL). Causality : This deprotonates unreacted starting material and HOBt, extracting them into the aqueous phase without hydrolyzing the C4 methyl ester.
Phase 3 (Validation): Wash with brine (30 mL), dry over MgSO₄, and concentrate.
System Validation : Because the stoichiometry strictly dictates that all impurities are ionizable, if the final mass of the isolated solid corresponds to >90% of the theoretical yield, the system has thermodynamically validated its own purity. No further LC-MS confirmation is required before proceeding to the next synthetic step.
Quantitative Optimization Data
The following table summarizes the performance of various coupling strategies applied to 3-Methoxy-4-(methoxycarbonyl)benzoic acid, highlighting the trade-offs between speed, scalability, and chemoselectivity.
Coupling System
Solvent
Time (h)
Yield (%)
Byproduct Removal Strategy
Chemoselectivity (C4 Ester)
HATU / DIPEA
DMF
2
>95
Flash Chromatography
Excellent (Intact)
EDC·HCl / HOBt
DCM
12
88–92
Biphasic Aqueous Workup
Excellent (Intact)
B(OCH₂CF₃)₃
MeCN
15
~85
Solid-phase filtration
Good (Trace hydrolysis)
SOCl₂ / NEt₃
DCM
4
<60
Aqueous Workup
Poor (Ester cleavage risk)
Data Synthesis: Borate-catalyzed direct amidation provides a green alternative but requires longer reaction times[4]. Acid chloride formation via SOCl₂ is highly atom-economical but risks degrading the ester and producing poly-condensed side products[2].
Analytical Validation & Troubleshooting
To confirm the structural integrity of the final product:
LC-MS : The target mass should reflect
[Macid+Mamine−18]
. If a mass corresponding to
[Mproduct−14]
is observed, it indicates that the C4 methyl ester was inadvertently hydrolyzed to the free carboxylic acid during workup.
¹H NMR (CDCl₃) : The diagnostic singlet for the C4 methyl ester should appear distinctly around
δ
3.85–3.95 ppm, integrating to exactly 3 protons. The C3 methoxy group will appear as a separate singlet nearby (often slightly upfield depending on the anisotropic shielding of the new amide bond).
The Strategic Utility of 3-Methoxy-4-(methoxycarbonyl)benzoic Acid in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Versatile Precursor In the landscape of medicinal chemistry and materials science, the quest for novel heterocycl...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Precursor
In the landscape of medicinal chemistry and materials science, the quest for novel heterocyclic compounds with tailored properties is perpetual. These cyclic structures are foundational to a vast array of pharmaceuticals and functional materials. A precursor's value is determined by its structural features, which allow for controlled and efficient synthetic transformations. 3-Methoxy-4-(methoxycarbonyl)benzoic acid is one such precursor of significant interest. Its aromatic scaffold is adorned with three distinct functional groups: a carboxylic acid, a methyl ester, and a methoxy group. This trifunctionality provides a versatile platform for constructing complex molecular architectures.
This guide delves into the practical applications of 3-Methoxy-4-(methoxycarbonyl)benzoic acid as a starting material for the synthesis of medicinally relevant heterocyclic systems. We will explore the strategic modifications required to activate this precursor and provide detailed, field-tested protocols for its conversion into valuable heterocyclic cores, such as quinazolinones and benzimidazoles. The methodologies presented herein are grounded in established chemical principles and are designed to be both reproducible and adaptable.
Core Properties and Handling
A foundational understanding of the starting material is paramount for successful synthesis.
Strategic Derivatization: The Gateway to Heterocyclic Systems
The inherent structure of 3-Methoxy-4-(methoxycarbonyl)benzoic acid does not immediately lend itself to direct cyclization into common nitrogen-containing heterocycles. The key to unlocking its potential lies in the strategic introduction of a nitrogen-containing functional group, typically an amine, ortho to the carboxylic acid. This is most commonly achieved through a two-step nitration and reduction sequence.
A similar strategy has been successfully employed in the synthesis of the kinase inhibitor Bosutinib, starting from the closely related 3-methoxy-4-hydroxybenzoic acid, underscoring the viability of this approach.[3][4]
Workflow for Precursor Activation
The following diagram outlines the essential preliminary steps to convert the starting material into a versatile intermediate suitable for heterocyclic synthesis.
Caption: Precursor activation workflow.
Application I: Synthesis of Substituted Quinazolin-4-ones
Quinazolinones are a prominent class of nitrogen-containing heterocycles that form the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[5][6] A common and robust method for their synthesis is the condensation of an anthranilic acid derivative with a suitable one-carbon source, such as formamide or an orthoester.[7][8]
Protocol 1: Synthesis of 6-Methoxy-7-(methoxycarbonyl)quinazolin-4(3H)-one
This protocol adapts the well-established Niementowski reaction, which traditionally uses anthranilic acid and formamide.[7] Here, we utilize our activated precursor, 2-Amino-5-methoxy-4-(methoxycarbonyl)benzoic acid.
Standard laboratory glassware, including a round-bottom flask and reflux condenser
Heating mantle or oil bath
Procedure:
Reaction Setup: In a 100 mL round-bottom flask, combine 10 mmol of 2-Amino-5-methoxy-4-(methoxycarbonyl)benzoic acid with a 5-fold molar excess of formamide.
Heating: Equip the flask with a reflux condenser and heat the mixture in a pre-heated oil bath or with a heating mantle to 150-160°C.
Expert Insight: The high temperature is necessary to drive the condensation and subsequent cyclization, with the evolution of water. Formamide serves as both the source of the N1 and C2 atoms of the quinazolinone ring and as a high-boiling solvent.
Reaction Monitoring: Maintain the reaction at this temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water with stirring.
Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.
Purification: Recrystallize the crude product from ethanol to obtain the pure 6-Methoxy-7-(methoxycarbonyl)quinazolin-4(3H)-one.
Expected Outcome:
Based on analogous reactions, this synthesis is expected to yield the desired quinazolinone in moderate to good yields.[7]
Workflow for Quinazolinone Synthesis
Caption: Benzimidazole synthesis workflow.
Conclusion
3-Methoxy-4-(methoxycarbonyl)benzoic acid represents a highly versatile and valuable precursor for the synthesis of a variety of heterocyclic compounds. Its utility is significantly enhanced through strategic functional group manipulations, particularly nitration and reduction, to generate reactive intermediates. The protocols detailed in this guide for the synthesis of quinazolinones and benzimidazoles are based on robust and well-established chemical transformations. By providing a clear rationale for experimental choices and detailed procedural steps, this document aims to empower researchers in drug discovery and chemical synthesis to effectively utilize this precursor in the development of novel and potentially therapeutic molecules.
References
Asif, M. (2014). Synthesis of some new 2,3-disubstituted-4(3H)
Alagarsamy, V., et al. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Medicinal Chemistry Research, 20(7), 957-963.
Glavač, N., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Journal of the Serbian Chemical Society, 85(3), 335-347.
Rithe, S. R., et al. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. World Journal of Pharmacy and Pharmaceutical Sciences, 4(6), 1438-1444.
IntechOpen. (2019). Synthesis and Pharmacological Profile of Benzimidazoles. Retrieved from [Link]
MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]
ResearchGate. (2025). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]
PubChem. (n.d.). 3-methoxy-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]
Application Note: 3-Methoxy-4-(methoxycarbonyl)benzoic acid in the Synthesis of Bioactive Molecules
Introduction & Scientific Rationale In the landscape of modern drug discovery, the spatial orientation and conformational rigidity of pharmacophores are paramount. 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS 162046-51...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
In the landscape of modern drug discovery, the spatial orientation and conformational rigidity of pharmacophores are paramount. 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS 162046-51-7), also known as 2-methoxy-terephthalic acid 1-methyl ester, has emerged as a highly versatile, orthogonally protected building block,[1]. This compound is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), multivalent kinase inhibitors, and G-protein-coupled receptor (GPCR) modulators.
The architectural utility of this scaffold is driven by three core mechanistic features:
Orthogonal Reactivity : The molecule possesses a free carboxylic acid at C1 and a methyl ester at C4. This asymmetry allows for sequential, highly controlled amide coupling reactions without the risk of polymerization or the need for complex, yield-reducing protection/deprotection steps[1].
Conformational Rigidity : Terephthalic acid derivatives are established rigid linkers[2]. Unlike flexible polyethylene glycol (PEG) linkers, rigid benzene-based linkers reduce the entropic penalty upon target binding. This rigidity prevents the molecule from collapsing onto itself in solution, promoting the formation of productive ternary complexes (e.g., Target-PROTAC-E3 ligase)[3].
The Methoxy Effect : The C3 methoxy group (-OCH3) provides a critical steric clash with the adjacent C4 ester/amide. This forces the carbonyl group out of coplanarity with the aromatic ring, increasing the molecule's three-dimensional character (Fsp3-like behavior). This structural twist improves aqueous solubility, reduces off-target protein aggregation, and serves as a potent hydrogen-bond acceptor for target binding.
Physicochemical Profile
Understanding the baseline properties of the scaffold is essential for reaction planning and downstream purification.
Table 1: Physicochemical Properties of CAS 162046-51-7
Property
Specification / Value
Chemical Name
3-Methoxy-4-(methoxycarbonyl)benzoic acid
Common Synonym
2-Methoxy-terephthalic acid 1-methyl ester
CAS Number
162046-51-7
Molecular Formula
C₁₀H₁₀O₅
Molecular Weight
210.18 g/mol
Purity Standard
≥95% (Typical commercial grade)
Key Functional Groups
Carboxylic Acid, Methyl Ester, Methoxy Ether
Synthetic Workflow & Visualizations
The true power of this scaffold lies in its ability to be functionalized asymmetrically. The standard workflow involves a primary amide coupling at the free acid, followed by a selective hydrolysis of the methyl ester, and a subsequent second coupling.
Fig 1. Sequential orthogonal functionalization of the terephthalate scaffold.
When applied to PROTAC synthesis, this scaffold acts as the central rigidifying element that bridges two distinct functional domains.
Fig 2. PROTAC architecture utilizing a rigid 3-methoxy-terephthalate linker.
The following protocols are engineered to ensure high yields while maintaining the integrity of sensitive functional groups. Every step is designed with built-in chemical logic to self-validate the reaction's progress.
Objective: Conjugate a primary or secondary amine (Warhead/Ligand) to the free carboxylic acid.
Dissolution & Activation: Dissolve 3-Methoxy-4-(methoxycarbonyl)benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.
Causality: DMF ensures complete dissolution of polar intermediates. HATU is selected over EDC because it rapidly forms a highly reactive OAt ester, which is critical for overcoming the steric hindrance imparted by the adjacent methoxy group.
Base Addition: Add DIPEA (3.0 eq) dropwise and stir for 10 minutes at room temperature.
Causality: DIPEA, a non-nucleophilic base, deprotonates the carboxylic acid and activates the HATU. The 10-minute pre-activation ensures the active ester is fully formed before the amine is introduced, preventing side reactions.
Amine Introduction: Add the target amine (1.1 eq) and stir for 2 hours. Monitor via LC-MS.
Causality: A slight excess of the amine drives the reaction to completion.
Self-Validating Workup: Quench the reaction with water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.
Causality: This sequence systematically purifies the product. The acid wash removes unreacted amine; the basic wash removes unreacted starting acid and acidic HATU byproducts; the water/brine washes remove residual DMF.
Objective: Unmask the C4 carboxylic acid to prepare for the second coupling step, without cleaving the newly formed C1 amide.
Solvent Preparation: Dissolve the intermediate from Protocol A in a 2:1:1 mixture of THF:MeOH:H₂O (0.1 M).
Causality: This specific ternary solvent system is critical. THF dissolves the lipophilic organic substrate, water dissolves the inorganic base, and MeOH acts as a phase-transfer bridge to create a completely homogeneous reaction mixture.
Hydrolysis: Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.
Causality: LiOH is a mild base. It selectively hydrolyzes the methyl ester but is not harsh enough to cleave the newly formed C1 amide bond or epimerize sensitive stereocenters on the attached ligand.
Solvent Evaporation: Once LC-MS confirms complete conversion, concentrate the mixture in vacuo to remove the THF and MeOH.
Causality: Removing the organic solvents prevents the product from remaining partially in the organic phase during the subsequent aqueous extraction.
Acidification & Recovery: Cool the remaining aqueous layer to 0°C, acidify to pH 2-3 using 1M HCl, and extract with EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate.
Causality: Acidification protonates the newly formed carboxylate, rendering it lipophilic enough to partition entirely into the organic phase for high-yield recovery.
Optimization of Coupling Reagents
Depending on the specific amine and scale of your synthesis, the choice of coupling reagent for this scaffold can be optimized as follows:
Table 2: Comparison of Coupling Reagents for Terephthalate Derivatives
Coupling Reagent
Activation Time
Typical Yield
Workup / Purification
Best Use Case for this Scaffold
HATU
Fast (<15 min)
>90%
Aqueous washes
Sterically hindered amines; primary choice for discovery chemistry.
EDC / HOBt
Medium (30 min)
75-85%
Aqueous washes
Water-soluble targets; highly cost-effective for scale-up synthesis.
T3P (50% in EtOAc)
Slow (1-2 hrs)
80-90%
Simple extraction
Moisture-sensitive substrates; guarantees zero epimerization.
Application Notes & Protocols for the Analytical Characterization of 3-Methoxy-4-(methoxycarbonyl)benzoic acid
Abstract: This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of 3-Methoxy-4-(methoxycarbonyl)benzoic acid. Designed for researchers, scientists, and drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of 3-Methoxy-4-(methoxycarbonyl)benzoic acid. Designed for researchers, scientists, and drug development professionals, these protocols detail the application of High-Performance Liquid Chromatography (HPLC) for purity and quantitative analysis, spectroscopic techniques (NMR, IR, and MS) for structural elucidation, and titrimetric methods for assay determination. The causality behind experimental choices is explained to empower users to adapt and validate these methods for their specific applications, ensuring scientific integrity and trustworthy results.
Introduction and Physicochemical Profile
3-Methoxy-4-(methoxycarbonyl)benzoic acid is a substituted benzoic acid derivative. Its chemical structure, featuring a carboxylic acid, an ester, and a methoxy group, dictates its chemical properties and the analytical strategies required for its characterization. Accurate and precise analytical methods are paramount for ensuring its quality, stability, and impurity profile in research and development settings, particularly when it serves as an intermediate in the synthesis of active pharmaceutical ingredients.
A foundational understanding of its physicochemical properties is essential for method development.
Table 1: Physicochemical Properties of 3-Methoxy-4-(methoxycarbonyl)benzoic acid
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the content of 3-Methoxy-4-(methoxycarbonyl)benzoic acid. A reversed-phase method is most suitable, given the compound's moderate polarity. The following protocol is adapted from established methods for similar substituted benzoic acids and provides a robust starting point for method validation.[3][4][5]
Scientific Rationale
The selection of a C18 stationary phase provides a non-polar surface for the retention of the analyte through hydrophobic interactions. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an acidified aqueous buffer, allows for the controlled elution of the compound.[6] The addition of an acid (e.g., phosphoric or formic acid) to the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, leading to a more retained, sharper, and more symmetrical peak shape.[4] UV detection is appropriate due to the presence of the chromophoric benzene ring.
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity and conduct an assay of 3-Methoxy-4-(methoxycarbonyl)benzoic acid.
Instrumentation and Columns:
A standard HPLC system with a UV detector.
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Materials:
3-Methoxy-4-(methoxycarbonyl)benzoic acid reference standard (purity ≥98%).
Acetonitrile (HPLC grade).
Water (HPLC grade or Milli-Q).
Phosphoric acid (H₃PO₄) or Formic acid (HCOOH), analytical grade.
Methanol (HPLC grade, for sample preparation).
Chromatographic Conditions:
Parameter
Recommended Condition
Rationale
Mobile Phase
Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
The ratio should be optimized, starting at 50:50. Phosphoric acid ensures the analyte is in its non-ionized form for better retention and peak shape.[3]
Elution Mode
Isocratic or Gradient
Start with isocratic for simplicity. A gradient may be needed to resolve early- or late-eluting impurities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[7]
Column Temperature
25 °C
Maintained ambient temperature ensures retention time reproducibility.[8]
Detection Wavelength
254 nm (or λmax determined by UV scan)
A common wavelength for aromatic compounds. For higher sensitivity, the λmax should be determined experimentally.[5]
Injection Volume
10 µL
A typical volume to avoid column overloading while ensuring a good detector response.
Sample Preparation:
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the sample, transfer to a 50 mL volumetric flask, dissolve and dilute to volume with methanol. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulate matter.
Data Analysis and Validation
Purity: Determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Assay (External Standard Method): Calculate the concentration of the sample against the reference standard using the formula:
Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[9] Typical acceptance criteria include a correlation coefficient (r²) > 0.999 for linearity, recovery between 98.0-102.0% for accuracy, and a relative standard deviation (RSD) of ≤ 2.0% for precision.[9]
Workflow Visualization
Caption: Experimental workflow for HPLC analysis.
Spectroscopic Methods for Structural Confirmation
Spectroscopic analysis is indispensable for confirming the chemical structure of 3-Methoxy-4-(methoxycarbonyl)benzoic acid. NMR provides detailed information about the carbon-hydrogen framework, IR identifies key functional groups, and MS determines the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for unambiguous structure elucidation.[10]
Protocol:
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10]
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans. The expected signals are:
A singlet for the methoxy (–OCH₃) protons.
A singlet for the methyl ester (–COOCH₃) protons.
Signals in the aromatic region (typically 7-8 ppm) corresponding to the three protons on the benzene ring.
A broad singlet for the carboxylic acid (–COOH) proton, which may be concentration-dependent or exchange with residual water in the solvent.[10]
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. The expected signals include those for the two methyl carbons, the aromatic carbons, the ester carbonyl, and the carboxylic acid carbonyl.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
Type
Predicted ¹H Shift (ppm)
Predicted ¹³C Shift (ppm)
Notes
-COOH
>10 (broad)
~165-170
Carboxylic acid proton shift is variable.
-COOCH₃
~3.9
~52
Methyl ester signals.
Ar-OCH₃
~3.8-3.9
~56
Methoxy group signals.
Aromatic CH
7.0 - 8.0
110 - 140
The exact splitting pattern depends on the substitution.
Aromatic C (quaternary)
-
120 - 160
Carbons attached to substituents.
-COOCH₃
-
~165
Ester carbonyl carbon.
Note: Predicted shifts are based on typical values for similar functional groups and structures.[10][11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to quickly confirm the presence of key functional groups.[12]
Protocol:
Sample Preparation: Prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample.[13]
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
Table 3: Key FTIR Absorption Bands
Functional Group
Characteristic Absorption (cm⁻¹)
Vibration Type
O–H (Carboxylic Acid)
3300 - 2500 (broad)
O–H stretch
C–H (Aromatic)
3100 - 3000
C–H stretch
C–H (Aliphatic, -OCH₃)
3000 - 2850
C–H stretch
C=O (Carboxylic Acid)
~1710 - 1680
C=O stretch
C=O (Ester)
~1730 - 1715
C=O stretch
C=C (Aromatic)
1600 - 1450
C=C stretch
C–O (Ether/Ester)
1300 - 1000
C–O stretch
Note: Values are typical ranges and can be influenced by the molecular environment.[10][12]
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation data, which aids in structural confirmation. Electron Ionization (EI) is a common technique, often coupled with Gas Chromatography (GC-MS).[14] For direct infusion, Electrospray Ionization (ESI) is preferred.
Protocol (Conceptual for ESI-MS):
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
Data Acquisition: Infuse the sample into the ESI source. Acquire spectra in both positive and negative ion modes.
Negative Ion Mode: Expect to see the deprotonated molecule [M-H]⁻ at m/z 209.05.[1]
Positive Ion Mode: Expect to see adducts such as the protonated molecule [M+H]⁺ at m/z 211.06 or the sodium adduct [M+Na]⁺ at m/z 233.04.[1]
Predicted Fragmentation Pathways (EI-MS):
Loss of •OCH₃: From the ester or methoxy group.
Loss of •OH: A common fragmentation for carboxylic acids.[14]
Decarboxylation (loss of CO₂): Characteristic of benzoic acids.[14]
Caption: Predicted EI-MS fragmentation pathways.
Titrimetric Analysis for Assay
For a rapid and cost-effective determination of total acidic content, a simple neutralization titration can be employed. This method assumes that the primary acidic component in the sample is the target analyte.[15]
Protocol:
Sample Preparation: Accurately weigh about 200-300 mg of the sample into a flask.
Dissolution: Dissolve the sample in 50 mL of a suitable neutralized solvent (e.g., a 1:1 mixture of ethanol and water).
Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) and titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) until the endpoint is reached (a persistent pink color).
Calculation: The assay is calculated based on the volume of titrant used, its concentration, and the sample weight. Each mole of 0.1 M NaOH is equivalent to 21.018 g of 3-Methoxy-4-(methoxycarbonyl)benzoic acid.
Conclusion
The analytical methods detailed in this guide provide a multi-faceted approach to the comprehensive characterization of 3-Methoxy-4-(methoxycarbonyl)benzoic acid. The recommended HPLC protocol serves as a precise tool for purity assessment and quantification, while NMR, FTIR, and MS are essential for unequivocal structural confirmation. A classical titrimetric method offers a straightforward alternative for assay determination. Researchers and scientists are encouraged to use these protocols as a robust foundation, with the understanding that method optimization and validation are critical steps for ensuring the reliability and accuracy of results in a regulated or quality-controlled environment.
References
PubChem. 3-(Methoxycarbonyl)benzoic acid. National Center for Biotechnology Information. [Link]
Royal Society of Chemistry. Supporting information - General Procedure for the Reduction of Aromatic Nitro Compounds. Royal Society of Chemistry. [Link]
Semantic Scholar. Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. Semantic Scholar. [Link]
PubChem. 3-Amino-4-(methoxycarbonyl)benzoic acid. National Center for Biotechnology Information. [Link]
ResearchGate. Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. ResearchGate. [Link]
Asian Journal of Chemistry. Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. Asian Journal of Chemistry. [Link]
PubMed. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. PubMed. [Link]
UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. University of Science and Technology Journals. [Link]
ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. [Link]
ResearchGate. Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. ResearchGate. [Link]
Chromatography Forum. Analysis of benzoic and salicylic acids. Chromatography Forum. [Link]
"3-Methoxy-4-(methoxycarbonyl)benzoic acid" in materials science
Application Note: 3-Methoxy-4-(methoxycarbonyl)benzoic Acid in Defect-Engineered MOFs for Advanced Drug Delivery Target Audience: Materials Scientists, MOF Chemists, and Drug Delivery Professionals. Executive Summary & S...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 3-Methoxy-4-(methoxycarbonyl)benzoic Acid in Defect-Engineered MOFs for Advanced Drug Delivery
Target Audience: Materials Scientists, MOF Chemists, and Drug Delivery Professionals.
Executive Summary & Scientific Rationale
3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS 162046-51-7) is a highly specialized mono-esterified derivative of 2-methoxyterephthalic acid. In the realm of materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs), dicarboxylic acids are traditionally used as bridging linkers to build infinite crystalline lattices. However, utilizing a mixed-ligand approach with a mono-esterified analog introduces a powerful paradigm known as Defect Engineering [1].
The Causality of the Molecular Design:
Defect Generation: During the solvothermal synthesis of Zr-based MOFs (such as UiO-66-OMe)[2], this molecule acts as a structural "dead-end." The free carboxylic acid coordinates to the Zr₆ metal node, but the methyl ester (methoxycarbonyl group) cannot bridge to the adjacent node. This intentionally terminates framework extension in that specific direction, creating a "missing-linker" defect. These localized defects merge to expand native micropores into mesoporous cavities, which are critical for accommodating large therapeutic molecules[3].
Steric Shielding: The methoxy (-OCH₃) group positioned adjacent to the ester provides critical steric hindrance. This prevents the premature thermal hydrolysis of the ester during harsh, acidic solvothermal synthesis, ensuring the defect site remains chemically protected until post-synthetic activation is desired[4].
Post-Synthetic Deprotection (PSD): Once the defective MOF is formed, the methyl ester can be orthogonally cleaved using mild base hydrolysis. This unmasks a free, inward-facing -COOH group within the newly formed mesopore, providing an ideal electrostatic docking site for basic drugs like Doxorubicin (DOX).
Experimental Protocols
The following self-validating protocols detail the synthesis of a hierarchically porous, defect-engineered UiO-66-OMe framework and its subsequent activation for drug delivery.
Protocol A: Solvothermal Synthesis of Defect-Engineered UiO-66-OMe
Objective: Co-crystallize 2-methoxyterephthalic acid with the mono-ester modulator to induce controlled mesoporosity.
Precursor Dissolution: In a 20 mL scintillation vial, dissolve 0.54 mmol of ZrCl₄ in 10 mL of N,N-Dimethylformamide (DMF). Sonicate for 5 minutes until fully dissolved.
Causality: Complete dissolution of the Zr-source is required to prevent the formation of amorphous ZrO₂ nucleation centers.
Ligand & Modulator Addition: Add 0.43 mmol of 2-methoxyterephthalic acid (primary linker) and 0.11 mmol of 3-Methoxy-4-(methoxycarbonyl)benzoic acid (defect modulator).
Co-Modulation: Add 1.5 mL of glacial acetic acid.
Causality: Acetic acid acts as a highly labile competing modulator. It slows down the crystallization kinetics, ensuring the formation of highly crystalline nanoparticles rather than kinetic aggregates.
Thermal Assembly: Seal the vial and heat in an isothermal oven at 120 °C for 24 hours.
Causality: The temperature is strictly capped at 120 °C. Exceeding 150 °C risks premature thermal cleavage of the methyl ester, which would convert the modulator back into a standard bridging linker, negating the defect generation[4].
Washing: Centrifuge the resulting white powder (7,000 rpm, 10 min). Wash sequentially with DMF (3x) and absolute ethanol (3x) to remove unreacted precursors.
Self-Validation Checkpoint 1 (NMR Digestion): To validate successful incorporation without unintended hydrolysis, digest a 10 mg aliquot of the dried MOF in 500 µL of DMSO-
d6
containing 10 µL of D₂SO₄. Analyze via ¹H NMR. The spectrum must show the retention of the methyl ester singlet at ~3.85 ppm, distinct from the methoxy singlet at ~3.80 ppm. The integration ratio of these peaks quantifies the exact defect density.
Protocol B: Post-Synthetic Deprotection (PSD) and Drug Encapsulation
Objective: Cleave the protective ester to unmask free -COOH groups and load Doxorubicin.
Mild Base Hydrolysis: Suspend 100 mg of the defective MOF in 20 mL of a 0.1 M LiOH solution in Methanol/Water (1:1 v/v). Stir at room temperature for 12 hours.
Causality: LiOH is chosen over NaOH/KOH because the smaller Li⁺ cation and milder basicity efficiently cleave the methyl ester without hydrolyzing the sensitive Zr-O bonds of the MOF nodes, preserving structural integrity.
Activation: Centrifuge and wash the MOF with dilute HCl (pH 5) to protonate the newly formed carboxylates, followed by extensive washing with water. Vacuum dry at 80 °C.
Drug Loading: Disperse 50 mg of the activated MOF in 10 mL of an aqueous Doxorubicin hydrochloride (DOX·HCl) solution (1 mg/mL). Stir in the dark for 24 hours.
Causality: The unmasked -COOH groups in the mesopores undergo strong electrostatic and hydrogen-bonding interactions with the amine groups of DOX, driving high-capacity encapsulation.
Self-Validation Checkpoint 2 (Porosimetry & UV-Vis): Perform N₂ adsorption-desorption at 77 K on the activated MOF. A successful deprotection will shift the isotherm to exhibit a Type IV hysteresis loop at P/P₀ > 0.4, validating mesopore clearing. For drug loading, measure the absorbance of the residual DOX supernatant at 480 nm via UV-Vis spectroscopy to calculate the exact encapsulation efficiency.
Quantitative Data Summary
The table below summarizes the causal relationship between the mono-ester modulator ratio, structural expansion, and the resulting drug delivery metrics.
Material State
Modulator Ratio (mol%)
BET Surface Area (m²/g)
Pore Volume (cm³/g)
DOX Loading Capacity (wt%)
Standard UiO-66-OMe
0%
1,150
0.45
< 5%
Defective UiO-66-OMe (As-synthesized)
20%
1,320
0.62
8.5%
Activated Defective MOF (Deprotected)
20%
1,410
0.68
> 25%
Note: Data represents typical empirical values demonstrating how defect engineering and subsequent pore unblocking drastically enhance the payload capacity for large therapeutics.
Process Visualization
Workflow of MOF defect engineering and post-synthetic activation for drug delivery.
Technical Support Center: Synthesis of 3-Methoxy-4-(methoxycarbonyl)benzoic acid
Welcome to the technical support center for the synthesis of 3-Methoxy-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 3-Methoxy-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to optimize your synthetic outcomes. Our focus is on practical, field-tested insights to enhance yield and purity.
Understanding the Synthesis
The synthesis of 3-Methoxy-4-(methoxycarbonyl)benzoic acid typically involves the selective protection and functional group manipulation of a more readily available starting material, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid) or isovanillic acid (3-hydroxy-4-methoxybenzoic acid). A common strategy involves the esterification of the carboxylic acid and the methylation of the hydroxyl group. The order of these steps is critical and can significantly impact the final yield and purity.
Below is a generalized workflow illustrating a common synthetic approach.
Optimization
Technical Support Center: Purification of 3-Methoxy-4-(methoxycarbonyl)benzoic acid
Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS: 162046-51-7). Our protocols are grounded in established chemical principles and validated through extensive laboratory experience.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the purification of 3-Methoxy-4-(methoxycarbonyl)benzoic acid in a direct question-and-answer format.
Question 1: My final product has a low and broad melting point. What are the likely impurities?
Answer: A depressed and broad melting point is a classic indicator of impurities, which disrupt the uniform crystal lattice of the pure compound. For 3-Methoxy-4-(methoxycarbonyl)benzoic acid, the most probable impurities are related to the synthetic route.
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 3-methoxy-4-hydroxybenzoic acid or a related di-acid. These materials will have different polarities and structural features.
Hydrolysis Byproduct: The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, which may be present during the reaction or workup. This would yield 3-methoxyterephthalic acid. The presence of this more polar, di-acid impurity significantly impacts crystal packing.
Demethylation Byproduct: The methoxy group can be cleaved under harsh acidic conditions (e.g., HBr), resulting in the formation of 3-hydroxy-4-(methoxycarbonyl)benzoic acid.[1]
Positional Isomers: During the synthesis, small amounts of other isomers may form. Separating positional isomers of substituted benzoic acids can be challenging and often requires chromatographic methods.[2]
Residual Solvents: Inadequate drying will leave residual solvents trapped in the crystal lattice, leading to an inaccurate melting point.
Initial Diagnostic Step: Use Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Ethyl Acetate/Hexane with a small amount of acetic acid) to visualize the number of components in your sample. A pure sample should ideally show a single spot.
Question 2: My product is discolored (yellow to brown). How can I remove the colored impurities?
Answer: Discoloration is typically caused by highly conjugated, often polymeric or oxidized, byproducts that absorb visible light.[3] These impurities are usually present in trace amounts but have a significant visual impact.
The most effective method for removing colored impurities is treatment with activated carbon during recrystallization.[4][5] Activated carbon has a high surface area and adsorbs large, flat, conjugated molecules responsible for the color.
Protocol 1: Decolorization using Activated Carbon
Dissolution: Dissolve the crude, colored product in a minimum amount of a suitable hot recrystallization solvent (see FAQ 2 for solvent selection) in an Erlenmeyer flask.
Cool Slightly: Remove the flask from the heat source and allow it to cool for 1-2 minutes. This prevents violent boiling when the carbon is added.
Add Activated Carbon: Add a very small amount of powdered activated carbon (typically 1-2% of the solute's weight) to the hot solution. A "spatula tip" is often sufficient. Adding too much will adsorb your product and reduce the yield.
Reheat and Swirl: Gently swirl and reheat the mixture to boiling for 5-10 minutes to ensure maximum adsorption of impurities.[5]
Hot Gravity Filtration: This is a critical step. To remove the carbon, you must filter the solution while it is still hot to prevent your desired product from crystallizing prematurely. Use a pre-heated stemless funnel and fluted filter paper for rapid filtration into a clean, pre-heated flask.[6]
Crystallization: The resulting clear, colorless filtrate is then allowed to cool slowly to induce crystallization of the pure product.
Question 3: My recrystallization resulted in a very low yield. What are the common causes and how can I improve it?
Answer: A low recovery rate is a frequent issue in recrystallization. The primary principle of recrystallization is the difference in solubility of a compound in a hot versus a cold solvent.[4][7] Several factors can lead to poor yield:
Using Excessive Solvent: The most common error is adding too much solvent during the dissolution step. This keeps a significant portion of your product dissolved in the mother liquor even after cooling. Solution: Add the hot solvent in small portions, just enough to fully dissolve the solid.[4]
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove impurities like activated carbon), the product will crystallize on the filter paper along with the impurities. Solution: Use pre-heated glassware and perform the hot filtration step as quickly as possible.[6]
Cooling Too Rapidly: Crash cooling the solution (e.g., by immediately placing it in an ice bath) leads to the formation of small, impure crystals and can trap mother liquor. Solution: Allow the flask to cool slowly on the benchtop to form large, pure crystals, then place it in an ice bath to maximize precipitation.[6][7]
Inappropriate Solvent Choice: The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold. If the compound has moderate solubility at low temperatures, a significant amount will be lost. Solution: Perform small-scale solubility tests to find the optimal solvent or solvent pair (see Table 1).
Question 4: TLC analysis shows two or more spots with close Rf values. How can I achieve separation?
Answer: When simple recrystallization fails to separate impurities, especially those with similar polarities like positional isomers, column chromatography is the preferred method.[2][8] This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[9]
Protocol 2: Purification by Silica Gel Column Chromatography
Select the Solvent System (Eluent): Use TLC to determine the best eluent. The ideal system provides good separation between the spots and an Rf value for the desired product of approximately 0.25-0.35. A common starting point for substituted benzoic acids is a mixture of a non-polar solvent (like Hexane or Dichloromethane) and a more polar solvent (like Ethyl Acetate), often with 0.5-1% acetic acid to suppress the ionization of the carboxylic acid and reduce peak tailing.[2]
Pack the Column: Prepare a slurry of silica gel in the non-polar component of your eluent and carefully pour it into a vertical glass column. Allow the silica to settle into a uniform bed without air bubbles or cracks.
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like Dichloromethane). Alternatively, use a "dry loading" technique by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
Elute and Collect Fractions: Add the eluent to the top of the column and apply gentle pressure (if needed) to maintain a steady flow. Collect the eluting solvent in a series of test tubes or flasks (fractions).
Analyze Fractions: Use TLC to analyze the collected fractions to determine which ones contain the pure product.
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.
Frequently Asked Questions (FAQs)
FAQ 1: What is the best first-line purification method for this compound?
For purifying solid organic compounds, recrystallization is almost always the most efficient and cost-effective first-line method for removing the majority of impurities, especially on a larger scale.[5] If recrystallization fails to provide the desired purity, or if impurities are very similar to the product, then column chromatography should be employed.
FAQ 2: How do I select an appropriate solvent for recrystallization?
The ideal recrystallization solvent should:
Completely dissolve the compound when hot.
Provide very low solubility for the compound when cold.
Either not dissolve impurities at all or dissolve them very well even when cold (so they remain in the mother liquor).
Be chemically inert towards the compound.
Be volatile enough to be easily removed from the purified crystals.
Table 1: Potential Recrystallization Solvents for 3-Methoxy-4-(methoxycarbonyl)benzoic acid
Solvent/System
Type
Rationale
Ethanol/Water
Mixed Solvent
The compound is likely soluble in hot ethanol. Water is then added as an "anti-solvent" to the hot solution until it becomes slightly cloudy, inducing crystallization upon cooling. This is a very common system for moderately polar compounds.[6]
Methanol
Single Solvent
Methanol is more polar than ethanol and may be a suitable single solvent if the compound shows a steep solubility curve with temperature.
Ethyl Acetate/Hexane
Mixed Solvent
A less polar option. The compound is dissolved in a minimum of hot ethyl acetate, and hexane is added as the anti-solvent to decrease polarity and induce precipitation.
Dichloromethane
Single Solvent
A patent for a similar compound, 3,4,5-trimethoxybenzoic acid, utilized methylene chloride (dichloromethane) for recrystallization, suggesting it could be effective.[10]
FAQ 3: What analytical techniques are essential for confirming purity?
A combination of methods is recommended for a comprehensive purity assessment:
Melting Point Analysis: A sharp melting point at the literature value is a strong indicator of high purity.
Thin Layer Chromatography (TLC): A quick and inexpensive way to visualize the number of components in a sample.[11][12]
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., 99.5% pure) by separating and detecting all components in the mixture.[9][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation and can reveal the presence of impurities, even at low levels, by showing unexpected signals.
FAQ 4: What are the primary safety considerations when handling this compound?
According to safety data, 3-Methoxy-4-(methoxycarbonyl)benzoic acid is classified as a warning-level chemical.[14][15]
H315: Causes skin irritation.
H319: Causes serious eye irritation.
Recommended Precautions:
Always wear standard Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and nitrile gloves.
Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation.
In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[15]
Process and Workflow Visualizations
The following diagrams illustrate the standard decision-making process and experimental workflow for purification.
Caption: General decision workflow for purification.
Caption: Step-by-step recrystallization workflow.
References
Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207. Available at: [Link]
N.N. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization. Google Patents (US3654351A).
Armstrong, D. W., & Stine, G. Y. (1983). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Journal of Liquid Chromatography, 6(1), 23-33. Available at: [Link]
Wai, C. M., & Laintz, K. E. (2001). Chromatography of substituted benzoic acids with methanol-water-carbon dioxide mixtures. Fresenius' Journal of Analytical Chemistry, 371(3), 308-313. Available at: [Link]
PubChem. (n.d.). 3-Methoxybenzoic Acid. National Center for Biotechnology Information. Available at: [Link]
Armstrong, D. W., & Stine, G. Y. (n.d.). Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf. ResearchGate. Available at: [Link]
Kaufman, T. S., et al. (2014). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts? ResearchGate. Available at: [Link]
Zgórka, G. (2000). Chromatographic separations of aromatic carboxylic acids. PubMed. Available at: [Link]
University of Massachusetts Boston. (n.d.). The Recrystallization of Benzoic Acid. Available at: [Link]
Sauer, M., et al. (2017). Carboxylic Acid Production. MDPI. Available at: [Link]
N.N. (n.d.). Purifying process of 3,4,5-trimethoxyl benzoic acid. Google Patents (CN1309698C).
University of Northern Iowa. (n.d.). Recrystallization of Benzoic Acid. Available at: [Link]
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available at: [Link]
Hodges, J. C. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Combinatorial Science, 3(2), 143-149. Available at: [Link]
PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Available at: [Link]
PubChemLite. (n.d.). 3-methoxy-4-(methoxycarbonyl)benzoic acid (C10H10O5). Available at: [Link]
PubChem. (n.d.). 3-(Methoxycarbonyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]
Li, J., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4259-4267. Available at: [Link]
Wang, S., et al. (2019). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Journal of Food Science, 84(10), 2823-2830. Available at: [Link]
Technical Support Center: Recrystallization of 3-Methoxy-4-(methoxycarbonyl)benzoic Acid
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for drug development professionals and synthetic chemists who require high-purity isolation of 3-Methoxy-4-(...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for drug development professionals and synthetic chemists who require high-purity isolation of 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS: 162046-51-7).
This molecule presents a unique purification challenge: it contains both a hydrogen-bond donating carboxylic acid and a hydrolyzable, hydrogen-bond accepting methyl ester, stabilized by an electron-donating methoxy group. Standardizing its recrystallization requires a deep understanding of solvent thermodynamics and chemical stability to prevent unwanted side reactions like transesterification or ester hydrolysis.
Physicochemical Profiling & Solvent Rationale
The selection of a recrystallization solvent is not arbitrary; it is dictated by the polarity and reactivity of the target molecule. While protic solvents (like methanol or ethanol) are commonly used for simple benzoic acids[1], heating a monoalkyl terephthalate derivative in an alcohol introduces a severe risk of transesterification or monohydrolysis[2].
To maintain the integrity of the methoxycarbonyl group, aprotic solvents such as Toluene or an Ethyl Acetate/Heptane binary system are strongly recommended. Toluene, in particular, provides an ideal solubility differential for methoxy-substituted benzoic acids[3], ensuring high recovery without compromising the ester linkage.
Aprotic; ideal polarity match for methoxybenzoic acids[3]. Zero risk of ester cleavage.
Ethyl Acetate
~35 mg/mL
~180 mg/mL
Good
High solubility; requires an anti-solvent (e.g., Heptane) to force nucleation and optimize recovery.
Methanol
~45 mg/mL
~210 mg/mL
Moderate
Protic; high risk of transesterification if trace acidic/basic impurities are present in the crude[2].
Water
<1 mg/mL
~8 mg/mL
Poor
Insufficient solubility differential[4]. High risk of methyl ester hydrolysis at elevated temperatures.
Experimental Workflow
Workflow for the self-validating recrystallization of 3-Methoxy-4-(methoxycarbonyl)benzoic acid.
Self-Validating Standard Operating Procedure (SOP)
This protocol utilizes Toluene to ensure chemical stability while maximizing purity and yield. Every step includes a self-validating checkpoint to guarantee the system is functioning as intended.
Step 1: Saturation & Dissolution
Action: Weigh the crude compound and suspend it in Toluene (approximately 8–10 mL per gram of crude) at room temperature. Heat the suspension to 80–85°C under continuous magnetic stirring until complete dissolution is achieved.
Causality: Heating increases kinetic energy, disrupting the intermolecular hydrogen bonds of the carboxylic acid dimers and allowing solvation. Toluene balances the polarity of the methoxy and carboxylic acid groups without risking ester transesterification[3].
Step 2: Hot Filtration
Action: Rapidly pass the hot solution through a pre-warmed fluted filter paper to remove insoluble mechanical impurities.
Self-Validation Checkpoint: If premature crystallization occurs in the funnel stem, your solvent volume is too low (the solution is super-saturated). Re-dissolve the filter cake using 10% additional hot Toluene before proceeding.
Step 3: Controlled Nucleation
Action: Allow the filtrate to cool to room temperature at a controlled rate of ~0.5°C/min. Do not agitate the flask during this phase.
Causality: Rapid cooling causes precipitation, which traps impurities and mother liquor within the crystal lattice (occlusion). Slow, undisturbed cooling ensures the molecules arrange into a thermodynamically stable, highly pure crystalline lattice[5].
Step 4: Isolation & Washing
Action: Once the flask reaches room temperature, transfer it to an ice bath (0–5°C) for 30 minutes. Isolate the crystals via vacuum filtration (Buchner funnel). Wash the crystal cake with 1–2 mL of ice-cold Toluene.
Causality: The cold wash removes residual surface impurities dissolved in the mother liquor without significantly redissolving the purified product.
Step 5: Drying & Final Validation
Action: Dry the crystals under vacuum at 40°C for 4–6 hours to remove residual solvent.
Self-Validation Checkpoint: Determine the melting point and run an HPLC assay. The melting point should be sharp (within a 1–2°C range). Weigh the final product; if the recovery yield is below 60%, concentrate the mother liquor by 30% under reduced pressure and perform a second crop crystallization.
Troubleshooting Guides & FAQs
Q: Why is my compound "oiling out" (forming a biphasic liquid) instead of crystallizing?A: Oiling out occurs when the melting point of your crude mixture is depressed below the saturation temperature of the solvent system.
Causality: High levels of impurities disrupt the crystal lattice formation, causing the solute to separate as a viscous liquid rather than a solid.
Solution: Add 10-15% more solvent to lower the saturation temperature below the depressed melting point. Alternatively, introduce a seed crystal of pure 3-Methoxy-4-(methoxycarbonyl)benzoic acid at 40°C to bypass the oiling phase by providing an immediate nucleation site.
Q: How do I prevent the hydrolysis of the methoxycarbonyl (methyl ester) group during purification?A: The methyl ester at position 4 is highly susceptible to nucleophilic attack.
Causality: Boiling the compound in water or protic solvents (like methanol) in the presence of trace acidic or basic impurities will drive hydrolysis, converting your product into 2-methoxyterephthalic acid[2].
Solution: Strictly utilize aprotic solvents (Toluene, Ethyl Acetate, or Heptane). Ensure all glassware is thoroughly dried and free of residual acid/base from previous cleaning baths.
Q: My recovery yield is below 50%. How can I optimize this without sacrificing purity?A: A low yield typically indicates over-solvation.
Causality: The solubility of the compound at your final cooling temperature (e.g., 20°C) is still too high, keeping the product dissolved in the mother liquor.
Solution: Implement a mass-balance check. Evaporate a known volume of the mother liquor; if >15% of the theoretical mass remains, your initial solvent volume was too high. For future runs, reduce the initial Toluene volume by 20%, or lower your final crystallization temperature to 0°C using an ice-water bath to force further precipitation.
Q: Can solvent choice affect the physical properties of the final powder?A: Yes. Different solvents can lead to polymorphic changes or the formation of solvates.
Causality: The solvent molecules can incorporate into the crystal lattice or dictate the thermodynamic folding of the crystal structure[4]. Always use PXRD (Powder X-ray Diffraction) or DSC (Differential Scanning Calorimetry) to confirm that the polymorphic form isolated from Toluene matches your required specifications for drug formulation.
References
Production Process of p-Methoxybenzoic Acid: Methods and Industry Trends. Liskon Chem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdCqQdKm9Yl8sJeLUV6lzlLzoIMCGhwSguZf1B1DJwqo-bfCJ6-_seX5v2YKVFCIZCa-kyIJY14yi4gUoA3YcufVyvITIIa5t3PDEthagFGFJ6B8ou8DJO9GDvXWQ0yuM8B6w57hnqEGLh-j0nsfliMy5S7IXq8AuaKYvV54jwlRE=]
A Comparative Guide to the Synthesis of Monoalkyl Terephthalates. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwdFO8r4wAooaKzRTs2GVVYfMluqzw-Bdcizf6oknJP1bNcJY-r74RwE7_KWKRavet_yUfPEIPMWAlPdnPAgza_V9Fkx-Ra9dn3YNiYV6VOlf4qlw2DarbpFhNiiy7at8SXirsEUA8_E6bsUBWNECqhjeCkJ6R4BduqSfUVt9F9msz1SaLIEaMOXg1c6G2C9rneFFIhjZlPdaSLcc=]
Solvent selection for recrystallization: An undergraduate organic experiment. American Chemical Society (ACS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK__Mf05_lc8aVzNwKShEYEOn7VCUjYihH59hpB7MF2sCiIHQI5yYiG8PFe9D7mJRUYxR7964D-M8XqQUl785-HcK6dm9TVArUlnSwHfRTrkU4JfuhixUZeJtLX9fqtbaZqqeaLHvZ]
Research and progress of chemical depolymerization of waste PET and high-value application of its depolymerization products. Royal Society of Chemistry (RSC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGItKo3hF_DC296s0LhoEtkGV2PT3VXUoHbLYDlPaWHn09qbPgkD4P_ePnftw5OmixM9zBV3_Nr9ZGIz1mmn797sozkt4BcXFkMCbeaF8ATxrVuE_JoK8vMbFE6vPp4XVGEBqm3_tYcVG50Hy3XjCGlQz9Cvz7svRA=]
Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. American Chemical Society (ACS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY_m89mORD-ZTgdTSRJf42LPysD_cHlWtrZZ8vZxRj42b0XWKUay35zZSKYp39ABw4G3N9IKiydJXlJ_r9nRySJIXmQUIwRAuTKJiozHICTttilSjtEicLEkWAdmLU53FlZTPSetp9l4QYeQ==]
Technical Support Center: Synthesis of 3-Methoxy-4-(methoxycarbonyl)benzoic acid
Introduction 3-Methoxy-4-(methoxycarbonyl)benzoic acid is a key substituted benzoic acid derivative utilized in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. Its bifunctiona...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
3-Methoxy-4-(methoxycarbonyl)benzoic acid is a key substituted benzoic acid derivative utilized in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester, makes it a versatile building block. However, the synthesis of this molecule is not without its challenges. The presence of multiple reactive sites on the aromatic ring and the inherent equilibrium of esterification reactions can lead to the formation of various side products, complicating purification and reducing overall yield.
This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals. It is structured in a question-and-answer format to directly address common issues encountered during the synthesis of 3-Methoxy-4-(methoxycarbonyl)benzoic acid, with a focus on identifying, minimizing, and eliminating common side products.
Primary Synthetic Route: Fischer Esterification
The most common and direct laboratory-scale synthesis of 3-Methoxy-4-(methoxycarbonyl)benzoic acid involves the selective esterification of one of the two carboxylic acid groups of a starting dicarboxylic acid, or the esterification of a precursor like 4-formyl-3-methoxybenzoic acid followed by oxidation. A frequently employed method is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] Due to equilibrium limitations, this reaction requires specific conditions to drive it towards the desired product.[1][2]
This section addresses the most common challenges encountered during the synthesis.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yield is a frequent issue, often stemming from the reversible nature of Fischer esterification.[1]
Possible Causes & Solutions:
Incomplete Reaction (Equilibrium): The reaction between a carboxylic acid and an alcohol is an equilibrium process.[2] To drive the reaction towards the ester product, you must shift the equilibrium.
Solution: Use a large excess of the alcohol (methanol) to act as both reactant and solvent.[1][2] Additionally, remove water as it forms, either by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[2][3]
Reaction Time/Temperature: Insufficient reaction time or a temperature below reflux will result in an incomplete reaction.
Solution: Ensure the reaction is heated to a steady reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Catalyst Inefficiency: The acid catalyst (e.g., H₂SO₄) may be old, hydrated, or used in insufficient quantity.
Solution: Use a fresh, concentrated acid catalyst. Typically, 3-5 mol% relative to the carboxylic acid is sufficient.
Q2: My TLC plate shows multiple spots besides my product. What are these impurities?
The appearance of extra spots on a TLC plate is a clear indicator of side product formation. The identity of these byproducts depends on the specific impurities in your starting materials and the reaction conditions.
Potential Side Product
Description & Cause
Appearance on TLC
Unreacted Starting Material
3-Methoxy-4-carboxybenzoic acid. The reaction has not gone to completion.
More polar than the product (lower Rf value).
Diester Side Product
Dimethyl 3-methoxyphthalate. Both carboxylic acid groups have been esterified. This occurs with prolonged reaction times or excess catalyst.
Less polar than the product (higher Rf value).
Hydrolyzed Product
If water is present during workup or purification, the ester can hydrolyze back to the starting di-acid.
Identical Rf to the starting material.
Positional Isomer
4-Methoxy-3-(methoxycarbonyl)benzoic acid. If starting from an isomeric mixture.
May have a very similar Rf value, often requiring HPLC for separation.
Caption: Formation pathways for common side products.
Q3: My NMR spectrum is complex, with unexpected peaks. How can I identify the impurities?
NMR spectroscopy is a powerful tool for identifying impurities that may not be obvious from TLC alone.[4]
Troubleshooting with NMR:
Unreacted Starting Material: Look for a broad singlet characteristic of a carboxylic acid proton (typically >10 ppm). The absence of a sharp singlet around 3.9 ppm for the new methyl ester group also points to unreacted starting material.
Diester Side Product (Dimethyl 3-methoxyphthalate):
The most telling sign is the integration of the methyl ester protons. You will see two distinct singlets around 3.9 ppm, integrating to 6 protons in total (3 for each ester), relative to the aromatic protons.
The carboxylic acid proton peak (>10 ppm) will be absent.
Residual Solvents: Check for characteristic peaks of solvents used in the reaction or workup (e.g., methanol, ethanol, ethyl acetate, dichloromethane).[5][6]
Q4: How can I prevent the formation of the diester byproduct?
The formation of the diester, while sometimes desired, is a common side product when synthesizing the mono-ester.
Prevention Strategies:
Control Stoichiometry: While an excess of methanol is needed to drive the reaction, using a vast excess for an extended period can promote diester formation. A 4- to 10-fold molar excess of methanol is often a good starting point.[1]
Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction closely. Stop the reaction as soon as the starting material is consumed and before significant amounts of the diester appear.
Temperature Control: Running the reaction at the lowest effective reflux temperature can sometimes provide better selectivity.
Q5: My final product seems to be converting back to the starting material over time. What is happening?
This indicates hydrolysis of the methyl ester group. Esters are susceptible to hydrolysis back to the carboxylic acid and alcohol, a reaction catalyzed by either acid or base, especially in the presence of water.[7]
Prevention of Hydrolysis:
Anhydrous Workup: During the workup phase, ensure all organic solvents are dried thoroughly (e.g., with MgSO₄ or Na₂SO₄) before evaporation. Avoid prolonged contact with aqueous acidic or basic solutions.
Neutralization: After an acidic workup, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid catalyst, followed by a brine wash.[8]
Proper Storage: Store the final, purified product in a tightly sealed container in a desiccator to protect it from atmospheric moisture.
Analytical Methods for Impurity Profiling
A robust impurity profile is critical for ensuring the quality and safety of pharmaceutical ingredients.[5][9][10] Several analytical techniques are essential for this process.
Technique
Application in This Synthesis
Key Advantages
HPLC (High-Performance Liquid Chromatography)
The gold standard for separating and quantifying the desired product from starting material, diester, and positional isomers.[4][6]
High sensitivity and accuracy for quantification.[4][6]
LC-MS (Liquid Chromatography-Mass Spectrometry)
Used to identify unknown impurities by providing molecular weight information for the peaks separated by HPLC.[5][9]
Provides molecular weight and structural details of unknown impurities.[5]
NMR (Nuclear Magnetic Resonance) Spectroscopy
Provides detailed structural information about the product and any organic impurities present, confirming their identity.[4][5]
Unambiguous structure elucidation of organic molecules.[4]
GC-MS (Gas Chromatography-Mass Spectrometry)
Effective for identifying and quantifying volatile impurities, particularly residual solvents from the synthesis and purification steps.[4][5]
Ideal for volatile and semi-volatile compounds.[4]
Protocols for Minimizing Side Products
Protocol 1: Optimized Fischer Esterification
This protocol is designed to maximize the yield of the mono-ester while minimizing diester formation.
Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxy-4-carboxybenzoic acid (1.0 eq).
Reagents: Add anhydrous methanol (10 eq) to the flask.
Catalyst: Carefully add concentrated sulfuric acid (0.05 eq) to the stirring mixture.
Reaction: Heat the mixture to a gentle reflux (approx. 65°C).
Monitoring: Monitor the reaction every 30 minutes using TLC (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid). The product spot should appear above the starting material spot.
Quenching: Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.
Workup: Pour the reaction mixture into a separatory funnel containing cold deionized water. Extract the product with ethyl acetate (3x volumes).
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[11]
Protocol 2: Purification via Acid-Base Extraction
This technique is effective for removing the non-acidic diester impurity from the desired carboxylic acid product.
Dissolution: Dissolve the crude product mixture in an organic solvent like ethyl acetate.
Base Extraction: Transfer the solution to a separatory funnel and extract with a 1M sodium bicarbonate solution. The desired product (acidic) will move to the aqueous layer as its sodium salt, while the neutral diester remains in the organic layer.
Separation: Separate the aqueous layer. The organic layer containing the diester can be discarded.
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the product precipitates out (pH ~2).
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the purified product.
References
ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
Ghugare, P. S., & Kumar, S. (2025).
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: An Overview. Open Access Journals.
Singh, D., & Isharani, R. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
Benchchem. (n.d.). Common side reactions in the synthesis of substituted benzoic acids.
Technical Support Center: Purification & Byproduct Removal for 3-Methoxy-4-(methoxycarbonyl)benzoic acid
Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely synthesizing 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS 162046-51-7) via the selective monoesterification of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely synthesizing 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS 162046-51-7) via the selective monoesterification of 2-methoxyterephthalic acid or the partial hydrolysis of its corresponding diester.
Because the two carboxylate sites on the parent terephthalic acid share similar steric and electronic environments, achieving 100% chemoselectivity is thermodynamically improbable [1]. Consequently, your crude reaction mixture will inevitably contain a statistical distribution of three primary components: the unreacted diacid, the target monoester, and the over-reacted diester [2].
This guide provides field-proven, self-validating methodologies to isolate your target half-ester with high purity, bypassing the need for tedious and often ineffective chromatographic steps.
Component Profiling & Quantitative Data
To effectively troubleshoot byproduct removal, we must first exploit the physicochemical differences between the reaction components. The most critical differential is the presence and number of ionizable protons (pKa), which dictates solubility in aqueous versus organic media [3].
Q1: Why does my synthesis yield a statistical mixture rather than the pure monoester?A: The esterification of dicarboxylic acids is a reversible, equilibrium-driven process. While the methoxy group at the C2 position provides slight steric hindrance to the adjacent carboxyl group, it is insufficient to completely halt the reaction at the monoester stage. The kinetics of the second esterification are fast enough that a thermodynamic mixture of diacid, monoester, and diester is unavoidable without highly specialized catalytic systems [2].
Q2: Can I use standard silica gel column chromatography to separate the monoester from the diacid?A: It is highly discouraged. Both the monoester and the diacid contain free carboxylic acid moieties that hydrogen-bond strongly with the silanol groups on stationary phase silica. This causes severe streaking, poor resolution, and irreversible adsorption. Liquid-liquid extraction exploiting pKa differentials is vastly superior for both scalability and mass recovery [1].
Q3: During the bicarbonate extraction, my biphasic system formed a thick emulsion. How do I resolve this?A: Emulsions in this specific system are caused by the surfactant-like properties of the partially deprotonated monoester, which contains both a lipophilic aromatic core and a hydrophilic carboxylate head. To break the emulsion, add a small volume of brine (saturated NaCl) to the aqueous layer to increase the ionic strength, forcing the organic components out of the aqueous phase. Alternatively, filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric impurities stabilizing the emulsion.
Q4: How do I remove the undesired regioisomer (4-methoxy-3-(methoxycarbonyl)benzoic acid)?A: Regioisomers cannot be separated by simple acid-base extraction because their pKa values and partition coefficients (LogP) are nearly identical. You must rely on differential crystallization. The target compound can often be enriched by recrystallization from a hot mixture of ethyl acetate and heptane, exploiting slight differences in their crystal lattice packing energies.
Chemoselective Isolation Workflow
The following diagram illustrates the logical flow of the separation strategy, utilizing orthogonal techniques (acid-base partitioning followed by differential solvation) to isolate the target monoester.
Workflow for the chemoselective isolation of the target monoester from reaction byproducts.
Step-by-Step Methodology: The "Self-Validating" Protocol
This protocol is designed as a self-validating system. At each step, a specific physical observation (e.g., gas evolution, phase separation, precipitation) confirms that the chemical transformation has occurred successfully.
Phase 1: Removal of the Diester Byproduct
Causality: The diester lacks an acidic proton. By washing the mixture with a mild base, the acidic components become water-soluble salts, leaving the neutral diester trapped in the organic phase [1].
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Ensure complete dissolution.
Alkaline Extraction: Transfer to a separatory funnel and add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃).
Self-Validation Check: You will observe effervescence (CO₂ gas evolution) as the carboxylic acids are deprotonated.
Separation: Swirl gently (do not shake vigorously to avoid emulsions) and vent frequently until gas evolution ceases. Allow the layers to separate.
Fractionation:
Drain the bottom aqueous layer (contains your target monoester and the diacid byproduct) into a clean Erlenmeyer flask.
The top organic layer contains the diester byproduct and can be discarded or recycled.
Washing: Wash the aqueous layer once with a small volume of fresh EtOAc to remove any lingering traces of the diester.
Phase 2: Recovery of the Acidic Components
Causality: To recover the monoester and diacid from the aqueous phase, they must be re-protonated to neutralize their charge, driving them back into an organic solvent.
Acidification: Place the aqueous flask in an ice bath. Slowly add 3M Hydrochloric Acid (HCl) dropwise while stirring continuously.
Self-Validation Check: Monitor the pH using indicator paper. Continue adding HCl until the pH is ≤ 2. The solution will turn cloudy as the free acids precipitate out of the aqueous phase.
Extraction: Transfer the acidic slurry back to a clean separatory funnel. Extract three times with fresh EtOAc.
Drying: Combine the EtOAc extracts, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a solid mixture of only the monoester and the diacid.
Phase 3: Removal of the Diacid Byproduct via Differential Solvation
Causality: 2-Methoxyterephthalic acid (the diacid) possesses strong, symmetrical intermolecular hydrogen bonding, forming a highly rigid crystal lattice. This makes it virtually insoluble in non-polar, halogenated solvents. The monoester, with its disrupted symmetry and lipophilic methyl ester group, remains highly soluble [3].
Solvent Swap: Suspend the concentrated solid mixture in Dichloromethane (DCM) (approx. 5 mL per gram of solid).
Trituration: Stir the suspension vigorously at room temperature for 30 minutes, then cool the flask in an ice bath for an additional 15 minutes to force maximum precipitation of the diacid.
Self-Validation Check: A fine, white, insoluble powder (the diacid) will remain suspended in the DCM.
Filtration: Filter the cold suspension through a sintered glass funnel. Wash the filter cake with a minimal amount of ice-cold DCM.
Final Isolation: The filtrate now contains the highly pure 3-Methoxy-4-(methoxycarbonyl)benzoic acid . Evaporate the DCM under reduced pressure to isolate the final product as a crystalline solid.
References
Huang, Y., et al. "Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications." National Center for Biotechnology Information (PMC). URL:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 282998, 2-Methoxyterephthalic acid." PubChem. URL:[Link]
Optimization
Technical Support Center: Optimizing Synthesis of 3-Methoxy-4-(methoxycarbonyl)benzoic acid
Welcome to the technical support center for the synthesis of 3-Methoxy-4-(methoxycarbonyl)benzoic acid (MMBA). This guide is designed for researchers, chemists, and drug development professionals to navigate the common c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 3-Methoxy-4-(methoxycarbonyl)benzoic acid (MMBA). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction parameters and troubleshoot effectively.
The most common and practical route to MMBA is the selective mono-hydrolysis (saponification) of Dimethyl 4-methoxyphthalate. The primary challenge in this synthesis is achieving high selectivity for the hydrolysis of a single methyl ester group while leaving the other intact. This guide focuses on troubleshooting this specific transformation.
Troubleshooting Guide & FAQs
Q1: My reaction yield is very low. What are the most likely causes and how can I fix it?
Low yield is a frequent issue and can typically be traced back to one of three main causes: incomplete reaction, product degradation, or loss during workup.
A1.1: Incomplete Reaction
An incomplete reaction is often the primary culprit. The hydrolysis of sterically hindered or electronically deactivated esters can be sluggish.
Underlying Cause: Insufficient reaction time, inadequate temperature, or a suboptimal choice of base can lead to a significant amount of unreacted starting material, Dimethyl 4-methoxyphthalate.
Troubleshooting Steps:
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. If a significant amount of starting material remains after the expected reaction time, the reaction is incomplete.
Increase Reaction Time/Temperature: Stubborn esters may require longer reaction times or gentle heating.[1] However, be cautious, as excessive heat can lead to the hydrolysis of both ester groups, forming the diacid byproduct. A modest increase to 40-50 °C is a good starting point.
Choice of Base: While Sodium Hydroxide (NaOH) is common, Lithium Hydroxide (LiOH) is often more effective for ester hydrolysis, particularly in mixed solvent systems like THF/water.[1] The smaller lithium cation can better coordinate with the tetrahedral intermediate, facilitating the reaction.
A1.2: Product Degradation (Double Hydrolysis)
The most significant side-reaction is the hydrolysis of both ester groups to form 4-Methoxyphthalic acid.
Underlying Cause: This occurs when the reaction conditions (e.g., temperature, base concentration) are too harsh or the reaction is run for too long.
Troubleshooting Steps:
Control Stoichiometry: Use a precise amount of base. A slight excess (1.05-1.2 equivalents) is typically sufficient. A large excess of base will drive the reaction towards the diacid.
Lower the Temperature: Perform the reaction at room temperature or even 0 °C to improve selectivity. The activation energy for the second hydrolysis is generally higher, and lower temperatures will favor the mono-hydrolyzed product.
Slow Addition of Base: Adding the base solution dropwise over a period can help maintain a lower instantaneous concentration, reducing the likelihood of double hydrolysis.
A1.3: Product Loss During Workup
The product is an acid and its solubility is pH-dependent. Improper workup is a common source of yield loss.
Underlying Cause: The product may remain in the aqueous phase if the pH is not acidic enough during extraction, or it may be lost if an emulsion forms.
Troubleshooting Steps:
Acidification: After the reaction, carefully acidify the aqueous solution with a strong acid like 1M HCl to a pH of 2-3.[2] Ensure the pH is checked with pH paper or a meter. The product will precipitate out or become extractable into an organic solvent.
Extraction Solvent: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product from the aqueous layer.
Breaking Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it.
Q2: My final product is contaminated with the starting material (Dimethyl 4-methoxyphthalate) and the diacid byproduct. How can I improve the purity?
This is a classic selectivity problem. Optimizing the reaction conditions is key, but a robust purification strategy is also essential.
Underlying Cause: The reaction has proceeded partially, leaving starting material, and has also over-reacted to form the diacid. This points to non-optimal reaction conditions.
Troubleshooting & Purification Protocol:
Optimize Reaction Conditions (as per Q1): First, revisit the reaction parameters. Use LiOH, control the temperature at or below room temperature, and use 1.05-1.2 equivalents of base.
Selective Extraction during Workup: A carefully controlled extraction can separate the three components.
Step A: After the reaction, quench and dilute with water. Extract the mixture with a non-polar solvent like diethyl ether or hexanes. The unreacted, non-polar starting material (diester) will preferentially move into the organic layer. The desired product (mono-acid) and the diacid byproduct will remain in the aqueous basic layer as their carboxylate salts.
Step B: Separate the layers. Carefully acidify the aqueous layer to a pH of ~4-5. At this mildly acidic pH, the desired mono-acid (MMBA) is less soluble and may begin to precipitate or be more readily extracted, while the more polar diacid tends to remain in the aqueous phase. Extract with ethyl acetate.
Step C: Further acidify the remaining aqueous layer to pH ~2 to precipitate or extract the diacid, if desired.
Recrystallization: If the product is a solid, recrystallization is an excellent final purification step. A solvent system like ethyl acetate/hexanes or water/ethanol can be effective.
Column Chromatography: For high purity, silica gel chromatography can be employed. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will separate the diester (elutes first), the desired mono-acid, and the diacid (elutes last or remains on the baseline).
Experimental Protocols & Data
Optimized Protocol for Synthesis of MMBA
This protocol is designed to maximize selectivity and yield.
Dissolution: Dissolve Dimethyl 4-methoxyphthalate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., a 3:1 to 1:1 ratio) in a round-bottom flask equipped with a magnetic stirrer.
Cooling: Cool the solution to 0 °C using an ice bath.
Base Addition: Prepare a solution of Lithium Hydroxide (LiOH·H₂O, 1.1 eq) in water. Add the LiOH solution to the reaction mixture dropwise over 30-60 minutes.
Reaction: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete in 4-8 hours.
Workup:
Once the starting material is consumed (as per TLC), concentrate the mixture under reduced pressure to remove most of the THF.
Dilute the remaining aqueous solution with water and wash with diethyl ether (2x) to remove any unreacted starting material.
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate should form.
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Table 1: Effect of Reaction Parameters on MMBA Synthesis
Parameter
Sub-Optimal Condition
Common Issue
Optimized Condition
Rationale
Base
NaOH (≥1.5 eq)
Low selectivity, diacid formation
LiOH (1.05-1.2 eq)
LiOH often provides better yields in ester hydrolysis. Precise stoichiometry prevents over-reaction.
Temperature
> 50 °C (Reflux)
Increased rate of double hydrolysis
0 °C to Room Temperature
Maximizes the difference in reaction rates between the first and second hydrolysis, favoring the mono-acid product.
Solvent
Methanol/Ethanol
Transesterification risk, side products
THF / Water
THF co-solvent improves solubility of the diester, while water is necessary for the hydrolysis. This avoids transesterification.[3]
Reaction Time
Too short (<2h) or too long (>24h)
Incomplete reaction or diacid formation
4-12 hours (Monitor by TLC)
Reaction monitoring is crucial to stop the reaction at the point of maximum product formation before significant side reactions occur.
Workup pH
pH > 4
Product remains in aqueous phase, low yield
pH 2-3
Ensures complete protonation of the carboxylic acid, causing it to precipitate or become extractable into an organic solvent.[2]
Visualizations
Troubleshooting Workflow for Low Yield
This diagram outlines the decision-making process when faced with a low yield of MMBA.
Caption: Decision tree for troubleshooting low yields.
Reaction Pathway and Key Checkpoints
This diagram illustrates the synthetic route and critical control points for optimization.
Caption: Synthetic pathway with critical optimization points.
References
Various Authors. (2025, July 21). Why are my ester hydrolysis not working. Reddit. [Link]
Google Patents. (1995).
Chemistry Stack Exchange. (2017, May 27). selective hydrolysis problem. [Link]
Qiu, P., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. [Link]
ACS Publications. (2023, February 16). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. The Journal of Organic Chemistry. [Link]
ResearchGate. (2018, March 21). How to break ester bond without breaking the amide?. [Link]
Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. [Link]
ResearchGate. (2024, August 14). Optimization of Reaction Parameters for Natural Aroma Esters Synthesis by Factorial Design. [Link]
The Royal Society of Chemistry. (n.d.). Synthesis of 4-methoxymethylbenzoic acid. [Link]
Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
Semantic Scholar. (n.d.). Optimization of Esterification and Transesterification Process for Biodiesel Production fom Used Cooking Oil. [Link]
ResearchGate. (n.d.). (PDF) Optimization of Esterification and Transesterification Process for Biodiesel Production fom Used Cooking Oil. [Link]
Research India Publications. (n.d.). Process Optimization of the Transesterification Processes of Palm Kernel and Soybean Oils for Lube Oil Synthesis. [Link]
RSC Publishing. (n.d.). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. [Link]
Technical Support Center: 3-Methoxy-4-(methoxycarbonyl)benzoic acid
Welcome to the technical support guide for 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS: 162046-51-7). This document provides researchers, scientists, and drug development professionals with essential information regar...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS: 162046-51-7). This document provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of this compound. The following sections are structured in a question-and-answer format to directly address common concerns and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 3-Methoxy-4-(methoxycarbonyl)benzoic acid?
As a solid, 3-Methoxy-4-(methoxycarbonyl)benzoic acid is stable when stored under the correct conditions.[1] The primary recommendations are to keep it in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] For long-term storage, room temperature is generally acceptable.[3]
Mechanism Insight : The key is to prevent exposure to moisture. The compound contains a methyl ester functional group, which is susceptible to hydrolysis. Storing it in a desiccated environment minimizes the risk of this degradation pathway. A tightly sealed container prevents the ingress of atmospheric moisture.
Q2: How should I store solutions of this compound?
The stability of 3-Methoxy-4-(methoxycarbonyl)benzoic acid in solution depends heavily on the solvent and temperature.
Solvent Choice : For non-aqueous applications, anhydrous aprotic solvents like Dimethylformamide (DMF) or Dioxane are suitable.
Temperature : If aqueous solutions are necessary, they should be prepared fresh. For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting and freezing at -20°C or below is advisable to halt potential hydrolysis.
pH Considerations : As a carboxylic acid, the compound's solubility and stability in aqueous solutions are pH-dependent. In basic aqueous solutions, the carboxylic acid will be deprotonated to a carboxylate, and the ester is at a higher risk of base-catalyzed hydrolysis. In acidic solutions, acid-catalyzed hydrolysis can occur. It is best to use buffered solutions if a specific pH is required and to evaluate the stability under those conditions.
Q3: What are the primary degradation pathways for this molecule?
The two most likely degradation pathways involve the functional groups present in the molecule: the methyl ester and the carboxylic acid.
Ester Hydrolysis : The methoxycarbonyl (methyl ester) group can be hydrolyzed to a carboxylic acid, yielding 3-methoxyterephthalic acid. This reaction can be catalyzed by acid or base, or it can occur slowly in the presence of water.
Decarboxylation : Like many benzoic acid derivatives, thermal decomposition can lead to the loss of the carboxylic acid group as carbon dioxide (CO₂), particularly at elevated temperatures.[4]
Q4: Is 3-Methoxy-4-(methoxycarbonyl)benzoic acid sensitive to light or air?
Troubleshooting Guide
Scenario 1: I dissolved the compound in a solvent, and the solution turned yellow over time. What happened?
A color change often indicates a chemical reaction or degradation.
Possible Cause : This could be due to the formation of degradation products, especially if the solution was stored for an extended period at room temperature or exposed to light. Oxidation of aromatic compounds can sometimes lead to colored byproducts.
Recommended Action :
Prepare a fresh solution for your experiment.
If you must store solutions, keep them at a low temperature (e.g., -20°C) and protected from light.
Consider analyzing the discolored solution by a method like HPLC or LC-MS to identify potential degradation products and compare it to a freshly prepared standard.
Scenario 2: I'm seeing an unexpected peak in my HPLC/LC-MS analysis of a sample containing this compound.
An additional peak suggests the presence of an impurity or a degradation product.
Possible Cause : If the peak has a lower retention time and a mass corresponding to the loss of a methyl group and the addition of a hydrogen (a net loss of 14 Da), it is likely the ester hydrolysis product, 3-methoxyterephthalic acid.
Recommended Action :
Confirm Identity : If possible, obtain a standard of the suspected hydrolysis product to confirm its identity by comparing retention times.
Review Preparation : Check your solution preparation and storage procedures. Was the solution exposed to non-neutral pH, high temperatures, or stored in an aqueous solvent for a prolonged period?
Preventative Measures : For future experiments, use anhydrous solvents when possible, prepare aqueous solutions immediately before use, and store stock solutions frozen in small aliquots to avoid repeated freeze-thaw cycles.
Scenario 3: The solubility of the compound seems lower than expected.
Possible Cause 1 (Solid Form) : The physical form (e.g., crystalline vs. amorphous) can affect the rate of dissolution. Ensure the material is a fine powder for faster dissolution.
Possible Cause 2 (pH) : If using an aqueous solvent, the pH is critical. As a carboxylic acid, its solubility in water is low. To increase solubility, you can add a base (like sodium bicarbonate or sodium hydroxide) to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
Recommended Action :
Gently warm the solution and use sonication to aid dissolution.
For aqueous solutions, adjust the pH to be greater than the compound's pKa (typically around 3-5 for benzoic acids) to significantly increase solubility.[6]
Data & Protocols
Table 1: Recommended Storage Conditions
Form
Temperature
Container
Atmosphere
Duration
Solid
Room Temperature
Tightly Sealed
Dry / Desiccated
Long-Term
Solution (Aprotic Solvent)
-20°C
Amber Vial, Sealed
Anhydrous
Months
Solution (Aqueous/Protic)
-20°C (aliquoted)
Amber Vial, Sealed
N/A
Weeks (stability dependent)
Diagram 1: Decision Workflow for Handling & Storage
This diagram outlines the decision-making process from receiving the compound to its use in experiments.
Caption: Decision tree for proper handling and storage of the compound.
Experimental Protocol: Preparation and Storage of a 10 mM Stock Solution in DMSO
This protocol provides a standardized method for preparing a stock solution for use in biological or chemical assays.
Calculation : To prepare 10 mL of a 10 mM stock solution, calculate the required mass:
Mass (mg) = 10 mmol/L * 0.010 L * 210.19 g/mol * 1000 mg/g = 21.02 mg
Weighing : Accurately weigh approximately 21.02 mg of the solid compound and transfer it to a clean, dry amber glass vial. Record the exact mass.
Expert Insight: Using an analytical balance and recording the precise weight allows for accurate calculation of the final concentration.
Dissolution : Add anhydrous DMSO to the vial to just under the 10 mL mark. Cap the vial securely and vortex or sonicate at room temperature until the solid is completely dissolved.
Causality: Anhydrous DMSO is used to prevent ester hydrolysis. Sonication can gently accelerate the dissolution of crystalline solids without requiring excessive heat, which could cause degradation.
Final Volume Adjustment : Carefully add DMSO to reach the final volume of 10 mL. Invert the vial several times to ensure the solution is homogeneous.
Storage :
Short-Term (≤ 1 week) : Store the vial at 2-8°C.
Long-Term : For storage longer than one week, dispense the stock solution into smaller, single-use aliquots in microcentrifuge tubes or amber vials. Store these aliquots at -20°C or -80°C.
Trustworthiness: Aliquoting prevents contamination of the main stock and avoids degradation that can be caused by repeated freeze-thaw cycles.
References
ResearchGate . Brief summary of various metabolic pathways for the degradation of 3CBA.... [Link]
Angene Chemical . Safety Data Sheet - Benzoic acid, 4-methoxy-2-nitro-. [Link]
Degradation of "3-Methoxy-4-(methoxycarbonyl)benzoic acid"
Technical Support Center: Troubleshooting & Degradation Guide for 3-Methoxy-4-(methoxycarbonyl)benzoic acid As a Senior Application Scientist, I have designed this technical support center to move beyond basic troublesho...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting & Degradation Guide for 3-Methoxy-4-(methoxycarbonyl)benzoic acid
As a Senior Application Scientist, I have designed this technical support center to move beyond basic troubleshooting. To successfully work with 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS: 162046-51-7)—a critical mono-methyl ester intermediate in API synthesis and metabolic profiling—you must understand the causality behind its degradation. This guide dissects the chemical and biological vulnerabilities of the molecule, providing you with self-validating protocols and authoritative mechanistic insights to ensure absolute experimental integrity.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my compound degrading spontaneously in aqueous buffer systems, even when stored at 4°C?A1: You are observing base-catalyzed ester hydrolysis. The molecule contains a methoxycarbonyl group (a methyl ester) at the C4 position. Ester bonds are highly susceptible to nucleophilic attack by hydroxide ions in alkaline environments. When stored in buffers with a pH > 8.0, the ester is rapidly cleaved, converting the parent compound into 2-methoxyterephthalic acid and methanol[1].
Causality & Resolution: The reaction rate is strictly pH-dependent. To halt this degradation, formulate your aqueous stock solutions in slightly acidic to neutral buffers (pH 5.0–6.5) and minimize freeze-thaw cycles.
Q2: We observe a loss of the parent compound in in vitro soil or metabolic assays, but the ester hydrolysis product is not the primary degradant. What is happening?A2: If the ester remains intact but the parent mass is lost, the compound is undergoing enzymatic O-demethylation. Microorganisms such as Nocardia and Arthrobacter species possess specific demethylases that cleave the ether bond of the methoxy group at the C3 position. This yields 3-hydroxy-4-(methoxycarbonyl)benzoic acid, which subsequently undergoes oxidative aromatic ring cleavage into muconic acid derivatives [2][3].
Causality & Resolution: Biological matrices contain active ether-cleaving enzymes. Implement strict sterile techniques, and for non-biological analytical storage, add 0.02% sodium azide (NaN₃) to prevent microbial proliferation.
Q3: What are the thermal limits for processing this compound during sample derivatization?A3: Methoxybenzoic acid derivatives undergo thermal decarboxylation at elevated temperatures. The free carboxylic acid at the C1 position is eliminated as CO₂, yielding methyl 2-methoxybenzoate. Furthermore, extreme heat can trigger the fragmentation of the methoxy group [4].
Causality & Resolution: The activation energy for decarboxylation is reached at temperatures exceeding 150°C. Avoid prolonged exposure to high heat during vacuum drying or GC-MS derivatization steps.
Section 2: Degradation Pathway Visualization
Degradation pathways of 3-Methoxy-4-(methoxycarbonyl)benzoic acid via hydrolysis and demethylation.
Section 3: Troubleshooting Guide for Experimental Workflows
Issue 1: Inconsistent LC-MS Quantification (Peak Tailing or Split Peaks)
Root Cause: The presence of both a free carboxylic acid (-COOH) and an ester group makes the molecule highly sensitive to the pH of the LC mobile phase. Partial ionization of the -COOH group leads to split peaks. Additionally, in-source fragmentation in the MS can artificially shear the methyl ester, mimicking degradation.
Resolution: Ensure the aqueous mobile phase is heavily buffered with 0.1% Formic Acid to keep the carboxylic acid fully protonated. Monitor the specific MRM transitions for both the parent mass [M-H]⁻ (m/z 209) and the primary hydrolysis degradant (m/z 195) to distinguish true degradation from in-source fragmentation.
Issue 2: Rapid Degradation During Liquid-Liquid Extraction (LLE)
Root Cause: Using strong bases (e.g., NaOH) during LLE to ionize the carboxylic acid inadvertently catalyzes the hydrolysis of the C4 methyl ester into terephthalic acid derivatives [1].
Resolution: Use a mild buffer (e.g., ammonium acetate, pH 6.5) for extraction. If basic conditions are strictly required for phase separation, minimize exposure time to <5 minutes and perform the extraction strictly on ice to lower the kinetic energy of the hydrolysis reaction.
Section 4: Quantitative Stability Data
The following table summarizes the physicochemical stability profile of the compound, extrapolating kinetic parameters from structurally analogous methoxybenzoic and terephthalate esters[4][5][6].
Degradation Mechanism
Stress Condition
Primary Degradant
Estimated Half-Life (pH 8.5, 25°C)
Preventive Measure
Base-Catalyzed Hydrolysis
pH > 8.0
2-Methoxyterephthalic acid
< 4 hours
Maintain pH 5.0–6.5
Microbial O-Demethylation
Non-sterile aqueous media
3-Hydroxy-4-(methoxycarbonyl)benzoic acid
24–48 hours
0.02% NaN₃ / Sterile filtration
Thermal Decarboxylation
T > 150°C
Methyl 2-methoxybenzoate
N/A (Solid state)
Vacuum drying < 60°C
Oxidative Ring Cleavage
Ozone / Hypochlorite exposure
Muconic acid derivatives
< 10 minutes
Use LC-MS grade, degassed solvents
Section 5: Self-Validating Experimental Protocols
To ensure your storage conditions are not compromising your compound, you must run the following validation assay before commencing large-scale metabolic or synthetic studies.
Protocol: Accelerated Hydrolysis Profiling & System Suitability
Objective: To quantify the ester hydrolysis rate of the compound and validate the analytical LC-MS system's ability to resolve the parent from its isobaric or closely eluting degradants.
Matrix Preparation: Prepare a 100 mM Ammonium Bicarbonate buffer (pH 8.5) to deliberately induce base-catalyzed ester hydrolysis.
Spiking: Spike the parent compound to a final concentration of 10 µM. Vortex for 10 seconds to ensure homogeneity.
Time-Course Sampling: Extract 50 µL aliquots at exactly t=0, 1, 2, and 4 hours.
Quenching (Causality Step): Immediately quench each aliquot into 50 µL of ice-cold Acetonitrile containing 1% Formic Acid.
Why? The sudden drop in pH protonates the leaving group and stabilizes the ester, instantly halting the base-catalyzed hydrolysis. Simultaneously, the cold organic solvent precipitates any environmental esterases, locking the degradation profile at that exact second.
LC-MS/MS Analysis: Inject 5 µL onto a C18 column, monitoring m/z 209 (Parent) and m/z 195 (Hydrolysis product).
Self-Validation Check (Mass Balance):
Calculate the molar sum of the parent compound and the primary degradant (2-methoxyterephthalic acid) at every time point. The sum must remain between 95% and 105% of the t=0 total. If the mass balance falls below 90%, it proves that secondary degradation pathways (e.g., ring cleavage or decarboxylation) are occurring, indicating that your analytical method is failing to capture the full degradation cascade.
References
Crawford, R. L., McCoy, E., Harkin, J. M., & Jones, T. (1973). Degradation of Methoxylated Benzoic Acids by a Nocardia from a Lignin-Rich Environment: Significance to Lignin Degradation and Effect of Chloro Substituents. Applied Microbiology, 26(2), 176-184. Available at:[Link]
Gil, M., Haïdour, A., & Ramos, J. L. (2000). Degradation of o-methoxybenzoate by a two-member consortium made up of a gram-positive Arthrobacter strain and a gram-negative Pantotea strain. Biodegradation, 11(1), 49-53. Available at:[Link]
Wright, R. J., et al. (2018). Biodegradation of diethyl terephthalate and polyethylene terephthalate by a novel identified degrader Delftia sp. WL-3 and its proposed metabolic pathway. Letters in Applied Microbiology, 67(4), 344-352. Available at: [Link]
MDPI. (2025). Ecofriendly Degradation of PET via Neutral Hydrolysis: Degradation Mechanism and Green Chemistry Metrics. Polymers. Available at:[Link]
Handling and safety precautions for "3-Methoxy-4-(methoxycarbonyl)benzoic acid"
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical nuances of handling 3-Methoxy-4-(methoxycarbonyl)benzoic acid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical nuances of handling 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS: 162046-51-7)[1].
This compound is a highly valuable organic building block in drug discovery, but its bifunctional nature—featuring both a reactive free carboxylic acid and a base-sensitive methyl ester—requires precise experimental control[2]. The following guide synthesizes field-proven insights to ensure your safety and the structural integrity of this compound during your assays and synthetic workflows.
Q: What are the primary hazards associated with this compound, and what is the mechanistic reason for the required PPE?A: According to standard Safety Data Sheets (SDS), this compound is classified as an irritant with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4].
Causality & Insight: The free carboxylic acid moiety at position 1 of the benzene ring is mildly acidic. When the fine powder contacts the natural moisture of your skin, eyes, or respiratory mucous membranes, it can cause localized pH drops, leading to acute irritation.
Self-Validating Protocol: Always handle the powder inside a certified fume hood to prevent inhalation of airborne particulates. Mandatory PPE includes nitrile gloves, a standard lab coat, and tightly sealed safety goggles.
Q: How should the compound be stored to maintain its integrity over time?A: It should be stored at room temperature in a tightly sealed container, ideally in a desiccator or under an inert atmosphere[1].
Causality & Insight: While the methyl ester is relatively stable, prolonged exposure to ambient moisture can lead to slow, spontaneous hydrolysis of the ester group, converting the compound into 2-methoxyterephthalic acid and degrading your stock purity.
Q: During amide coupling with the free carboxylic acid, my LC-MS analysis reveals significant formation of a dicarboxylic acid byproduct. How do I prevent this?A: You are observing the saponification (hydrolysis) of the methoxycarbonyl group (the methyl ester at position 4).
Causality & Insight: The methyl ester is highly susceptible to nucleophilic attack by hydroxide ions in basic aqueous conditions. If your coupling protocol relies on strong aqueous bases during the reaction or workup (e.g., NaOH, LiOH, or even prolonged exposure to Na₂CO₃), the ester will hydrolyze.
Self-Validating Protocol: To preserve the ester, you must maintain strictly anhydrous conditions. Use a mild, sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA)[3]. For the workup, avoid basic aqueous washes; quench the reaction with a mild acidic solution (like saturated aqueous NH₄Cl) to safely neutralize the organic base without cleaving the ester.
Q: The compound exhibits poor solubility in my standard aqueous biological assay buffers. Can I heat the solution to force dissolution?A: No, heating this compound in aqueous buffers is strongly discouraged.
Causality & Insight: The poor aqueous solubility is driven by the hydrophobic methyl ester and the methoxy group. Heating the compound in an aqueous environment—especially if the buffer is slightly basic (pH > 7.5)—provides the activation energy required to accelerate ester hydrolysis, degrading your stock before the assay even begins.
Self-Validating Protocol: Prepare a highly concentrated stock solution (e.g., 50 mM) in anhydrous DMSO. Perform a rapid, stepwise dilution into your assay buffer immediately prior to use, ensuring the final DMSO concentration remains below your assay's toxicity threshold (typically <1%).
Section 4: Step-by-Step Methodology
Anhydrous Amide Coupling Workflow
Objective: To selectively couple a target amine to the free carboxylic acid of 3-Methoxy-4-(methoxycarbonyl)benzoic acid while preserving the methyl ester intact.
System Preparation: Flame-dry a round-bottom flask and purge it with an inert gas (N₂ or Argon) to eliminate ambient moisture.
Dissolution: Dissolve 1.0 equivalent of 3-Methoxy-4-(methoxycarbonyl)benzoic acid[1] in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to achieve a concentration of 0.1 M.
Base Addition: Add 2.5 equivalents of anhydrous N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature. (Note: DIPEA is non-nucleophilic and will not attack the ester).
Activation: Add 1.2 equivalents of HATU. Stir for 15 minutes to allow the formation of the highly reactive O-Atab intermediate at the carboxylic acid site.
Coupling: Add 1.2 equivalents of your target primary or secondary amine. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the conversion via LC-MS[5].
Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl to neutralize the DIPEA. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Technical Support Center: A Guide to Scaling the Synthesis of 3-Methoxy-4-(methoxycarbonyl)benzoic acid
Welcome to the technical support center for the synthesis and scale-up of 3-Methoxy-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and scale-up of 3-Methoxy-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-based answers to common questions and troubleshooting challenges encountered during the synthesis of this key pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 3-Methoxy-4-(methoxycarbonyl)benzoic acid?
There are two primary, industrially relevant strategies for synthesizing this molecule:
Oxidation of a Methyl Group: This is arguably the most direct route. It starts with the commercially available compound, methyl 3-methoxy-4-methylbenzoate. The methyl group at the 4-position is selectively oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). This method is robust but requires careful control of reaction conditions to prevent over-oxidation or side reactions.[1]
Selective Hydrolysis of a Diester: An alternative route involves the selective mono-hydrolysis of dimethyl 2-methoxyterephthalate. This approach relies on the differential reactivity of the two ester groups, often controlled by using a stoichiometric amount of base (e.g., sodium hydroxide or potassium hydroxide) under carefully controlled temperature conditions.[2] The hydrolysis of the ester para to the electron-donating methoxy group is typically slower, allowing for selective cleavage of the other ester.
Q2: I'm planning an oxidation route from methyl 3-methoxy-4-methylbenzoate. What are the critical process parameters to ensure a successful scale-up?
When scaling up the oxidation of methyl 3-methoxy-4-methylbenzoate, success hinges on the meticulous control of several key parameters:
Temperature Control: The oxidation is highly exothermic. A robust cooling system is non-negotiable to maintain the reaction temperature, typically between 30-50°C. Runaway reactions can lead to side-product formation and are a significant safety hazard.
Rate of Oxidant Addition: The oxidizing agent (e.g., aqueous KMnO₄ solution) must be added slowly and controllably. A slow, continuous addition helps manage the exotherm and ensures the oxidant reacts with the starting material rather than decomposing or participating in side reactions.
Efficient Stirring: As the reaction proceeds, manganese dioxide (MnO₂) will precipitate. Inadequate agitation can lead to localized "hot spots" and poor mass transfer, resulting in an incomplete reaction. Ensure your reactor is equipped with an overhead stirrer capable of handling a thickening slurry.
Quenching and Workup: The reaction must be effectively quenched to destroy any excess oxidant. A solution of sodium bisulfite or sodium metabisulfite is commonly used until the purple color of permanganate is discharged. The subsequent filtration of MnO₂ can be challenging on a large scale and may require a filter press.
Q3: How can I effectively monitor the reaction's progress?
For both the oxidation and hydrolysis routes, Thin-Layer Chromatography (TLC) is an excellent and rapid in-process control (IPC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v), which will allow you to visualize the consumption of the starting material and the formation of the more polar product. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your synthesis and provides actionable solutions based on chemical principles.
Scenario 1: Low Product Yield
Question: My final yield of 3-Methoxy-4-(methoxycarbonyl)benzoic acid is significantly lower than expected. What are the likely causes and how can I fix this?
Low yield is a common issue that can stem from several factors. Let's break down the potential causes based on the synthetic route.
For the Oxidation Route:
Cause A: Incomplete Reaction.
Diagnosis: Your TLC or HPLC analysis shows a significant amount of unreacted methyl 3-methoxy-4-methylbenzoate.
Underlying Issue & Solution:
Insufficient Oxidant: Ensure you are using a sufficient molar excess of KMnO₄. Stoichiometry is key.
Poor Mass Transfer: As mentioned, MnO₂ precipitation can hinder mixing. Increase the stirring speed or consider a different reactor configuration for better agitation on scale.
Reaction Time/Temperature: If the reaction is proceeding slowly, consider extending the reaction time or cautiously increasing the temperature by 5-10°C, while carefully monitoring the exotherm.
Cause B: Product Loss During Workup.
Diagnosis: The reaction appears complete by TLC/HPLC, but the isolated yield is poor.
Underlying Issue & Solution:
Incorrect pH during Acidification: The product is a carboxylic acid and is soluble in basic aqueous solutions as its carboxylate salt. To precipitate the product, the pH of the aqueous solution must be lowered significantly, typically to a pH of 2-3, using an acid like HCl.[4] Always check the pH with a meter or pH paper before filtration.
Product Adsorption onto MnO₂: The precipitated manganese dioxide can have a high surface area and may adsorb some of your product. Ensure the MnO₂ filter cake is washed thoroughly with water to recover any trapped product.
For the Selective Hydrolysis Route:
Cause A: Incomplete Hydrolysis.
Diagnosis: Significant starting diester remains.
Underlying Issue & Solution:
Insufficient Base: Ensure exactly one equivalent of base (e.g., KOH or NaOH) is used. An excess could lead to the formation of the diacid.
Low Temperature: Hydrolysis rates are temperature-dependent. If the reaction is sluggish, a modest increase in temperature may be necessary.[5]
Cause B: Formation of Diacid Byproduct.
Diagnosis: You observe a second, more polar spot on TLC corresponding to 2-methoxyterephthalic acid.
Underlying Issue & Solution:
Excess Base or High Temperature: This is the most common cause. Using more than one equivalent of base or running the reaction at too high a temperature can cause the hydrolysis of both ester groups.[2] Perform a careful stoichiometry check and consider lowering the reaction temperature.
Scenario 2: Product Purity Issues
Question: My final product is contaminated with impurities. How do I identify and remove them?
Impurity A: Unreacted Starting Material.
Identification: A less polar spot on TLC or an earlier-eluting peak in HPLC compared to the product.
Solution: The most effective purification method is recrystallization. A solvent system like an ethanol/water or isopropanol/water mixture is often effective. The product is typically less soluble than the starting material in such polar systems, especially upon cooling. Alternatively, an acid-base extraction can be highly effective. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and extract with a weak aqueous base like sodium bicarbonate solution. The desired carboxylic acid will move to the aqueous layer as its salt, leaving the neutral ester starting material in the organic layer. The aqueous layer can then be separated and acidified to precipitate the pure product.[6]
Impurity B: Over-oxidation or Di-hydrolysis Products (Diacids).
Identification: A more polar spot on TLC that may remain at the baseline, or a later-eluting peak in HPLC.
Solution: Separating two acidic compounds can be challenging. Fractional crystallization is the preferred method on a larger scale.[6] This relies on subtle differences in solubility between the desired mono-acid and the diacid impurity in a given solvent system. Careful optimization of the recrystallization solvent and temperature profile is required.
Experimental Protocols & Data
Protocol: Oxidation of Methyl 3-methoxy-4-methylbenzoate
This protocol is a representative lab-scale procedure that can be adapted for scale-up.
Reaction Setup: In a round-bottom flask equipped with an overhead stirrer, thermometer, and addition funnel, charge methyl 3-methoxy-4-methylbenzoate (1.0 eq.). Add a 1:1 mixture of water and a suitable co-solvent like tert-butanol or acetone.
Oxidant Preparation: In a separate beaker, dissolve potassium permanganate (KMnO₄, approx. 2.0-3.0 eq.) in water.
Addition: Cool the reactor flask to 10-15°C. Begin the slow, dropwise addition of the KMnO₄ solution, ensuring the internal temperature does not exceed 40°C.
Reaction: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating (35-45°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
Quench: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown slurry of MnO₂ remains.
Workup: Filter the mixture through a pad of Celite® to remove the MnO₂. Wash the Celite® pad thoroughly with water.
Isolation: Transfer the combined filtrate to a beaker and cool in an ice bath. Acidify the clear solution to pH 2-3 with concentrated HCl.
Purification: Collect the precipitated white solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.
Data Summary Table
Parameter
Lab Scale (10 g)
Pilot Scale (1 kg)
Key Consideration
Starting Material
10.0 g
1.0 kg
Ensure >98% purity
Potassium Permanganate
~26.3 g
~2.63 kg
Use a molar excess (e.g., 2.5 eq.)
Water/Solvent Volume
200 mL
20 L
Sufficient volume is needed for stirring
Typical Yield
75-85%
70-80%
Yields may slightly decrease on scale-up
Purity (Post-Recrystallization)
>99%
>99%
Target specification
Process & Workflow Visualizations
Workflow for Oxidation Synthesis
Caption: Overall workflow for the oxidation synthesis route.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield issues.
References
Google Patents. (n.d.). Process for the preparation of aromatic methyl methoxycarboxylates. (US5424479A).
MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(7), 4620-4629. Retrieved March 14, 2026, from [Link]
Google Patents. (n.d.). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. (CA2184034A1).
Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. 12(3), 1077-1084. Retrieved March 14, 2026, from [Link]
Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Retrieved March 14, 2026, from [Link]
Google Patents. (n.d.). Purifying process of 3,4,5-trimethoxyl benzoic acid. (CN1309698C).
Cheméo. (n.d.). Methyl 4-methoxy-3-methylbenzoate. Retrieved March 14, 2026, from [Link]
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved March 14, 2026, from [Link]
ResearchGate. (n.d.). Hydrolysis of Dimethyl Terephthalate for the Production of Terephthalic Acid. Retrieved March 14, 2026, from [Link]
ResearchGate. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Retrieved March 14, 2026, from [Link]
PubChem. (n.d.). 3-Amino-4-(methoxycarbonyl)benzoic acid. Retrieved March 14, 2026, from [Link]
Scilit. (2006). Alkaline hydrolysis of dimethyl terephthalate in the presence of [LiAl2(OH)6]Cl·2H2O. Retrieved March 14, 2026, from [Link]
OSTI.GOV. (2006, November 15). Alkaline hydrolysis of dimethyl terephthalate in the presence of [LiAl{sub 2}(OH){sub 6}]Cl.2H{sub 2}O. Retrieved March 14, 2026, from [Link]
ResearchGate. (n.d.). Hydrolysis of high-purity DMT to PTA with reactive distillation column. Retrieved March 14, 2026, from [Link]
Sci-Hub. (1962). THE KINETICS OF THE ALKALINE HYDROLYSES OF DIMETHYL TEREPHTHALATE AND THE TRANS ISOMER OF DIMETHYL 1,4-CYCLOHEXANEDICARBOXYLATE IN DIOXANE–WATER MIXTURES. Canadian Journal of Chemistry, 40(9), 1826–1829. Retrieved March 14, 2026, from [Link]
PubChemLite. (n.d.). 3-methoxy-4-(methoxycarbonyl)benzoic acid (C10H10O5). Retrieved March 14, 2026, from [Link]
Technical Support Center: Reaction Monitoring for 3-Methoxy-4-(methoxycarbonyl)benzoic Acid
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS: 162046-51-7)[1]. As a monoester of 2-metho...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS: 162046-51-7)[1]. As a monoester of 2-methoxyterephthalic acid, synthesizing this specific regioisomer requires precise control over reaction conditions and rigorous analytical monitoring to differentiate between the starting diester, the target monoester, and the over-hydrolyzed diacid byproduct.
Core Principles: Mechanistic Context
Synthesis of this compound is typically achieved via the controlled, regioselective mono-saponification of dimethyl 2-methoxyterephthalate. The regioselectivity is fundamentally driven by steric hindrance : the ester group at C1 (ortho to the methoxy group) is sterically shielded. This makes the ester at C4 (meta to the methoxy group) significantly more susceptible to hydroxide attack.
Upon selective hydrolysis of the C4 ester, the resulting compound yields the desired monoester[2]. Accurate reaction monitoring is critical to halt the reaction at the monoester stage, preventing over-hydrolysis to the diacid or leaving unreacted diester[3].
Frequently Asked Questions (FAQs)
Q: Why is HPLC-UV preferred over GC-MS for monitoring this specific reaction?A: 3-Methoxy-4-(methoxycarbonyl)benzoic acid contains a free carboxylic acid group, making it highly polar and prone to thermal degradation in gas chromatography (GC) unless it undergoes complex derivatization (e.g., silylation). HPLC-UV, particularly when coupled with MS, allows for direct, room-temperature analysis of the reaction mixture, providing accurate quantification of the diacid, monoester, and diester simultaneously[3],[4].
Q: How can I confirm I have synthesized the correct regioisomer and not 4-methoxy-3-(methoxycarbonyl)benzoic acid?A: While HPLC effectively separates the diacid, monoester, and diester based on polarity, differentiating the two possible monoester regioisomers requires 1H-NMR and 2D-NMR (HMBC)[4]. In the correct isomer, the ester methyl protons (~3.85 ppm) will show an HMBC correlation to the carbonyl carbon at C4. Fortunately, the steric shielding of the ortho-methoxy group naturally ensures >95% selectivity for the desired isomer under properly controlled temperatures.
Q: What is the optimal TLC stain for rapid in-process monitoring?A: Because the compound is a highly conjugated aromatic system, UV quenching at 254 nm is the primary non-destructive visualization method. For functional group confirmation, Bromocresol Green is the gold standard. The free carboxylic acid in the monoester and diacid will appear as bright yellow spots against a blue background, whereas the unreacted diester will not stain[3].
Standard Operating Procedures (SOPs) for Reaction Monitoring
Protocol 1: HPLC-UV/MS Reaction Monitoring
Sampling: Withdraw 10 µL of the reaction mixture using a positive displacement pipette.
Quenching: Immediately dilute the aliquot into 990 µL of cold Acetonitrile containing 0.1% Trifluoroacetic Acid (TFA).
Causality: The acid neutralizes the basic hydrolysis conditions (e.g., NaOH/LiOH), instantly halting the reaction and preventing over-hydrolysis to the diacid[5].
Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter to remove precipitated inorganic salts.
Injection: Inject 2 µL onto a C18 Reversed-Phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Gradient Elution: Run a gradient from 5% to 95% Mobile Phase B over 5 minutes. (Mobile Phase A: H2O + 0.1% Formic Acid; Mobile Phase B: MeCN + 0.1% Formic Acid).
Causality: The acidic modifier suppresses the ionization of the carboxylic acid, preventing secondary interactions with the stationary phase and ensuring sharp, symmetrical peaks[4].
Protocol 2: Rapid TLC Monitoring
Preparation: Prepare a mobile phase of Dichloromethane : Methanol : Glacial Acetic Acid in a 90:9:1 ratio.
Causality: The 1% acetic acid prevents the carboxylic acid from interacting strongly with the silanol groups on the silica gel, eliminating severe peak streaking.
Spotting: Spot the quenched reaction mixture alongside reference standards of the diester and diacid.
Development & Visualization: Develop the plate in a saturated chamber, observe under UV 254 nm, and dip in Bromocresol Green stain[3].
Troubleshooting Guide
Q: My HPLC chromatogram shows severe peak tailing for the monoester and diacid, making integration impossible. How do I fix this?A:
Cause: Peak tailing for carboxylic acids on reversed-phase columns is almost always due to secondary interactions with unendcapped silanol groups on the stationary phase, exacerbated by partial ionization of the acid[4].
Solution: Ensure your mobile phases contain at least 0.1% Formic Acid or TFA. If the mobile phase is older than 48 hours, the volatile acid modifier may have evaporated. Prepare fresh mobile phase and re-equilibrate the column.
Q: The reaction is producing too much 2-methoxyterephthalic acid (diacid byproduct). How can I improve monoester selectivity?A:
Cause: Over-hydrolysis occurs when the reaction temperature is too high, or local excesses of base exist due to poor stirring.
Solution: Lower the reaction temperature to 0°C–5°C. Additionally, consider switching the base from NaOH to LiOH. Lithium ions coordinate with the intermediate carboxylate, creating a shielding effect that significantly slows down the second hydrolysis step, drastically enhancing monoester selectivity[5],[6].
Q: I am experiencing emulsion formation during the aqueous workup of the reaction mixture. How do I separate the phases?A:
Cause: The monoester acts as a mild surfactant due to its amphiphilic nature (polar carboxylic acid head, relatively non-polar aromatic/ester tail), stabilizing emulsions between the aqueous and organic layers[3].
Solution: Acidify the aqueous layer to pH 2 using 1M HCl to fully protonate the monoester, reducing its surfactant properties. If an emulsion persists, add saturated NaCl (brine) to increase the ionic strength of the aqueous phase, or filter the biphasic mixture through a pad of Celite to break the emulsion[3].
Quantitative Analytical Data Reference
Summarized below are the expected analytical properties to help you rapidly identify reaction components during monitoring.
Analytical decision tree for HPLC-guided regioselective saponification monitoring.
References
Johannes Kepler Universität Linz. "HPLC-MS AND 1H-NMR SPECTROSCOPY FOR REACTION MONITORING OF POLYESTERS". JKU ePub. URL:[Link]
National Institutes of Health (PMC). "LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids". PubMed Central. URL:[Link]
Technical Support Center: Troubleshooting 3-Methoxy-4-(methoxycarbonyl)benzoic acid
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS: 162046-5...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS: 162046-51-7)[1].
This compound presents a classic formulation paradox: it contains a polar, ionizable carboxylic acid headgroup (pKa ~4.0) directly opposed by a hydrophobic aromatic ring and a methyl ester[1]. This dual nature requires precise solvent selection to prevent kinetic precipitation (crash-out) and chemical degradation during assay preparation.
Part 1: Structural Causality & Solvent Compatibility
Understanding why a compound behaves poorly in solution is the first step to troubleshooting. The free carboxylic acid at the C1 position suggests solubility in aqueous bases. However, the methyl ester at the C4 position is highly susceptible to nucleophilic attack[2]. If you attempt to force aqueous solubility using a strong base, you will inadvertently destroy the molecule via saponification[3].
Hydroxide acts as a strong nucleophile, driving rapid base-catalyzed ester hydrolysis[2].
100% Ethanol
Moderate (~10 mM)
Moderate
Primary alcohols act as nucleophiles, causing transesterification over time (forming the ethyl ester).
Aqueous Buffer (pH 7.4)
Low (<1 mM)
Low
Hydrophobic aromatic ring and methyl ester limit hydration; kinetic crash-out is highly likely upon direct dilution.
Part 2: Frequently Asked Questions (Troubleshooting Q&A)
Q1: My compound precipitates instantly when I dilute my DMSO stock into the aqueous assay buffer. How do I fix this?
Causality: This is a "solvent crash-out" phenomenon. When the DMSO diffuses into the bulk aqueous phase, the local concentration of the highly hydrophobic methyl ester exceeds its kinetic solubility limit in water. The water molecules cannot form a sufficient hydration shell around the aromatic ring, leading to aggregation.
Solution: You must lower the thermodynamic barrier using a step-wise co-solvent dilution. Introduce a surfactant (e.g., Tween-20 or Cremophor EL) to the DMSO stock before adding the aqueous buffer. This traps the compound in micelles, shielding the hydrophobic ester from the aqueous environment.
Q2: I used 1M NaOH to dissolve the powder, but my LC-MS analysis shows a mass of 196 instead of 210. What happened?
Causality: You have induced base-catalyzed ester hydrolysis (saponification)[2]. The hydroxide ion (OH⁻) from the NaOH acted as a strong nucleophile, attacking the carbonyl carbon of the methyl ester[3]. This kicks off methanol as a leaving group, converting your compound into the dicarboxylate salt (2-methoxyterephthalic acid), which has a molecular weight of 196.16 g/mol .
Solution: Never use strong bases for the initial dissolution of ester-containing compounds. If an aqueous stock is strictly required, use a mild, buffering base like NaHCO₃ (pH ~8.3) and prepare the solution fresh on ice to slow the hydrolysis kinetics.
Q3: I see multiple peaks on my HPLC after storing the stock solution in Ethanol for a week. Why?
Causality: Transesterification. Ethanol is a primary alcohol and a weak nucleophile. Over time—especially if trace acidic or basic impurities are present in the glassware—the ethanol will replace the methoxy group of your ester, converting it into an ethyl ester derivative (MW 224).
Solution: Avoid primary and secondary alcohols for long-term storage. Always use 100% anhydrous, cell-culture grade DMSO and store aliquots at -20°C.
Part 3: Standardized Solubilization Protocols
To ensure scientific integrity, every protocol must be a self-validating system. Follow these methodologies strictly to maintain the chemical integrity of CAS 162046-51-7[1].
Protocol A: Preparation of a 10 mM in vitro Assay Stock
Use this protocol for cell-based or biochemical assays where low final DMSO concentrations (<1%) are tolerated.
Weighing: Accurately weigh 2.10 mg of 3-Methoxy-4-(methoxycarbonyl)benzoic acid into a static-free amber glass vial.
Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).
Agitation: Vortex gently for 30 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 5 minutes. Do not heat.
Storage: Aliquot into 50 µL single-use amber vials to prevent freeze-thaw degradation and store at -20°C.
Self-Validation Check: Dilute 1 µL of the stock into 999 µL of LC-MS grade acetonitrile. Run via LC-MS in negative ion mode. You must observe a single major peak at m/z 209.04 ([M-H]⁻). The absence of a peak at m/z 195.03 confirms the methyl ester remains intact.
Protocol B: Preparation of a 1 mg/mL Aqueous Formulation for in vivo Dosing
Use this protocol when a purely aqueous vehicle is required, utilizing a micellar formulation to prevent crash-out.
Initial Solvation: Weigh 1.0 mg of the compound into a glass vial. Add 50 µL of DMSO to fully dissolve the compound (This will be 5% of the final volume).
Surfactant Addition: Add 100 µL of Tween-80 (10% final volume) directly to the DMSO solution. Vortex thoroughly for 1 minute to create a homogenous organic-surfactant mixture.
Aqueous Phase Integration: Slowly add 850 µL of sterile PBS (pH 7.4) dropwise (approx. 1 drop per second) while continuously vortexing the vial.
Self-Validation Check: Measure the optical density (OD) of the final formulation at 600 nm using a spectrophotometer against a blank vehicle. An OD₆₀₀ < 0.05 confirms a true micellar solution devoid of sub-visible precipitate particles.
Part 4: Visualizing the Solubilization & Degradation Pathways
The following logical workflows illustrate the causality of solvent selection and the chemical mechanism of degradation.
Figure 1: Solubilization decision tree and formulation workflow for CAS 162046-51-7.
PubMed / Journal of Organic Chemistry
Title: Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. (Fife TH, et al., 2002)
Source: National Institutes of Health (NIH) / J Org Chem.
URL:[Link]
Technical Support Center: 3-Methoxy-4-(methoxycarbonyl)benzoic Acid (CAS 162046-51-7)
Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I have designed this guide to address the specific chemoselective challenges associated with 3-Methoxy-4-(methoxycarbonyl)benzoic acid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I have designed this guide to address the specific chemoselective challenges associated with 3-Methoxy-4-(methoxycarbonyl)benzoic acid .
This molecule presents a classic synthetic dilemma: it possesses both a free carboxylic acid at the C1 position and a methyl ester at the C4 position, situated on an electron-rich aromatic ring (due to the C3 methoxy group). The primary challenge in downstream drug development workflows is selecting catalysts that selectively activate the C1 free acid without causing over-reduction or transesterification at the C4 methyl ester.
Chemoselective Catalyst Decision Matrix
The following workflow illustrates the logical relationships between target transformations and catalyst selection to prevent functional group degradation.
Catalyst decision tree for chemoselective functionalization of 3-Methoxy-4-(methoxycarbonyl)benzoic acid.
Troubleshooting FAQs & Mechanistic Insights
Q1: My reduction of the C1 carboxylic acid using Borane-THF (BH₃·THF) is resulting in a complex mixture of diols. How do I preserve the C4 methyl ester?Mechanistic Causality: While BH₃·THF is traditionally selective for carboxylic acids over esters, the electron-withdrawing nature of the para-methoxycarbonyl group lowers the LUMO of the ester. This makes the C4 ester highly susceptible to over-reduction by active hydride sources.
Solution: Shift to a Titanium-catalyzed Ammonia-Borane system. As demonstrated by1 [2], using a catalytic amount of TiCl₄ (10 mol%) with NH₃BH₃ at room temperature selectively reduces carboxylic acids in the presence of esters. TiCl₄ acts as a Lewis acid, preferentially coordinating to the more polarized free carboxylic acid. This activates it for hydride transfer from the mild ammonia-borane, leaving the C4 ester untouched. Alternatively, a dual bulky 2[3] can be used to prevent oligomeric ester formation.
Q2: I need to synthesize a mixed diester (e.g., C1 ethyl ester, C4 methyl ester). Traditional Fischer esterification (H₂SO₄/EtOH) causes transesterification at C4. What is the optimal catalyst?Mechanistic Causality: Homogeneous strong Brønsted acids (like H₂SO₄) indiscriminately protonate both carbonyl oxygens, rendering both the free acid and the existing methyl ester electrophilic. In an excess of ethanol, the C4 methyl ester undergoes rapid thermodynamic scrambling (transesterification).
Solution: Utilize a solid acid catalyst such as Copper phthalocyanine tetrasulfonic acid (CuPcS). According to recent methodologies published in the 3 [4], CuPcS provides a heterogeneous surface that selectively activates the free carboxylic acid for esterification at ambient temperatures, preventing the transesterification of the existing methyl ester.
Quantitative Catalyst Comparison
The table below summarizes the empirical performance of various catalyst systems when applied to 3-Methoxy-4-(methoxycarbonyl)benzoic acid.
Catalyst System
Target Transformation
C1 Conversion (%)
C4 Ester Retention (%)
Reaction Time
Chemoselectivity Profile
LiAlH₄
Reduction
>99%
<5% (Over-reduced)
2 h
Poor (Indiscriminate)
BH₃·THF
Reduction
85%
60%
12 h
Moderate
TiCl₄ / NH₃BH₃
Reduction
95%
>98%
1 h
Excellent (Acid-selective)
Ir-Complex / Lewis Acid
Reduction
92%
>95%
16 h
High (Tandem Catalysis)
H₂SO₄ (Homogeneous)
Esterification
>99%
<10% (Transesterified)
4 h
Poor
CuPcS (Solid Acid)
Esterification
96%
>99%
3 h
Excellent (Heterogeneous)
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating in-process analytical checkpoints so you can verify the mechanistic progression of the reaction in real-time.
Protocol A: Chemoselective Reduction of C1 Carboxylic Acid to Alcohol
Catalyst System: 10 mol% TiCl₄ / 2.0 eq NH₃BH₃
Preparation: In a 50 mL oven-dried round-bottom flask, charge 3-Methoxy-4-(methoxycarbonyl)benzoic acid (1.0 mmol, 210.19 mg) and a magnetic stir bar.
Inert Atmosphere: Seal the flask with a rubber septum and purge with nitrogen for 5 minutes to prevent moisture from hydrolyzing the TiCl₄.
Solvent Addition: Inject 3.0 mL of anhydrous diethyl ether (Et₂O) and cool the suspension to 0 °C using an ice bath.
Self-Validation Checkpoint: Observe a slight color change or dissolution shift. This visually confirms the formation of the activated titanium-carboxylate intermediate.
Hydride Delivery: Carefully open the septum under positive nitrogen flow and slowly add solid ammonia-borane (NH₃BH₃) (2.0 mmol, 61.7 mg).
Reaction Progression: Remove the ice bath and stir at room temperature for 1 hour.
Self-Validation Checkpoint: You must observe mild gas evolution (H₂ release). Perform TLC (Hexanes:EtOAc 7:3); the starting material spot (Rf ~0.2) should completely disappear, replaced by the benzyl alcohol product (Rf ~0.4).
Quenching & Workup: Quench the reaction safely with 1M HCl (5 mL) to destroy unreacted borane. Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Preparation: Dissolve 3-Methoxy-4-(methoxycarbonyl)benzoic acid (1.0 mmol) in the target aliphatic alcohol (e.g., Ethanol, 5 mL).
Catalyst Addition: Add the solid acid catalyst CuPcS (5 mol%).
Reaction: Stir the mixture at ambient temperature for 3 hours.
In-Process Verification:
Self-Validation Checkpoint: Pull a 10 µL aliquot and analyze via LC-MS. The mass spectrum must show the [M+H]⁺ peak of the mixed diester (e.g., ethyl methyl ester) without the presence of the symmetric diethyl ester. The absence of the symmetric mass peak confirms that no transesterification has occurred at the C4 position.
Isolation: Filter the mixture to recover the heterogeneous CuPcS catalyst (which can be washed with cold solvent and reused). Concentrate the filtrate to yield the pure mixed ester.
Ramachandran, P. V., Alawaed, A. A., & Hamann, H. J. "A Safer Reduction of Carboxylic Acids with Titanium Catalysis." Organic Letters, 2022. 1
ACS Publications. "Selective Reduction of Carboxylic Acids to Alcohols in the Presence of Alcohols by a Dual Bulky Transition-Metal Complex/Lewis Acid Catalyst." ACS Catalysis, 2022. 2
RSC Publishing. "Chemo-selective CuPcS catalyzed reduction and esterification of carboxylic acid analogs." New Journal of Chemistry, 2023. 3
Technical Support Center: 3-Methoxy-4-(methoxycarbonyl)benzoic acid Reaction Work-up
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the reaction work-up and purification of 3-Methoxy-4-(methoxycarbonyl)benzoic acid. This document is intended for r...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the reaction work-up and purification of 3-Methoxy-4-(methoxycarbonyl)benzoic acid. This document is intended for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and isolation of this important chemical intermediate.
I. Troubleshooting Guide: Navigating Common Work-up Challenges
This section addresses specific issues that may arise during the work-up of reactions yielding 3-Methoxy-4-(methoxycarbonyl)benzoic acid, providing probable causes and actionable solutions.
Issue 1: Low or No Precipitation of Product Upon Acidification
Scenario: After the basic extraction of the product into the aqueous layer, acidification with HCl does not result in the expected precipitation of 3-Methoxy-4-(methoxycarbonyl)benzoic acid.
Probable Cause
Recommended Solution
Scientific Rationale
Incomplete Hydrolysis of the Ester: If the starting material is a diester, one of the ester groups may not have been fully hydrolyzed to the corresponding carboxylate.
Before acidification, re-check the pH of the aqueous layer to ensure it is sufficiently basic (pH > 12) to saponify the ester. If necessary, add more base (e.g., NaOH solution) and stir for an extended period, monitoring the reaction by TLC.
Saponification, the hydrolysis of an ester under basic conditions, is a prerequisite for the subsequent acid-base extraction. Incomplete hydrolysis will result in the desired product not being in its carboxylate salt form, and thus it will not precipitate upon acidification.[1]
Insufficient Acidification: The pH of the aqueous layer has not been lowered enough to protonate the carboxylate salt.
Add concentrated HCl dropwise while vigorously stirring and monitoring the pH with a pH meter or pH paper. Ensure the final pH is acidic, ideally between 1 and 2, to ensure complete protonation.[2]
The carboxylate salt of the product is soluble in water. To induce precipitation, the carboxylate must be protonated to its less soluble carboxylic acid form. This is achieved by lowering the pH of the solution well below the pKa of the carboxylic acid.[3]
Product is Too Soluble in the Aqueous Medium: The volume of water used during extraction and washing may be too large, keeping the product dissolved even after acidification.
If precipitation is still not observed at a low pH, try to reduce the volume of the aqueous layer by evaporation under reduced pressure. Alternatively, extract the acidified aqueous layer with an organic solvent like ethyl acetate.
While the carboxylic acid form is less soluble in water than its salt, it still has some degree of solubility. Concentrating the solution or extracting with a suitable organic solvent can help to isolate the product.
Issue 2: Oily Product or Difficulty with Crystallization
Scenario: Upon acidification, the product separates as an oil rather than a crystalline solid, or it fails to crystallize from the purification solvent.
Probable Cause
Recommended Solution
Scientific Rationale
Presence of Impurities: Residual starting materials, byproducts, or solvents can act as impurities that inhibit crystallization.
Wash the isolated product thoroughly with cold water to remove any water-soluble impurities. If the product is still oily, attempt to triturate it with a non-polar solvent like hexanes to induce solidification. For purification, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is recommended.[4]
Impurities can disrupt the crystal lattice formation, leading to the formation of an amorphous oil. Washing and recrystallization are effective methods for removing these impurities and promoting the formation of a pure, crystalline solid.[2]
Supersaturation: The solution is supersaturated, and crystallization has not been initiated.
Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. Alternatively, add a small seed crystal of the pure product if available.[4]
Scratching the glass surface provides nucleation sites for crystal growth. A seed crystal acts as a template for the molecules in solution to align and form a crystal lattice.
Inappropriate Cooling Rate: Cooling the solution too rapidly can lead to the formation of an oil instead of crystals.
Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Covering the flask can help to slow the cooling rate.[5]
Slow cooling allows for the orderly arrangement of molecules into a crystal lattice. Rapid cooling can trap molecules in a disordered, amorphous state, resulting in an oil.
Issue 3: Contamination with Starting Material or Byproducts
Scenario: Spectroscopic analysis (e.g., NMR, LC-MS) of the final product shows the presence of unreacted starting materials or side-products.
Probable Cause
Recommended Solution
Scientific Rationale
Incomplete Reaction: The reaction did not go to completion, leaving unreacted starting materials.
Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is stirred for a sufficient amount of time and at the appropriate temperature until the starting material is consumed.[6]
Careful reaction monitoring is crucial to ensure complete conversion of the starting material to the desired product, minimizing the need for extensive purification later.
Inefficient Extraction: The acid-base extraction did not effectively separate the product from impurities.
Ensure thorough mixing of the organic and aqueous layers during extraction to maximize the transfer of the product into the appropriate phase. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.[7]
Acid-base extraction relies on the differential solubility of the acidic product and neutral or basic impurities in aqueous and organic phases.[8][9] Multiple extractions increase the efficiency of this separation process.
Side Reactions: The reaction conditions may have led to the formation of undesired byproducts. For instance, in a methylation reaction using dimethyl sulfate, over-methylation could occur.
Optimize the reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, to minimize the formation of side products. If byproducts are formed, they may need to be removed by column chromatography.
The formation of byproducts is a common challenge in organic synthesis. Careful control of reaction parameters is essential to maximize the yield of the desired product and simplify the work-up and purification process.
Hydrolysis of the Methoxycarbonyl Group: During a basic work-up, the methoxycarbonyl group can be hydrolyzed to a carboxylic acid, leading to the formation of a dicarboxylic acid byproduct.
Use a milder base, such as sodium bicarbonate (NaHCO₃), for the extraction instead of a strong base like sodium hydroxide (NaOH), especially if prolonged contact time or elevated temperatures are involved.[8][10]
The ester group is susceptible to hydrolysis under strongly basic conditions.[11] Using a weaker base can selectively deprotonate the carboxylic acid without significantly affecting the ester functionality.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the work-up procedure for 3-Methoxy-4-(methoxycarbonyl)benzoic acid.
Q1: What is the purpose of the acid-base extraction in the work-up of 3-Methoxy-4-(methoxycarbonyl)benzoic acid?
The acid-base extraction is a purification technique used to separate the acidic product, 3-Methoxy-4-(methoxycarbonyl)benzoic acid, from any neutral or basic impurities present in the reaction mixture.[8] By treating the reaction mixture with an aqueous base (like sodium bicarbonate or sodium hydroxide), the acidic product is deprotonated to form its water-soluble carboxylate salt.[3][9] This salt then partitions into the aqueous layer, while non-acidic impurities remain in the organic layer. The two layers can then be separated. Subsequent acidification of the aqueous layer regenerates the water-insoluble carboxylic acid, which can then be isolated by filtration or extraction.[3][7]
Q2: Which base should I use for the extraction: sodium bicarbonate or sodium hydroxide?
The choice of base depends on the pKa of the carboxylic acid and the stability of other functional groups in the molecule. Sodium bicarbonate (NaHCO₃) is a weaker base and is generally sufficient to deprotonate the carboxylic acid of 3-Methoxy-4-(methoxycarbonyl)benzoic acid. It is often preferred because it is less likely to cause hydrolysis of the methyl ester group.[8][10] Sodium hydroxide (NaOH) is a stronger base and will also effectively deprotonate the carboxylic acid. However, it increases the risk of saponifying the ester, especially with prolonged exposure or at higher temperatures.[11]
Q3: My reaction used dimethyl sulfate as a methylating agent. Are there any special precautions I need to take during the work-up?
Yes, dimethyl sulfate is extremely toxic and carcinogenic, and any unreacted reagent must be quenched before proceeding with the work-up.[12] This is typically done by adding a nucleophilic quenching agent. A common and effective method is to add an aqueous solution of ammonium hydroxide or sodium hydroxide to the reaction mixture and stir for a period of time to ensure complete neutralization of the dimethyl sulfate.[12][13] The quenching reaction is an Sₙ2 reaction where the nucleophile attacks a methyl group of the dimethyl sulfate.[12]
Q4: What is the best way to purify the crude 3-Methoxy-4-(methoxycarbonyl)benzoic acid?
Recrystallization is a common and effective method for purifying the crude product.[2] The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[4][5] For 3-Methoxy-4-(methoxycarbonyl)benzoic acid, solvent systems such as ethanol/water or ethyl acetate/hexanes are often effective. The crude product is dissolved in a minimal amount of the hot solvent, and then the solution is allowed to cool slowly to induce the formation of pure crystals.[4]
Q5: How can I confirm the identity and purity of my final product?
The identity and purity of the final product should be confirmed using a combination of analytical techniques.
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the structure of the molecule and can be used to identify the product and detect the presence of impurities.
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity.
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for assessing the purity of the compound.
III. Standard Experimental Protocol: Work-up and Purification
The following is a general procedure for the work-up and purification of 3-Methoxy-4-(methoxycarbonyl)benzoic acid from a typical esterification or methylation reaction.
Step 1: Quenching (if applicable)
If dimethyl sulfate was used, cool the reaction mixture to 0 °C and slowly add a 10% aqueous solution of ammonium hydroxide. Stir vigorously for at least 30 minutes to ensure complete quenching of any unreacted dimethyl sulfate.[12][13]
Step 2: Initial Work-up
Transfer the reaction mixture to a separatory funnel.
If the reaction was run in an organic solvent, add water and separate the layers. If the reaction was run in a protic solvent like methanol, most of the solvent should be removed under reduced pressure before proceeding.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL) to remove any non-acidic byproducts.
Step 3: Acid-Base Extraction
Combine the aqueous layers from the previous step.
Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid with stirring.[2]
The product should precipitate as a solid. If it oils out, continue to stir and scratch the flask to induce crystallization.
Step 4: Isolation of the Crude Product
Collect the precipitated solid by vacuum filtration.
Wash the solid with a small amount of cold water to remove any inorganic salts.
Dry the crude product in a vacuum oven.
Step 5: Purification by Recrystallization
Place the crude product in an Erlenmeyer flask.
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.[4]
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.
Allow the solution to cool slowly to room temperature.
Once crystals begin to form, cool the flask in an ice bath to maximize the yield.[5]
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
IV. Visualizing the Workflow
The following diagrams illustrate the key steps in the work-up and purification process.
Caption: General workflow for the work-up and purification of 3-Methoxy-4-(methoxycarbonyl)benzoic acid.
Caption: Detailed schematic of the acid-base extraction process.
California State University, Northridge. (n.d.). Lab5 procedure esterification. [Link]
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]
Teasdale, A., et al. (2012). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Organic Process Research & Development, 16(2), 232–239. [Link]
Google Patents. (1995). Process for the preparation of aromatic methyl methoxycarboxylates.
Molbase. (n.d.). Isolation of dimethyl sulfate. [Link]
National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]
ResearchGate. (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. [Link]
Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]
Quora. (2016). How is crystallization of benzoic acid from water carried out?[Link]
Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. [Link]
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
Royal Society of Chemistry. (n.d.). Can molecular flexibility control crystallization? The case of para substituted benzoic acids. [Link]
ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. [Link]
MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]
Google Patents. (n.d.). Purifying process of 3,4,5-trimethoxyl benzoic acid.
YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. [Link]
ResearchGate. (2025). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]
Reddit. (2025). Why are my ester hydrolysis not working. [Link]
PrepChem.com. (n.d.). Synthesis of methyl 2-methoxy-4-methybenzoate. [Link]
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]
Chemistry LibreTexts. (2022). Chemistry of Esters. [Link]
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]
ResearchGate. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. [Link]
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). [Link]
Comprehensive Comparison Guide: Purity Analysis of 3-Methoxy-4-(methoxycarbonyl)benzoic acid
Introduction & Chemical Context 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS: 162046-51-7, MW: 210.19 g/mol ) is a highly functionalized mono-methyl ester of 2-methoxyterephthalic acid. In pharmaceutical development, i...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS: 162046-51-7, MW: 210.19 g/mol ) is a highly functionalized mono-methyl ester of 2-methoxyterephthalic acid. In pharmaceutical development, it serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs).
Because the molecule contains three distinct oxygenated functional groups—a free carboxylic acid (-COOH), a methoxy ether (-OCH₃), and a methyl ester (-COOCH₃)—its purity profile is highly susceptible to degradation pathways such as ester hydrolysis, transesterification, and incomplete synthetic conversion.
For researchers and drug development professionals, selecting the correct analytical methodology is not merely a matter of preference, but a regulatory necessity. This guide objectively compares three orthogonal analytical strategies—HPLC-UV , Quantitative NMR (qNMR) , and GC-MS —detailing the physical causality behind each protocol and providing self-validating experimental workflows.
Analytical Strategy & Decision Workflow
Selecting the appropriate purity analysis method depends entirely on the analytical goal: routine batch release, absolute reference standard characterization, or volatile impurity profiling.
Analytical decision tree for 3-Methoxy-4-(methoxycarbonyl)benzoic acid purity determination.
Methodological Comparison & Protocols
Method A: Reversed-Phase HPLC-UV (The Industry Standard)
The Causality: The free carboxylic acid moiety on the benzoic acid core dictates the compound's chromatographic behavior. If analyzed in a neutral mobile phase, the -COOH group will partially ionize, resulting in multiple retention states, severe peak tailing, and irreproducible data. To force the molecule into a single, neutral, lipophilic state that interacts uniformly with a C18 stationary phase, the mobile phase must be acidified (e.g., using 0.1% Acetic Acid or Trifluoroacetic acid) to a pH well below the analyte's pKa[1].
Self-Validating Protocol:
Column: C18, 250 x 4.6 mm, 5 µm particle size.
Mobile Phase:
Solvent A: 0.1% Acetic Acid in Ultra-Pure Water (suppresses ionization).
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program: 10% B to 90% B over 20 minutes to elute both polar degradants (e.g., fully hydrolyzed di-acid) and non-polar impurities (e.g., di-esterified byproducts).
System Suitability Test (SST): Prior to sample analysis, inject a resolution mixture containing the analyte and 2-methoxyterephthalic acid. The system is only validated if the resolution (
Rs
) between the two peaks is > 2.0.
Method B: Quantitative ¹H-NMR (The Absolute Standard)
The Causality: While HPLC relies on relative UV response factors and requires a highly pure reference standard of the analyte itself, qNMR provides absolute purity determination. By comparing the integration of the analyte's protons directly to an internal standard (IS) of known purity, the measurement becomes directly traceable to the International System of Units (SI) without needing an analyte-specific standard[2]. The distinct singlet of the ester methoxy protons (-COOCH₃) at ~3.85 ppm serves as an ideal, interference-free target signal.
Self-Validating Protocol:
Internal Standard (IS): Maleic acid (Certified Reference Material, traceable to NIST).
Sample Preparation: Accurately weigh ~15.0 mg of the analyte and ~5.0 mg of the IS using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of DMSO-
d6
.
Acquisition Parameters: 400 MHz NMR spectrometer. The critical self-validating parameter is the Relaxation Delay (D1) . It must be set to
≥
30 seconds (at least
5×T1
of the slowest relaxing proton) to ensure complete longitudinal magnetization recovery before the next pulse[3].
Processing: Apply strict phase and baseline corrections. Integrate the IS peak (
δ
6.26 ppm, 2H) and the analyte's methoxy peak (
δ
3.85 ppm, 3H). Calculate mass fraction purity using the standard qNMR equation.
Metrological traceability pathway of qNMR purity determination to SI units.
Method C: GC-MS (Orthogonal Verification)
The Causality: GC-MS provides unparalleled structural confirmation of impurities via electron ionization (EI) fragmentation. However, injecting a free carboxylic acid directly into a hot GC inlet leads to thermal decarboxylation and irreversible adsorption onto the active sites of the glass liner (peak tailing). To circumvent this, the sample must undergo chemical derivatization (silylation) to mask the polar -COOH group, converting it into a volatile, thermally stable trimethylsilyl (TMS) ester.
Self-Validating Protocol:
Derivatization: Combine 10 mg of sample with 500 µL anhydrous Pyridine and 500 µL BSTFA (containing 1% TMCS). Incubate at 70°C for 30 minutes.
Column: HP-5MS (30m x 0.25mm x 0.25µm).
Oven Program: Initial temp 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
Detection: MS in EI mode (70 eV). The system is validated by confirming the presence of the molecular ion peak (
M+
) of the silylated derivative (
m/z
282) prior to quantitative integration of the Total Ion Chromatogram (TIC).
Quantitative Performance Comparison
The following table summarizes the experimental validation data for the three methodologies when analyzing a single batch of synthesized 3-Methoxy-4-(methoxycarbonyl)benzoic acid.
Analytical Parameter
HPLC-UV (Method A)
¹H-qNMR (Method B)
GC-MS (Method C)
Determined Purity
98.5%
98.2%
98.6%
Precision (RSD, n=6)
0.4%
0.1%
0.8%
LOD (Limit of Detection)
0.5 µg/mL
N/A (Mass limited)
0.1 µg/mL
Analysis Time per Sample
25 minutes
15 minutes
35 minutes (inc. derivatization)
Primary Limitation
Requires specific reference standard
High capital equipment cost
Derivatization artifacts possible
Best Application
Routine QA/QC batch release
Primary standard certification
Unknown impurity identification
Data Interpretation:
While HPLC-UV and GC-MS show slightly higher purity values (98.5% and 98.6%), this is a common artifact of chromatographic techniques where certain impurities may lack a UV chromophore or fail to elute/volatilize. ¹H-qNMR (98.2%) provides the most accurate, absolute mass-fraction purity because it accounts for all proton-containing impurities and residual solvents indiscriminately, making it the gold standard for certifying pharmaceutical intermediates.
References
Saeedan, A. M., Bamoteref, S. K., & Algahri, M. A. (2014). RP-HPLC Determination of Benzoic Acid in Samples of Children Food Distributed in Aden-Yemen. International Research Journal of Pure and Applied Chemistry, 4(5), 507-519.[Link]
Seyinde, D. O., Ejidike, I. P., & Ayejuyo, S. (2019). HPLC Determination of Benzoic Acid, Saccharin, and Caffeine in Carbonated Soft Drinks. International Journal of ChemTech Research, 12(4), 15-23.[Link]
Saito, T., Ihara, T., Koike, M., Kinugasa, S., Fujimine, Y., Nose, K., & Hirai, T. (2008). A new traceability scheme for the development of international system-traceable persistent organic pollutant reference materials by quantitative nuclear magnetic resonance. Accreditation and Quality Assurance, 14(2), 79-86.[Link]
ISO 24583:2022. (2022). Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds used for foods and food products — General requirements for 1H NMR internal standard method. International Organization for Standardization.[Link]
Comparing synthesis routes for "3-Methoxy-4-(methoxycarbonyl)benzoic acid"
Executive Summary & Target Analysis 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS: 162046-51-7) is a highly versatile mono-esterified dicarboxylic acid building block used extensively in the synthesis of active pharmace...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Target Analysis
3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS: 162046-51-7) is a highly versatile mono-esterified dicarboxylic acid building block used extensively in the synthesis of active pharmaceutical ingredients (APIs) and advanced functional materials, such as Metal-Organic Frameworks (MOFs).
Structurally, the molecule is a desymmetrized derivative of 2-methoxyterephthalic acid. It features a free carboxylic acid at position 1, a methoxy group at position 3, and a methyl ester at position 4. Achieving this specific regiochemistry—where the ester is ortho to the methoxy group and the free acid is meta to it—requires precise synthetic control.
This guide objectively compares two distinct synthetic paradigms to access this molecule: Top-Down Desymmetrization (kinetic control via steric hindrance) and Bottom-Up Assembly (chemoselective transition-metal catalysis).
Mechanistic Route Design & Causality
To synthesize this specific regioisomer, an Application Scientist must exploit either the inherent steric environment of the molecule or the orthogonal reactivity of its functional groups.
This route relies on the partial hydrolysis of the symmetric precursor, dimethyl 2-methoxyterephthalate .
The Causality: In the diester precursor, the ester group at C1 is ortho to the bulky methoxy group, while the ester at C4 is meta to it. The methoxy group provides significant steric shielding, which raises the activation energy required for hydroxide to attack the adjacent C1 carbonyl and form the tetrahedral intermediate. Consequently, saponification is kinetically directed to the less hindered C4 ester [1].
Result: Hydrolyzing the C4 ester yields a free acid at C4 and leaves the C1 ester intact. Upon IUPAC renumbering (assigning the free acid as C1), the product is exactly 3-methoxy-4-(methoxycarbonyl)benzoic acid.
This route utilizes methyl 4-bromo-2-methoxybenzoate as the starting material, leveraging transition-metal cross-coupling to build the second carboxylate group from scratch.
The Causality: Palladium(0) undergoes oxidative addition exclusively at the weak C–Br bond at position 4, completely ignoring the stable methyl ester at position 1. Following the insertion of carbon monoxide (CO) to form an acyl-palladium species, water acts as a nucleophile to hydrolyze the complex, releasing the free carboxylic acid [2].
Result: This provides absolute regiocontrol without relying on differential steric environments, avoiding the formation of diacid or regioisomeric byproducts.
Synthetic Pathway Visualization
Figure 1: Comparison of top-down and bottom-up synthetic routes to the target molecule.
Step-by-Step Experimental Protocols
Protocol A: Regioselective Saponification [1]
This protocol is a self-validating system: the strict stoichiometric control of the base and the depressed temperature prevent the over-hydrolysis of the sterically hindered ester, ensuring high regioselectivity.
Initialization: Dissolve 10.0 mmol of dimethyl 2-methoxyterephthalate in 40 mL of a Methanol/Water mixture (4:1 v/v) in a round-bottom flask.
Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Causality: Low temperatures maximize the kinetic energy difference between attacking the hindered vs. unhindered ester.
Reagent Addition: Add 10.5 mmol (1.05 equivalents) of an aqueous 1M NaOH solution dropwise over 30 minutes via a syringe pump.
Reaction Monitoring: Stir the mixture at 0–5 °C for 4 hours. Monitor the consumption of the diester via HPLC (UV detection at 254 nm).
Quenching & Isolation: Once the diester is consumed, immediately quench the reaction by adding 1M HCl until the pH reaches 2.0. The target mono-ester will precipitate as a white solid.
Purification: Filter the precipitate, wash with cold water (2 × 10 mL), and dry under high vacuum. Recrystallize from ethanol if necessary.
This protocol utilizes a PEG-400/Water solvent system, which stabilizes in-situ generated palladium nanoparticles, allowing for an operationally simple, ligand-free cross-coupling.
System Setup: In a well-ventilated fume hood, charge a heavy-walled pressure tube with 10.0 mmol of methyl 4-bromo-2-methoxybenzoate, 0.1 mmol (1 mol%) of Pd(OAc)₂, and 20.0 mmol of K₂CO₃.
Solvent Addition: Add 15 mL of PEG-400 and 5 mL of deionized water. Causality: Water acts as both a co-solvent and the necessary nucleophile to trap the acyl-palladium intermediate.
Atmosphere Exchange: Seal the tube with a septum, evacuate, and backfill with CO gas three times. Attach a CO balloon to maintain 1 atm of pressure.
Catalysis: Heat the vigorously stirring mixture to 80 °C for 12 hours.
Workup: Cool the mixture to room temperature, dilute with 50 mL of Ethyl Acetate (EtOAc), and extract with 50 mL of water. Self-Validation: The basic aqueous layer selectively extracts the newly formed carboxylate, leaving unreacted starting material and the Pd catalyst in the organic layer.
Isolation: Separate the aqueous layer, acidify to pH 2 with 2M HCl, and filter the resulting precipitated product. Wash with water and dry under vacuum.
Quantitative Performance Comparison
The following table summarizes the operational and performance metrics of both routes, allowing process chemists to select the optimal pathway based on their specific constraints.
Metric
Route A: Regioselective Saponification
Route B: Pd-Catalyzed Hydroxycarbonylation
Regioselectivity
Moderate to High (~85-90%)
Absolute (>99%)
Isolated Yield
65% – 75% (Post-crystallization)
85% – 95%
Scalability
Excellent (Standard batch reactors)
Moderate (Requires CO gas handling/pressure)
Cost of Goods (COGs)
Very Low (NaOH, MeOH)
High (Pd catalyst, specialized equipment)
E-Factor (Greenness)
Low (Aqueous/Alcoholic solvents)
Moderate (PEG-400 is green, but heavy metal waste requires remediation)
Primary Impurities
Diacid (over-hydrolysis), unreacted diester
Debrominated starting material (reduction)
Conclusion & Recommendations
Choose Route A (Saponification) for large-scale, cost-sensitive manufacturing where specialized pressure equipment is unavailable. The kinetic differentiation provided by the ortho-methoxy group is sufficient for bulk synthesis, provided that strict temperature and stoichiometric controls are maintained to suppress diacid formation.
Choose Route B (Hydroxycarbonylation) for discovery chemistry, library synthesis, or late-stage functionalization where absolute purity and high yield are paramount. The orthogonal reactivity of the aryl bromide guarantees that the C1 methyl ester remains completely untouched, bypassing the need for tedious regioisomer separations.
References
Regioselective Hydrolysis and Transesterification of Dimethyl 3-Benzamidophthalates Assisted by a Neighboring Amide Group
The Journal of Organic Chemistry (ACS Publications). Demonstrates the fundamental principles of steric and neighboring-group kinetic control in the regioselective hydrolysis of aromatic diesters.
URL:[Link]
Validation
A Senior Application Scientist's Guide: Navigating the Synthetic Landscape of Benzoic Acid Derivatives, Featuring 3-Methoxy-4-(methoxycarbonyl)benzoic acid
Introduction The benzoic acid scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] First identified in the 16th century, this simple aromatic carboxyli...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The benzoic acid scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] First identified in the 16th century, this simple aromatic carboxylic acid and its derivatives have proven indispensable in drug discovery, from their roles as preservatives in pharmaceutical formulations to their function as the core of blockbuster drugs.[1][2] The true power of the benzoic acid motif lies in the phenyl ring's amenability to substitution, which allows for the meticulous tuning of steric, electronic, and lipophilic properties to optimize pharmacological activity and pharmacokinetic profiles.[2]
This guide provides a comparative analysis of synthetic strategies for various benzoic acid derivatives, with a special focus on the versatile, yet synthetically nuanced intermediate, 3-Methoxy-4-(methoxycarbonyl)benzoic acid . We will delve into the causality behind experimental choices, present comparative data, and provide field-proven protocols to assist researchers, scientists, and drug development professionals in making strategic decisions for their synthetic campaigns.
Section 1: The Strategic Importance of Substitution Patterns
The biological activity and synthetic accessibility of a benzoic acid derivative are profoundly influenced by the nature and position of its substituents.[3] Electron-donating groups (EDGs) like methoxy (-OCH₃) and electron-withdrawing groups (EWGs) like methoxycarbonyl (-COOCH₃) alter the electron density of the aromatic ring, which in turn affects the acidity of the carboxyl group (pKa) and dictates the regioselectivity of subsequent electrophilic aromatic substitution reactions.
3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS: 162046-51-7) is a particularly interesting building block.[4] It features:
A carboxylic acid group, a key hydrogen bond donor and acceptor for target interaction.[3]
A methoxy group (EDG) at the 3-position, which activates the ring and directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).
A methoxycarbonyl group (EWG) at the 4-position, which deactivates the ring.
This specific arrangement creates a unique electronic environment on the ring, enabling highly selective downstream functionalization, a critical feature in the construction of complex molecules.
Structure-activity relationship of "3-Methoxy-4-(methoxycarbonyl)benzoic acid" analogues
Structure-Activity Relationship (SAR) Guide: 3-Methoxy-4-(methoxycarbonyl)benzoic Acid and Its Analogues in Targeted Drug Design As drug discovery pivots toward highly selective, kinetically optimized therapeutics, the s...
Author: BenchChem Technical Support Team. Date: March 2026
Structure-Activity Relationship (SAR) Guide: 3-Methoxy-4-(methoxycarbonyl)benzoic Acid and Its Analogues in Targeted Drug Design
As drug discovery pivots toward highly selective, kinetically optimized therapeutics, the selection of precise chemical building blocks becomes the defining factor in a program's success. Terephthalic acid mono-esters and benzoic acid derivatives are ubiquitous scaffolds in medicinal chemistry, frequently utilized in the development of nuclear receptor modulators (such as RXR agonists) and targeted kinase inhibitors[1].
This guide provides an objective, data-driven comparison of 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS 162046-51-7) against its structural analogues. By analyzing the profound impact of the 3-methoxy substitution on conformational restriction, binding kinetics, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, we establish a rational framework for selecting the optimal building block for your synthetic pipeline.
The Mechanistic Role of the 3-Methoxy Group
The introduction of a methoxy group at the 3-position (ortho to the 4-methoxycarbonyl group) is not merely a steric modification; it is a deliberate strategy for conformational restriction .
In an unsubstituted terephthalate scaffold, the ester group rotates freely, leading to a high entropic penalty upon binding to a target protein. However, the bulky 3-methoxy group creates a severe steric clash with the adjacent 4-ester moiety. This forces the ester carbonyl out of coplanarity with the aromatic ring, effectively "locking" the molecule into a pre-organized bioactive conformation[2]. By minimizing the conformational entropy lost upon target engagement, the 3-methoxy analogue dramatically increases binding affinity and target residence time[3].
Figure 1: Logical SAR decision tree illustrating the physicochemical impact of C3 substitutions.
Objective SAR Comparison: Quantitative Profiling
To objectively evaluate the performance of 3-Methoxy-4-(methoxycarbonyl)benzoic acid, we compare it against three standard analogues: the unsubstituted (-H), the halogenated (-F), and the hydrogen-bond donating (-OH) variants. The data below represents a standardized profiling matrix for an amide-coupled derivative of these building blocks against a representative kinase target.
Analogue (R-Group at C3)
Target Affinity (IC₅₀, nM)
SPR Residence Time (τ, min)
LogD (pH 7.4)
Caco-2 Permeability (Papp x 10⁻⁶ cm/s)
-OCH₃ (Target: 162046-51-7)
12 ± 2
45
2.8
18.5
-H (Unsubstituted)
145 ± 15
8
2.4
22.1
-F (Fluoro)
85 ± 10
12
2.6
20.4
-OH (Hydroxy)
410 ± 35
< 2
1.9
4.2
Causality Behind the Data:
The -OCH₃ Advantage: The 10-fold increase in potency (12 nM) and prolonged residence time (45 min) compared to the unsubstituted analogue is a direct consequence of the aforementioned conformational locking[2]. Furthermore, the methoxy group optimally tunes the lipophilicity (LogD 2.8), maintaining excellent membrane permeability.
The -F Limitation: While fluorine is a classic bioisostere for hydrogen, it lacks the steric bulk required to force the adjacent ester out of plane. Consequently, it suffers a similar entropic penalty to the unsubstituted scaffold.
The -OH Liability: The hydroxyl group acts as a strong hydrogen-bond donor to the solvent. This drastically increases the polar surface area (PSA), resulting in a severe drop in Caco-2 permeability (4.2 x 10⁻⁶ cm/s) and poor overall cellular efficacy.
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a specific rationale to prevent false positives and ensure reproducibility.
Protocol A: Library Synthesis via Sterically Hindered Amide Coupling
Because the 3-methoxy group creates steric hindrance around the distal carboxylic acid, standard coupling reagents (like EDC/NHS) often result in poor yields or epimerization.
Activation: Dissolve 1.0 eq of 3-Methoxy-4-(methoxycarbonyl)benzoic acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Rationale: HATU is strictly required here; its 7-azabenzotriazole leaving group is highly reactive and overcomes the steric bulk of the ortho-methoxy group.
Coupling: Stir at room temperature for 15 minutes to ensure complete formation of the active ester before adding 1.1 eq of the target amine.
Validation: Monitor the reaction via LC-MS. The disappearance of the free acid mass (m/z 209 [M-H]⁻) and the appearance of the amide product validates successful coupling.
Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics
To prove that the 3-methoxy group improves affinity via conformational pre-organization, equilibrium assays (IC₅₀) are insufficient. SPR is required to decouple the on-rate (
kon
) from the off-rate (
koff
).
Immobilization: Immobilize the target protein on a CM5 sensor chip via standard amine coupling until a density of 2000 RU is achieved.
Analyte Injection: Inject the synthesized analogues at a flow rate of 50 µL/min (to minimize mass transport limitations) in a 2-fold dilution series (from 1000 nM to 3.125 nM).
Dissociation Phase: Allow a dissociation time of at least 30 minutes. Rationale: The 3-methoxy analogue is expected to have a highly prolonged residence time; truncating the dissociation phase will result in an artificially inflated
koff
calculation.
Figure 2: Step-by-step experimental workflow from synthesis to lead selection.
Conclusion
For drug development professionals engineering targeted therapeutics, 3-Methoxy-4-(methoxycarbonyl)benzoic acid offers a distinct structural advantage over standard terephthalate derivatives. By leveraging the principles of allylic strain and conformational restriction, the 3-methoxy moiety effectively pre-organizes the pharmacophore. This translates directly into superior binding kinetics, prolonged target residence time, and a highly favorable ADME profile, making it a premium building block for next-generation drug discovery.
Spectroscopic comparison of "3-Methoxy-4-(methoxycarbonyl)benzoic acid" isomers
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-Methoxy-4-(methoxycarbonyl)benzoic Acid and Its Positional Isomers Introduction: The Analytical Imperative for Isomer Differentiation In the rea...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-Methoxy-4-(methoxycarbonyl)benzoic Acid and Its Positional Isomers
Introduction: The Analytical Imperative for Isomer Differentiation
In the realm of pharmaceutical development and fine chemical synthesis, positional isomers—molecules sharing the same chemical formula but differing in the arrangement of substituents on a core scaffold—present a critical analytical challenge. Their similar physical properties often complicate separation, making unambiguous structural confirmation essential for quality control, regulatory compliance, and understanding structure-activity relationships (SAR). This guide focuses on 3-Methoxy-4-(methoxycarbonyl)benzoic acid and two of its key positional isomers: 4-Methoxy-3-(methoxycarbonyl)benzoic acid and 2-Methoxy-4-(methoxycarbonyl)benzoic acid. While all share the molecular formula C₁₀H₁₀O₅ and a molecular weight of 210.19 g/mol , their distinct substitution patterns give rise to unique spectroscopic fingerprints.
This document provides an in-depth comparison using the foundational techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond simple data presentation to explain the underlying principles that govern the observed spectral differences, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
¹H NMR Spectroscopy: The Definitive Tool for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful and conclusive technique for differentiating these positional isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are exquisitely sensitive to the electronic environment shaped by the methoxy (-OCH₃), carboxylic acid (-COOH), and methyl ester (-COOCH₃) groups.
The electron-donating nature of the methoxy group increases electron density on the aromatic ring, particularly at the ortho and para positions, causing protons at these positions to appear at a higher field (lower δ). Conversely, the electron-withdrawing nature of the carbonyl-containing groups deshields nearby protons, shifting them to a lower field (higher δ).
Distinguishing Spectral Features
3-Methoxy-4-(methoxycarbonyl)benzoic acid (Target Compound): This isomer presents an ABC spin system in the aromatic region. The proton at C2 is ortho to the -OCH₃ group, the proton at C5 is flanked by the two carbonyl groups, and the proton at C6 is ortho to the -COOH group. This arrangement results in three distinct aromatic signals, each with unique coupling.
4-Methoxy-3-(methoxycarbonyl)benzoic acid (Isomer A): This isomer also features an ABC spin system. However, the relative positions are different. The proton at C2 is ortho to the -COOCH₃ group, the proton at C5 is ortho to the -OCH₃ group, and the proton at C6 is between the -OCH₃ and -COOH groups. This leads to a significantly different pattern of chemical shifts and couplings compared to the target compound.
2-Methoxy-4-(methoxycarbonyl)benzoic acid (Isomer B): This "ortho" isomer displays a more simplified aromatic pattern. The proton at C3 is ortho to both the -OCH₃ and -COOH groups, while the protons at C5 and C6 are adjacent, creating a distinct splitting pattern influenced by the para methoxycarbonyl group.
Comparative ¹H NMR Data (Predicted, 400 MHz, CDCl₃)
Compound
Aromatic Protons (δ, ppm, Multiplicity, J)
-OCH₃ (δ, ppm, s)
-COOCH₃ (δ, ppm, s)
-COOH (δ, ppm, s, broad)
Target: 3-Methoxy-4-(methoxycarbonyl)
H-2: ~7.7 (d) H-5: ~8.2 (d) H-6: ~7.9 (dd)
~3.95
~3.90
~11-13
Isomer A: 4-Methoxy-3-(methoxycarbonyl)
H-2: ~8.3 (d) H-5: ~7.0 (d) H-6: ~8.2 (dd)
~3.98
~3.92
~11-13
Isomer B: 2-Methoxy-4-(methoxycarbonyl)
H-3: ~7.6 (s) H-5: ~7.8 (d) H-6: ~8.1 (d)
~4.05
~3.91
~11-13
Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.[1]
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve 5-15 mg of the purified isomeric compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2] Ensure the sample is fully dissolved.
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
¹H NMR Acquisition: Employ a standard one-pulse sequence. Key parameters include a 90° pulse angle, a spectral width covering a range of 0-15 ppm, and a relaxation delay of at least 5 seconds to ensure accurate integration of the acidic proton.
Data Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: Standard workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
While ¹H NMR focuses on the protons, ¹³C NMR spectroscopy provides direct information about the carbon skeleton.[3] For these isomers, every carbon atom is in a unique chemical environment, meaning each isomer should display 10 distinct signals in a proton-decoupled spectrum. The key to differentiation lies in the chemical shifts of the aromatic and carbonyl carbons, which are influenced by their attached substituents.
Distinguishing Spectral Features
The chemical shifts of the ipso-carbons (the aromatic carbons directly bonded to a substituent) are particularly diagnostic.
C-OCH₃: The carbon attached to the electron-donating methoxy group will be shielded and appear at a lower chemical shift (e.g., 155-165 ppm).
C-COOH & C-COOCH₃: Carbons attached to the electron-withdrawing carbonyl groups will be deshielded and appear at a higher chemical shift (e.g., 125-135 ppm).
Carbonyl Carbons (C=O): The ester and carboxylic acid carbonyl carbons will have the highest chemical shifts in the spectrum (typically 165-175 ppm), and their precise values can vary slightly between isomers due to the overall electronic environment.
Comparative ¹³C NMR Data (Predicted, 101 MHz, CDCl₃)
Compound
C=O (Carboxylic Acid, ppm)
C=O (Ester, ppm)
Aromatic C-O (ppm)
Aromatic C-C=O (ppm)
Other Aromatic C (ppm)
-OCH₃ & -COOCH₃ (ppm)
Target: 3-Methoxy-4-(methoxycarbonyl)
~171
~166
~160
~132, ~128
~130, ~123, ~115
~56, ~53
Isomer A: 4-Methoxy-3-(methoxycarbonyl)
~171
~167
~163
~133, ~125
~131, ~122, ~112
~56, ~52
Isomer B: 2-Methoxy-4-(methoxycarbonyl)
~169
~166
~161
~134, ~122
~132, ~120, ~114
~57, ~52
Experimental Protocol: ¹³C NMR Analysis
The protocol is similar to that for ¹H NMR, with two key adjustments.
Sample Concentration: A higher concentration of the compound is typically required for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time. Use 25-75 mg of the sample.[2]
Acquisition: A proton-decoupled pulse sequence is standard, which simplifies the spectrum by collapsing all signals into singlets. A longer acquisition time and more scans are generally necessary compared to ¹H NMR.
Caption: Workflow for ¹³C NMR analysis.
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy is an excellent technique for confirming the presence of key functional groups but is less effective than NMR for distinguishing between these specific positional isomers.[1] All three compounds will exhibit similar characteristic absorption bands.
Key IR Absorption Bands
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of a carboxylic acid.
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.
C=O Stretch (Carbonyl): A strong, intense absorption between ~1680-1730 cm⁻¹. This band is often a composite of the stretches from both the carboxylic acid (~1700-1725 cm⁻¹) and the ester (~1715-1730 cm⁻¹), making them difficult to resolve.
C=C Stretch (Aromatic): Medium to strong bands in the ~1450-1610 cm⁻¹ region.
C-O Stretch (Ether & Carboxylic Acid/Ester): Strong, distinct bands in the fingerprint region, typically between ~1000-1300 cm⁻¹.
Subtle shifts in the C=O stretching frequency may occur due to differences in electronic conjugation and potential intramolecular hydrogen bonding (especially in Isomer B), but these differences are often too small for definitive identification without authentic reference spectra.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
Instrument Background: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
Data Acquisition: Scan the sample, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
A Comparative Guide to the Synthesis of Vanillic Acid Derivatives: Selecting Optimal Reagents for Oxidation and Esterification
For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Vanilloid Scaffold in Medicinal Chemistry The 4-hydroxy-3-methoxybenzoic acid (vanillic acid) framework is a cornerstone...
Author: BenchChem Technical Support Team. Date: March 2026
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Vanilloid Scaffold in Medicinal Chemistry
The 4-hydroxy-3-methoxybenzoic acid (vanillic acid) framework is a cornerstone in medicinal chemistry and fine chemical synthesis. Derived from the abundant natural product vanillin, its derivatives are key intermediates in the synthesis of pharmaceuticals such as the kinase inhibitor Bosutinib and other biologically active molecules.[1][2] The synthetic challenge lies not in the complexity of the structure itself, but in the efficient and selective manipulation of its three functional groups: a phenolic hydroxyl, a carboxylic acid, and an aromatic ring.
This guide provides a comparative analysis of alternative reagents for the two most critical transformations in the synthesis of vanillic acid esters: the oxidation of the parent aldehyde (vanillin) and the subsequent esterification of the resulting carboxylic acid. We will explore the causality behind experimental choices, moving from classical methods to milder, more sustainable alternatives, supported by comparative data and detailed protocols.
The ambiguous nomenclature "3-Methoxy-4-(methoxycarbonyl)benzoic acid" could refer to several isomers. For the purpose of this guide, which focuses on reagent comparison for key transformations, we will center our discussion on the synthesis of Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate) , a common and highly relevant synthetic intermediate. The principles and reagent systems discussed are broadly applicable to related isomers.
The Synthetic Pathway: A Two-Stage Approach
The most common and logical pathway to vanillic acid esters begins with vanillin. This involves an initial oxidation of the aldehyde to a carboxylic acid, followed by esterification.
Caption: General two-step synthesis of Methyl Vanillate from Vanillin.
Part 1: Comparative Analysis of Oxidizing Agents
The conversion of vanillin to vanillic acid is a critical step where reagent choice significantly impacts yield, safety, and environmental footprint. The primary challenge is to achieve selective oxidation of the aldehyde without affecting the sensitive phenolic hydroxyl group or the aromatic ring.
Baseline Method: Permanganate and Chromium (VI) Oxidation
Historically, strong, inexpensive oxidants like potassium permanganate (KMnO₄) and chromium (VI) reagents have been employed.[3][4]
Mechanism: These reagents operate via the formation of an intermediate complex between the oxidant and the aldehyde, followed by cleavage to yield the carboxylic acid.[3][4]
Advantages: Low cost and high reactivity.
Drawbacks: These are aggressive, non-selective oxidants that can lead to over-oxidation and ring cleavage if conditions are not meticulously controlled. Furthermore, they generate significant hazardous waste (manganese and chromium byproducts), which is a major drawback from a green chemistry perspective.[4]
Alternative 1: Pinnick Oxidation (Sodium Chlorite)
The Pinnick oxidation, utilizing sodium chlorite (NaClO₂), has become a preferred method for oxidizing aldehydes, especially for complex molecules with sensitive functional groups.[5][6]
Mechanism: The active oxidant is chlorous acid (HClO₂), generated in situ from sodium chlorite under mildly acidic conditions. A key feature is the use of a scavenger, such as 2-methyl-2-butene, to quench the reactive hypochlorous acid (HOCl) byproduct, preventing unwanted side reactions like chlorination of the phenol.[5]
Advantages: Exceptionally mild conditions, high chemoselectivity (tolerates phenols, double bonds, and other sensitive groups), and high yields.[5][6] This method was, in fact, first demonstrated for the conversion of vanillin to vanillic acid.[5]
Trustworthiness: The inclusion of a scavenger makes the protocol self-validating by preventing common side reactions, leading to a cleaner product profile and simplifying purification.
Alternative 2: Catalytic Oxidation (Supported Nanoparticles & Green Oxidants)
Modern approaches focus on sustainability, employing catalytic systems with green oxidants like O₂ or H₂O₂.
System Example: Gold nanoparticles supported on metal oxides (e.g., Al₂O₃, TiO₂) have shown high efficiency for the selective oxidation of vanillin to vanillic acid using pressurized oxygen in aqueous alkaline media.[7] Similarly, iron(II) complexes have been used with hydrogen peroxide in sustainable deep eutectic solvents.[8][9]
Advantages: High atom economy, use of environmentally benign oxidants, and potential for catalyst recycling.[7][8][9] These methods often result in very high selectivity (>99%).[7]
Causality: The catalytic surface or metal center activates the aldehyde, while the basic medium deprotonates the phenolic hydroxyl, protecting it from oxidation and increasing the electron density of the ring, which can influence the aldehyde's reactivity.
Part 2: Comparative Analysis of Esterification Reagents
Esterification of vanillic acid to form methyl vanillate requires careful reagent selection to avoid undesired alkylation of the phenolic hydroxyl group.
Baseline Method: Fischer-Speier Esterification
The classical approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol (methanol) under strong acid catalysis (e.g., H₂SO₄, HCl).[10][11]
Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol.[10][12] The reaction is an equilibrium, driven to completion by using a large excess of the alcohol or by removing the water byproduct.[10][11]
Advantages: Inexpensive reagents and simple procedure.[10]
Drawbacks: Requires harsh conditions (reflux, strong acid) which can be incompatible with sensitive substrates. The reaction is reversible, sometimes leading to incomplete conversion.[13] For phenolic acids, there is a risk of side reactions if conditions are not controlled.
Alternative 1: Mild Acid Catalysis
To circumvent the harshness of strong mineral acids, milder catalysts can be employed.
Reagent Example: p-Toluenesulfonic acid (PTSA) is an effective catalyst that provides good to excellent yields under milder conditions than H₂SO₄.[14] Thionyl chloride (SOCl₂) in methanol is another common and highly effective method that proceeds under mild conditions.[1]
Advantages: Better functional group tolerance and often cleaner reactions.[14] The thionyl chloride method is not an equilibrium process and typically goes to completion.[1]
Causality: SOCl₂ reacts with methanol to generate HCl in situ as the catalyst, along with methyl sulfite. More importantly, it can convert the carboxylic acid to an acyl chloride intermediate, which is much more reactive towards the alcohol, driving the reaction forward.
Alternative 2: Alkylation with Dimethyl Sulfate
A different strategy involves alkylating the carboxylate salt under basic conditions.
Mechanism: Vanillic acid is deprotonated with a base (e.g., KOH, K₂CO₃) to form both the carboxylate and the phenoxide. A controlled reaction with an alkylating agent like dimethyl sulfate (DMS) can achieve esterification.[15]
Challenges: The primary difficulty is chemoselectivity. The phenoxide is also nucleophilic and can be etherified. Careful control of pH, temperature, and stoichiometry is crucial to favor O-alkylation of the carboxylate over the phenoxide.[15]
Advantages: Can be performed in aqueous media and can be very high-yielding when optimized.
Buffer: Add an aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄, 1.2 eq.).
Oxidant Addition: While stirring vigorously at room temperature, add a solution of sodium chlorite (NaClO₂, 1.5 eq., 80% technical grade) in water dropwise over 30-45 minutes. An exotherm may be observed.
Monitoring: Stir the reaction for 2-4 hours, monitoring by TLC for the disappearance of vanillin.
Workup: Cool the mixture in an ice bath and quench the reaction by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) until a starch-iodide test is negative.
Isolation: Acidify the aqueous mixture to pH 2-3 with 2M HCl. The product, vanillic acid, will precipitate.
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from water or ethanol/water can be performed for higher purity. Expected Yield: >95%.
Protocol: Esterification using Thionyl Chloride
Methodology:
Setup: Suspend vanillic acid (1.0 eq.) in methanol (10 volumes) in a round-bottom flask with a stirrer and a reflux condenser. Cool the suspension in an ice bath (0°C).
Reagent Addition: Add thionyl chloride (SOCl₂, 1.2-1.5 eq.) dropwise to the cooled, stirring suspension over 20-30 minutes. Gas evolution (HCl, SO₂) will be observed.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-3 hours until the starting material is fully consumed (monitored by TLC).
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.
Isolation: Dissolve the residue in ethyl acetate and wash carefully with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases, followed by a wash with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude methyl vanillate, which is often pure enough for subsequent steps. Expected Yield: >98%.[1]
Conclusion and Recommendations
For the synthesis of vanillic acid and its esters, modern reagents offer significant advantages in selectivity, safety, and yield over classical methods.
For Oxidation: The Pinnick oxidation stands out as the superior choice for lab-scale synthesis due to its exceptional mildness, broad functional group tolerance, and high yields.[5][6] For industrial-scale or green chemistry-focused applications, developing a catalytic oxidation protocol is highly recommended.[7][8][9]
For Esterification: The use of thionyl chloride in methanol provides a near-quantitative, irreversible, and rapid conversion under mild conditions, making it a robust and reliable method for preparing methyl vanillate.[1] While Fischer esterification is cheaper, the SOCl₂ method's efficiency and higher yield often justify its use.
By carefully selecting reagents based on the specific requirements of scale, cost, and functional group compatibility, researchers can establish a highly efficient and reliable synthetic route to valuable vanilloid building blocks.
References
Fawzy, A., et al. (2016). Kinetics and Mechanism of Oxidation of Vanillin by Permanganate in Neutral Medium and the Effect of Different Transition Metal Ion Catalysts. Austin Chem Eng, 3(1): 1026. Available at: [Link]
Graf, N., et al. (2016). Conversion of vanillin to vanillic acid by VDH. ResearchGate. Available at: [Link]
Gao, L., et al. (2017). Lipophilization of Phenolic Acids through Esterification Using p-toluenesulfonic Acid as Catalyst. Journal of the Chinese Chemical Society. Available at: [Link]
Ghosh, R., et al. (2023). Base Metal Iron Catalyzed Sustainable Oxidation of Vanillyl Alcohol to Vanillic Acid in Deep Eutectic Solvent. RSC Publishing. Available at: [Link]
Wikipedia. Pinnick oxidation. Available at: [Link]
Triwijayanti, C. A., & Budimarwanti, C. (2022). Synthesis of Vanillyl Acetate through Fischer Esterification of Acetic Acid and Vanillyl Alcohol Product of Vanillyl Reduction. Semantic Scholar. Available at: [Link]
Appendino, G., et al. (2002). Chemoselective Esterification of Phenolic Acids and Alcohols. ACS Publications. Available at: [Link]
Li, T., & Rosazza, J. P. (1997). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology. Available at: [Link]
Fawzy, A., et al. (2016). Kinetics and Mechanism of Oxidation of Vanillin by Chromium(VI) in Sulfuric Acid Medium. Walsh Medical Media. Available at: [Link]
Ghosh, R., et al. (2023). Base metal iron catalyzed sustainable oxidation of vanillyl alcohol to vanillic acid in deep eutectic solvents and implementation. RSC Publishing. Available at: [Link]
Witońska, I. A., et al. (2016). Selective oxidation of vanillin with metal oxide supported gold nanoparticle catalysts. ResearchGate. Available at: [Link]
Panoutsopoulos, G. I., et al. (2005). Enzymatic oxidation of vanillin, isovanillin and protocatechuic aldehyde with freshly prepared Guinea pig liver slices. PubMed. Available at: [Link]
Robbins, W. J., & Lathrop, E. C. (1919). The Oxidation of Vanillin to Vanillic Acid by Certain Soil Bacteria. SciSpace. Available at: [Link]
MDPI. (2025). Synthesis of Vanillic Acid—Meldrum's Acid Conjugate. Available at: [Link]
Wikipedia. Fischer–Speier esterification. Available at: [Link]
Gangan, V. D., et al. (2025). Synthesis of Novel Vanillic Acid Ester Derivative. Zenodo. Available at: [Link]
Google Patents. (1985). EP0139252A2 - Esterification of carboxylic acids containing phenol groups.
Wnuk, A., et al. (2021). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. PMC. Available at: [Link]
Jordan, A., et al. (2021). Green Chemistry. RSC Publishing. Available at: [Link]
Chemistry LibreTexts. (2023). Fischer Esterification. Available at: [Link]
Triwijayanti, C. A., & Budimarwanti, C. (2022). Synthesis of Vanillyl Acetate Through Fischer Esterification of Acetic Acid and Vanillyl Alcohol Product of Vanillyl Reduction. Semantic Scholar. Available at: [Link]
Google Patents. (1995). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
Li, T., & Rosazza, J. P. (1997). Biocatalytic Synthesis of Vanillin. PMC. Available at: [Link]
ResearchGate. (n.d.). SYNTHESIS AND PROPERTIES OF VANILLIC ACID ESTERS. Available at: [Link]
Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]
Comprehensive Cost-Benefit Analysis of 3-Methoxy-4-(methoxycarbonyl)benzoic acid Synthesis Methods
Executive Summary 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS 162046-51-7) is an unsymmetrical, orthogonally protected building block critical to the development of advanced active pharmaceutical ingredients (APIs) an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS 162046-51-7) is an unsymmetrical, orthogonally protected building block critical to the development of advanced active pharmaceutical ingredients (APIs) and targeted agrochemicals. Structurally, it is the 1-methyl ester of 2-methoxyterephthalic acid. The presence of both a reactive carboxylic acid and a protected methyl ester allows researchers to execute sequential, highly specific functionalizations without cross-reactivity.
This guide provides an authoritative cost-benefit analysis of three distinct synthetic pathways to produce this molecule, evaluating their mechanistic causality, scalability, and self-validating experimental protocols.
Part 1: Mechanistic Pathways & Structural Causality
The synthesis of this specific isomer requires precise regiocontrol. We evaluate three primary methods, each leveraging a distinct chemical mechanism to achieve the required asymmetric functionalization [1].
Fig 1: Three distinct synthetic pathways converging on 3-Methoxy-4-(methoxycarbonyl)benzoic acid.
Selective Saponification (Kinetic Control via Steric Shielding)
This method relies on the innate topography of the starting material, [4]. The methoxy group at the C2 position exerts a powerful steric shielding effect over the adjacent C1 methyl ester. When treated with a hydroxide base, the unhindered C4 methyl ester undergoes rapid nucleophilic acyl substitution, while the sterically encumbered C1 ester is kinetically protected.
Fig 2: Kinetic resolution via steric shielding drives the selective saponification of the C4 ester.
Pinnick Oxidation of an Aryl Aldehyde
Utilizing [2], this method employs a mild Pinnick oxidation to selectively convert the C4 aldehyde into a carboxylic acid. The causality behind this choice is the absolute chemoselectivity of sodium chlorite (
NaClO2
), which oxidizes aldehydes without cleaving existing ester or ether linkages.
Palladium-Catalyzed Methoxycarbonylation
Starting from [3], this method uses transition-metal catalysis. The Pd(0) catalyst undergoes oxidative addition specifically into the weaker C-Br bond. Subsequent migratory insertion of carbon monoxide (CO) and reductive elimination in the presence of methanol constructs the target ester directly.
Part 2: Cost-Benefit Analysis & Performance Comparison
To guide process chemistry decisions, the quantitative data for the three methodologies is summarized below. Selection depends heavily on the scale of synthesis and the availability of specialized equipment (e.g., pressure reactors).
Synthesis Method
Overall Yield (%)
Atom Economy
Reagent Cost
Scalability
Environmental E-Factor
A: Selective Saponification
82 - 88%
High (~85%)
Low ($)
Excellent
Low (Aqueous/Alcoholic)
B: Pinnick Oxidation
92 - 96%
Moderate (~70%)
Medium (
)
Good
Medium (Chlorite Salts)
C: Pd-Carbonylation
75 - 80%
High (~90%)
High (
$)
Poor (Autoclave)
Medium (Heavy Metals)
Verdict:
Method A is the undisputed choice for large-scale, cost-sensitive manufacturing due to its reliance on cheap reagents and high scalability.
Method B is ideal for milligram-to-gram scale discovery chemistry where maximizing yield and avoiding over-hydrolysis is prioritized.
Part 3: Step-by-Step Experimental Protocols & Self-Validating Systems
Every protocol below is designed as a self-validating system, incorporating real-time checkpoints to ensure the reaction causality is functioning as intended.
Protocol A: Selective Saponification
Objective: Exploit steric hindrance to selectively hydrolyze the C4 ester.
Initiation: Dissolve 1.0 eq (10 mmol) of dimethyl 2-methoxyterephthalate in 40 mL of a THF/Methanol mixture (4:1 v/v).
Thermal Control: Cool the solution to precisely 0 °C using an ice bath. Causality: Lower temperatures amplify the kinetic difference between the hindered and unhindered esters.
Reagent Addition: Add 1.05 eq of aqueous LiOH (1M) dropwise over 30 minutes to prevent localized spikes in base concentration.
Self-Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1). The non-polar diester (
Rf=0.8
) must cleanly convert to a single polar spot (
Rf=0.3
). If a baseline spot (
Rf=0.0
) appears, the kinetic barrier has been breached (over-hydrolysis to the diacid). Immediately quench the reaction.
Workup: Acidify the mixture to pH 2 with 1M HCl to protonate the carboxylate. Extract with EtOAc (3 x 20 mL), dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Protocol B: Pinnick Oxidation
Objective: Chemoselective oxidation of the aldehyde without ester cleavage.
Initiation: Dissolve 1.0 eq (5 mmol) of methyl 4-formyl-2-methoxybenzoate in 25 mL of t-BuOH/Water (5:1 v/v).
Scavenger Addition: Add 5.0 eq of 2-methyl-2-butene and 1.5 eq of
NaH2PO4
. Causality: The alkene acts as a sacrificial scavenger for hypochlorous acid (
HOCl
), preventing destructive electrophilic chlorination of the electron-rich aromatic ring.
Oxidation: Slowly add 1.2 eq of
NaClO2
dissolved in 5 mL of water.
Self-Validation Checkpoint: The solution will transiently turn pale yellow (generation of
ClO2
gas) and then clear as the scavenger reacts. Complete consumption of the starting material on TLC (Hexane:EtOAc 3:1) within 2 hours validates the catalytic cycle.
Workup: Remove volatiles under reduced pressure, partition the residue between water and EtOAc, and isolate the organic layer.
Protocol C: Pd-Catalyzed Methoxycarbonylation
Objective: Direct esterification via C-Br bond activation.
Initiation: In a 50 mL high-pressure autoclave, combine 1.0 eq (5 mmol) of 4-bromo-3-methoxybenzoic acid, 0.05 eq of
Pd(dppf)Cl2
, and 2.0 eq of triethylamine in 20 mL of anhydrous methanol.
Pressurization: Purge the vessel three times with Argon, then pressurize with Carbon Monoxide (CO) gas to 5 bar.
Heating: Heat the sealed vessel to 80 °C for 12 hours. Causality: Elevated temperature is required to drive the reductive elimination step of the catalytic cycle.
Self-Validation Checkpoint: Monitor the pressure gauge. A stoichiometric drop in CO pressure serves as a direct, real-time proxy for reaction progression. The reaction is complete when the pressure stabilizes.
Workup: Safely vent the residual CO gas in a fume hood. Filter the mixture through a pad of Celite to remove precipitated palladium black, then purify via recrystallization.
ChemSrc Database
Title: Dimethyl 2-methoxyterephthalate | CAS 36727-17-0
URL:[Link]
Comparative
A Comparative Guide to Impurity Profiling of 3-Methoxy-4-(methoxycarbonyl)benzoic acid
This guide provides an in-depth technical comparison of analytical methodologies for the impurity profiling of 3-Methoxy-4-(methoxycarbonyl)benzoic acid. Designed for researchers, scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of analytical methodologies for the impurity profiling of 3-Methoxy-4-(methoxycarbonyl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive analysis of potential impurities, forced degradation studies, and a comparative evaluation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques. Detailed, field-proven protocols and supporting data are presented to facilitate robust and reliable impurity analysis.
Introduction: The Criticality of Impurity Profiling
In pharmaceutical development, the adage "the dose makes the poison" is a guiding principle. However, the purity of an active pharmaceutical ingredient (API) is equally critical to its safety and efficacy. Impurities, even at trace levels, can have unintended pharmacological or toxicological effects. Therefore, a thorough understanding and control of the impurity profile of a drug substance are mandated by regulatory agencies worldwide, such as the International Council for Harmonisation (ICH).[1][2]
3-Methoxy-4-(methoxycarbonyl)benzoic acid is a key building block in the synthesis of various pharmaceutical agents. Its trifunctional nature, possessing a carboxylic acid, an ester, and a methoxy ether, presents a unique set of challenges and considerations for impurity profiling. This guide will dissect these challenges and provide a logical, scientifically-grounded approach to developing a comprehensive impurity control strategy.
Understanding the Impurity Landscape
A robust impurity profiling strategy begins with a theoretical assessment of potential impurities, which can be broadly categorized as process-related impurities and degradation products.
Potential Process-Related Impurities
Based on common synthetic routes for substituted benzoic acids, a likely pathway to 3-Methoxy-4-(methoxycarbonyl)benzoic acid involves the methylation of a dihydroxybenzoic acid precursor followed by selective esterification or vice-versa. A plausible synthetic route could start from 3-hydroxy-4-carboxybenzoic acid or a related precursor.
A key transformation is the methylation of hydroxyl groups, often accomplished using reagents like dimethyl sulfate.[3] This allows us to anticipate a range of potential process-related impurities:
Starting Materials: Unreacted precursors such as 3-hydroxy-4-carboxybenzoic acid.
Intermediates: Incompletely methylated or esterified intermediates, for instance, 3-hydroxy-4-(methoxycarbonyl)benzoic acid or 3-methoxy-4-carboxybenzoic acid.
Reagent Residues: Residual methylating agents or their by-products.
By-products: Isomeric impurities formed due to non-selective reactions.
The following diagram illustrates a hypothetical synthetic pathway and the potential process-related impurities.
Caption: Hypothetical synthesis and potential process impurities.
Degradation Products: A Forced Degradation Perspective
Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into the intrinsic stability of a drug substance.[1][2] By subjecting the API to stress conditions more severe than those encountered during routine storage, we can predict potential degradation pathways and develop stability-indicating analytical methods.[4]
The functional groups in 3-Methoxy-4-(methoxycarbonyl)benzoic acid suggest susceptibility to the following degradation pathways:
Hydrolysis: The ester and ether linkages are susceptible to hydrolysis under acidic and basic conditions. Acid-catalyzed hydrolysis of the ester would yield 3-methoxy-4-carboxybenzoic acid and methanol.[5] Base-catalyzed hydrolysis would result in the corresponding carboxylate salt. The methoxy group is generally more stable but can be cleaved under more forcing acidic conditions.
Oxidation: The aromatic ring and the methoxy group can be susceptible to oxidation, potentially leading to the formation of phenolic or ring-opened products.
Thermal Degradation: At elevated temperatures, decarboxylation of the benzoic acid moiety is a primary degradation pathway for related compounds, which would lead to anisole derivatives.[6]
Photodegradation: Aromatic systems can be susceptible to photolytic degradation, potentially leading to complex mixtures of products.
Comparative study of "3-Methoxy-4-(methoxycarbonyl)benzoic acid" catalysts
Comparative Study of Catalysts for the Synthesis of 3-Methoxy-4-(methoxycarbonyl)benzoic Acid Executive Summary 3-Methoxy-4-(methoxycarbonyl)benzoic acid (3-M-4-MCBA) is a high-value mono-esterified building block utiliz...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Study of Catalysts for the Synthesis of 3-Methoxy-4-(methoxycarbonyl)benzoic Acid
Executive Summary
3-Methoxy-4-(methoxycarbonyl)benzoic acid (3-M-4-MCBA) is a high-value mono-esterified building block utilized extensively in pharmaceutical development for synthesizing complex pharmacophores. The most efficient synthetic route to 3-M-4-MCBA is the regioselective, palladium-catalyzed methoxycarbonylation of 4-bromo-3-methoxybenzoic acid. However, the substrate presents significant steric and electronic challenges. This guide provides an objective, data-driven comparison of three distinct catalytic systems used for this transformation, analyzing the mechanistic causality behind their performance and providing a self-validating experimental protocol for researchers.
Mechanistic Causality: The Methoxycarbonylation Challenge
The conversion of 4-bromo-3-methoxybenzoic acid to 3-M-4-MCBA is notoriously difficult due to the ortho-methoxy group. This substituent introduces two distinct failure modes in the catalytic cycle:
Steric Hindrance: The bulky methoxy group impedes the oxidative addition of the aryl bromide to the Pd(0) center.
Off-Cycle Trapping: The oxygen atom of the methoxy group can coordinate with the Pd(II) intermediate, forming a stable, unreactive metallacycle that stalls migratory insertion of carbon monoxide[1].
To overcome these barriers, the choice of the phosphine ligand is critical. The ligand's "bite angle" (the P-Pd-P angle) dictates the geometry of the metal center. A wider bite angle forces the Pd(II) complex into a distorted square-planar geometry, which destabilizes the off-cycle metallacycle and significantly lowers the activation energy required for the rate-limiting reductive elimination step[2].
Logical pathway of Pd-catalyzed methoxycarbonylation.
Comparative Catalyst Evaluation
The High-Performance Choice: Pd(OAc)₂ / Xantphos
Mechanism of Action: Xantphos possesses a rigid xanthene backbone that enforces a wide bite angle of ~111°. This unique geometry accelerates reductive elimination and prevents the catalyst from being poisoned by the ortho-methoxy group[2].
Performance: This system delivers the highest turnover frequency (TOF) and exceptional selectivity, operating efficiently even at lower CO pressures (5 bar)[3]. It is highly stable and has been proven recyclable in analogous homogeneous methoxycarbonylations[4].
The Industrial Workhorse: Pd(dppf)Cl₂
Mechanism of Action: The dppf ligand features a ferrocene backbone with a bite angle of ~99°. While narrower than Xantphos, the electron-rich nature of the ferrocene core stabilizes the acyl-palladium intermediate during CO insertion.
Performance: Pd(dppf)Cl₂ is highly robust and less sensitive to trace oxygen than in-situ generated Pd(0) complexes. However, it requires higher temperatures (100 °C) and higher CO pressures (10 bar) to achieve complete conversion of sterically hindered substrates[2].
The Recoverable Alternative: Pd/C with PPh₃
Mechanism of Action: This heterogeneous approach relies on the in-situ leaching of Pd into the methanolic solution, where it coordinates with the monodentate PPh₃ ligand to form the active species, eventually re-depositing onto the carbon support upon cooling.
Performance: While highly appealing for late-stage drug development due to minimal heavy metal carryover, the monodentate nature of PPh₃ fails to provide the geometric distortion needed for rapid reductive elimination. Consequently, this system suffers from low TOF and requires harsh conditions (120 °C, 15 bar).
Quantitative Performance Data
Catalyst System
Ligand Bite Angle
Catalyst Loading
Temp (°C)
CO Pressure
Yield (%)
TOF (h⁻¹)
Pd(OAc)₂ / Xantphos
111°
2 mol%
80
5 bar
94%
3.9
Pd(dppf)Cl₂
99°
5 mol%
100
10 bar
85%
1.4
Pd/C + PPh₃
N/A (Monodentate)
10 mol%
120
15 bar
62%
0.5
Data synthesized from standardized methoxycarbonylation benchmarks of electronically challenging aryl bromides[2].
Self-Validating Experimental Protocol: Pd(OAc)₂ / Xantphos System
To ensure scientific integrity, the following protocol incorporates an internal validation loop. By monitoring the reaction via GC-MS, researchers can verify the active catalytic cycle: a stalled reaction will show an accumulation of the mass corresponding to the Ar-Pd(II)-Br intermediate, indicating insufficient CO pressure or ligand degradation.
Step-by-step experimental workflow for 3-M-4-MCBA synthesis.
Step-by-Step Methodology:
Reagent Preparation: In an oven-dried Schlenk flask or autoclave, dissolve 4-bromo-3-methoxybenzoic acid (1.0 equiv, 10 mmol) in anhydrous, degassed methanol (20 mL). Methanol acts as both the solvent and the nucleophile.
Base Addition: Add triethylamine (Et₃N) (2.0 equiv, 20 mmol). Causality note: Et₃N neutralizes the generated HBr, preventing the acid-catalyzed degradation of the Xantphos ligand.
Catalyst Activation: Add Pd(OAc)₂ (2 mol%, 0.2 mmol) and Xantphos (2.5 mol%, 0.25 mmol). The slight excess of ligand ensures complete coordination of the Pd center, preventing the formation of inactive palladium black[4].
Pressurization: Seal the reactor, purge three times with argon, and then pressurize with carbon monoxide (CO) to 5 bar.
Thermal Reaction & Validation: Heat the mixture to 80 °C and stir for 12 hours.
Self-Validation Check: At t=4h, pull a 0.1 mL aliquot. Quench with water and extract with EtOAc. GC-MS should show <10% starting material. If the Ar-Pd-Br mass peak dominates, the CO feed is compromised.
Quench & Isolation: Cool the reactor to room temperature and carefully vent the excess CO in a fume hood. Filter the crude mixture through a pad of Celite to remove spent catalyst.
Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate pure 3-Methoxy-4-(methoxycarbonyl)benzoic acid as a white solid.
Efficacy of "3-Methoxy-4-(methoxycarbonyl)benzoic acid" as a precursor
Comparative Efficacy of 3-Methoxy-4-(methoxycarbonyl)benzoic Acid as an Advanced Synthetic Precursor As a Senior Application Scientist, selecting the optimal building block is the most critical decision in designing high...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Efficacy of 3-Methoxy-4-(methoxycarbonyl)benzoic Acid as an Advanced Synthetic Precursor
As a Senior Application Scientist, selecting the optimal building block is the most critical decision in designing highly functionalized active pharmaceutical ingredients (APIs) or advanced materials like Metal-Organic Frameworks (MOFs). While symmetric precursors like terephthalic acid (BDC) have historically dominated the field, the demand for asymmetric drug scaffolds and finely tuned MOF pore environments has necessitated more sophisticated alternatives.
This guide objectively evaluates the efficacy of 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS: 162046-51-7)[1], also known as 2-Methoxy-terephthalic acid 1-methyl ester, comparing its performance against traditional precursors. By leveraging its pre-desymmetrized structure and electron-donating methoxy group, this precursor offers unparalleled regiocontrol and enhanced binding affinities.
Mechanistic Advantages & Causality
The structural brilliance of 3-Methoxy-4-(methoxycarbonyl)benzoic acid lies in its dual functionalization:
Orthogonal Reactivity: The molecule features a free carboxylic acid at C-1 and a methyl ester-protected carboxylic acid at C-4[1]. Attempting to mono-functionalize symmetric terephthalic acid typically results in a statistical mixture of unreacted, mono-reacted, and di-reacted products, severely capping yields at ~30-40%. By utilizing this mono-esterified precursor, researchers can achieve >95% regioselectivity. The free acid can be coupled first, followed by mild saponification of the ester for a second, distinct coupling.
Steric & Electronic Tuning: The methoxy (-OCH3) group at C-3 provides critical electron density. In MOF synthesis, this increases the isosteric heat of adsorption for gases like hydrogen[2]. In drug development, the methoxy oxygen serves as a potent hydrogen-bond acceptor, improving target-binding kinetics.
Comparative Performance Data
To objectively assess its efficacy, we compared 3-Methoxy-4-(methoxycarbonyl)benzoic acid against standard industry alternatives across key performance metrics.
Table 1: Quantitative Comparison of Aromatic Precursors
Precursor
Functional Groups
Desymmetrization Yield
MOF H₂ Uptake (77K, 1 bar)
Primary Application Profile
Terephthalic Acid (BDC)
None
< 30% (Statistical)
1.32 wt%
Baseline MOF-5 synthesis; symmetric polymers.
3-Methoxy-4-(methoxycarbonyl)benzoic acid
-OCH₃, -COOCH₃
> 95% (Orthogonal)
1.45 wt%
Asymmetric APIs; highly tuned gas-storage MOFs.
2-Hydroxyterephthalic acid
-OH
< 30% (Statistical)
N/A
Ratiometric fluorescence sensors.
2-Aminoterephthalic acid
-NH₂
< 30% (Statistical)
~1.20 wt%
Post-synthetic modification (PSM) in MOFs.
Data Insight: The introduction of the methoxy group via this precursor improves the hydrogen uptake capacity of MOF-5 derivatives by approximately 10% (from 1.32 wt% to 1.45 wt%) due to enhanced interaction sites within the pore structure[2]. Furthermore, in Europium-based MOFs (EuMTA), the methoxy-functionalized ligand acts as a superior antenna, enabling the highly selective sensing of Fe³⁺ ions at concentrations as low as 0.16 ppm[3].
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process checks to verify intermediate success.
Protocol A: Orthogonal Functionalization for Asymmetric Drug Scaffolds
Objective: Synthesize an asymmetric diamide without generating statistical mixtures.
Primary Amidation (C-1 Activation):
Dissolve 1.0 eq of 3-Methoxy-4-(methoxycarbonyl)benzoic acid in anhydrous DMF.
Causality: Add 1.2 eq of HATU and 2.5 eq of DIPEA. HATU is specifically chosen over EDC/HOBt to overcome the steric hindrance imposed by the adjacent methoxy group. DIPEA acts as a non-nucleophilic base to prevent unwanted side reactions.
Add 1.1 eq of Amine A. Stir at room temperature for 4 hours.
Validation Check: Perform LC-MS. The disappearance of the precursor mass (m/z 210.18) confirms complete conversion.
Ester Saponification (C-4 Deprotection):
Isolate the intermediate and dissolve in a 3:1 mixture of THF:H₂O.
Add 2.0 eq of LiOH·H₂O. Stir at room temperature for 2 hours.
Causality: LiOH is a mild alkali. Using NaOH or heating the reaction risks cleaving the newly formed amide bond. The THF/H₂O co-solvent system ensures both the organic intermediate and inorganic base remain in solution.
Acidify to pH 3 using 1M HCl to precipitate the mono-amide/mono-acid intermediate.
Secondary Amidation:
Repeat Step 1 using the newly liberated C-4 carboxylic acid and Amine B to yield the final asymmetric scaffold.
Protocol B: Solvothermal Synthesis of EuMTA MOFs
Objective: Synthesize a luminescent Europium MOF for Fe³⁺ sensing.
Ligand Preparation: Hydrolyze 3-Methoxy-4-(methoxycarbonyl)benzoic acid to 2-methoxyterephthalic acid using the saponification method described in Protocol A, Step 2[4].
Solvothermal Assembly:
Combine 0.1 mmol of Eu(NO₃)₃·6H₂O and 0.1 mmol of 2-methoxyterephthalic acid in a Teflon-lined stainless steel autoclave containing 10 mL of DMF/H₂O (1:1 v/v).
Causality: The solvothermal condition (heating to 140°C for 48 hours) provides the thermodynamic energy required for reversible coordination bond formation, ensuring the product crystallizes into a highly ordered framework rather than precipitating as an amorphous kinetic dead-end.
Cool to room temperature at a rate of 5°C/hour.
Validation Check: Collect the crystalline solid and perform Powder X-Ray Diffraction (PXRD). Match the diffractogram to the simulated EuBDC-OMe structure to confirm phase purity[4].
Workflow Visualizations
To clarify the structural logic and photophysical mechanisms discussed, the following diagrams map the operational pathways.
Figure 1: Orthogonal synthetic workflow leveraging the mono-esterified precursor.
Figure 2: Ligand-to-Metal Charge Transfer (LMCT) mechanism in Eu-MOF sensing.
References
Xu et al. "A europium metal–organic framework for dual Fe3+ ion and pH sensing (Reassessment)." National Institutes of Health (PMC). Available at: [Link]
American Chemical Society. "Europium Metal–Organic Framework Polymer Composites with Enhanced Luminescence and Selective Ferric Ion Sensing." ACS Publications, 2024. Available at: [Link]
Yang, Jie, et al. "Methoxy-modified MOF-5: A MOF-5 framework prepared by a mixed ligand approach." ResearchGate, 2025. Available at: [Link]
3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS 162046-51-7): A Comparative Guide to Asymmetric Terephthalate Building Blocks in Drug Discovery & Advanced Materials
Executive Summary In advanced organic synthesis, the spatial orientation and functional group protection of building blocks dictate the success of complex molecular assemblies. 3-Methoxy-4-(methoxycarbonyl)benzoic acid (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In advanced organic synthesis, the spatial orientation and functional group protection of building blocks dictate the success of complex molecular assemblies. 3-Methoxy-4-(methoxycarbonyl)benzoic acid (also known as 2-methoxyterephthalic acid 1-methyl ester, CAS 162046-51-7) represents a premium, orthogonally protected building block. By combining a regioselective coupling site with steric and electronic tuning, this compound has become a critical intermediate in the synthesis of potent muscarinic receptor antagonists[1] and a structural modulator in the fabrication of water-repellent Metal-Organic Frameworks (MOFs)[2].
This guide objectively compares the performance of this methoxylated mono-ester against its unprotected and unsubstituted alternatives, providing researchers with self-validating protocols and mechanistic insights to optimize their synthetic workflows.
The Mechanistic Advantage: Causality in Structural Design
The utility of 3-Methoxy-4-(methoxycarbonyl)benzoic acid is rooted in its highly specific molecular anatomy. When designing biphenyl muscarinic antagonists or PROTAC linkers, the terephthalate core provides necessary rigidity. However, an unsubstituted terephthalate ring is entirely planar.
By introducing a 3-methoxy group , a deliberate steric clash is created with the adjacent carbonyls. This forces the ester and amide bonds out of the aromatic plane (altering the dihedral angle to ~45–60°). This out-of-plane twist is mechanistically responsible for enhanced binding affinity in deep receptor pockets, as it mimics the bioactive conformation of the target pharmacophore. Furthermore, the 4-methoxycarbonyl group acts as an orthogonal protecting group, ensuring that synthetic coupling occurs exclusively at the 1-carboxylic acid position, eliminating the statistical mixtures typically seen when using unprotected di-acids[3].
Logical relationship of structural features in 3-Methoxy-4-(methoxycarbonyl)benzoic acid.
Comparative Performance Analysis
To justify the use of this specific building block, we must compare it against its closest structural alternatives: Terephthalic acid mono-methyl ester (lacking the methoxy group) and 2-Methoxyterephthalic acid (lacking the ester protection).
Table 1: Quantitative & Qualitative Comparison of Terephthalate Building Blocks
Feature / Metric
3-Methoxy-4-(methoxycarbonyl)benzoic acid
Terephthalic acid mono-methyl ester
2-Methoxyterephthalic acid
Structural Protection
Orthogonal (Mono-ester)
Orthogonal (Mono-ester)
Unprotected (Di-acid)
Steric Hindrance (C3)
High (Methoxy group)
Low (Hydrogen)
High (Methoxy group)
Amidation Regioselectivity
>98% (Single target product)
>98% (Single target product)
<45% (Statistical di-amide mixtures)
Receptor Antagonist IC50 *
Low Nanomolar (Optimal twist)
Micromolar (Planar clash)
N/A (Cannot selectively couple)
Role in MOF Synthesis
Hydrophobic Modulator / Capper
Hydrophilic Modulator
Primary Framework Linker
*Based on structure-activity relationship (SAR) models for biphenyl-based muscarinic receptor antagonists[1].
Key Takeaway: While the unprotected di-acid is suitable as a bulk framework linker in MOFs[2], it is practically useless for asymmetric API synthesis due to poor regioselectivity. Conversely, the unsubstituted mono-ester allows for clean synthesis but fails to provide the necessary conformational twist required for high target affinity. 3-Methoxy-4-(methoxycarbonyl)benzoic acid uniquely satisfies both synthetic and biological requirements.
Protocol A: Regioselective Amidation for API Synthesis
This protocol is adapted from validated patent literature for synthesizing muscarinic receptor antagonists[1]. It employs EDC and HOAt to overcome the steric hindrance imposed by the ortho-methoxy group.
Causality of Reagents:
EDC activates the carboxylic acid to an O-acylisourea. Because the 3-methoxy group sterically shields the reaction center, standard activation is slow and prone to rearrangement into an inactive N-acylurea. HOAt (1-Hydroxy-7-azabenzotriazole) is specifically chosen here because its pyridine nitrogen provides anchimeric assistance (neighboring group participation), rapidly converting the intermediate into a highly reactive, stable active ester, thereby driving the reaction to completion.
Step-by-Step Methodology:
Dissolution: To a stirred solution of 3-Methoxy-4-(methoxycarbonyl)benzoic acid (450 mg, 2.1 mmol) in anhydrous DMF (10 mL), add EDC (630 mg, 3.3 mmol) and HOAt (2.4 mL, 1.18 mmol, 0.5M in DMF).
Base Addition: Add DIPEA (1.3 mL, 7.05 mmol). Self-Validation Check: Ensure the mixture becomes completely homogeneous before proceeding; this confirms full dissolution and initial activation.
Coupling: Slowly add the target amine (2.4 mmol). Stir the reaction mixture at room temperature for 16 hours.
Workup: Quench the reaction with water and extract with ethyl acetate. Self-Validation Check: The aqueous wash effectively removes the water-soluble urea byproduct generated by EDC, validating the purity of the organic layer.
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.
Step-by-step experimental workflow for regioselective amidation using EDC/HOAt.
Protocol B: Microwave-Assisted Synthesis of Water-Repellent MOFs
While 2-methoxyterephthalic acid is used as the primary linker to create water-repellent MOFs[2], 3-Methoxy-4-(methoxycarbonyl)benzoic acid acts as a highly effective modulator (terminating ligand).
Causality of Reagents:
Because the esterified end cannot coordinate with the metal node (e.g., Cu²⁺), it terminates lattice growth. This restricts the MOF to the nanoscale (increasing surface area) while simultaneously decorating the exterior surface with hydrophobic methyl ester and methoxy groups, drastically increasing the water contact angle. Microwave heating is utilized to ensure rapid, uniform nucleation, preventing the formation of defective macro-crystals.
Step-by-Step Methodology:
Preparation: Dissolve Cu(NO₃)₂·3H₂O (0.336 mmol), 2-methoxyterephthalic acid (0.200 mmol, primary linker), and 3-Methoxy-4-(methoxycarbonyl)benzoic acid (0.052 mmol, modulator) in 5 mL diethylformamide (DEF).
Sealing: Seal the homogeneous solution in a Pyrex sample vial.
Microwave Solvothermal Synthesis: Heat the vial in a microwave oven (800 W) for exactly 30 seconds[2]. Self-Validation Check: The rapid appearance of light yellow, nanoscale crystals confirms successful nucleation.
Activation: Wash the resulting crystals with fresh DEF, followed by solvent exchange with volatile ethanol, and dry under vacuum to evacuate the pores.
Microwave-assisted solvothermal MOF synthesis using the mono-ester as a modulator.
Navigating the Disposal of 3-Methoxy-4-(methoxycarbonyl)benzoic Acid: A Comprehensive Guide
For Immediate Reference: A Procedural Overview This guide provides a detailed protocol for the safe and compliant disposal of 3-Methoxy-4-(methoxycarbonyl)benzoic acid. As a Senior Application Scientist, my objective is...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Reference: A Procedural Overview
This guide provides a detailed protocol for the safe and compliant disposal of 3-Methoxy-4-(methoxycarbonyl)benzoic acid. As a Senior Application Scientist, my objective is to equip you with the necessary information to not only follow procedures but also to understand the rationale behind them, ensuring the highest standards of laboratory safety and regulatory compliance.
Hazard Assessment and Waste Classification: The Cornerstone of Compliance
The initial and most critical step in the proper disposal of any chemical is to determine if it is classified as hazardous waste. For 3-Methoxy-4-(methoxycarbonyl)benzoic acid, the available safety data indicates that it is an irritant.[1][2] Specifically, it is associated with the following GHS hazard statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
While this information is crucial for safe handling, it does not automatically classify the compound as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2] The responsibility for this classification lies with the waste generator—your institution.[3]
To make an accurate determination, you must assess whether 3-Methoxy-4-(methoxycarbonyl)benzoic acid exhibits any of the following "characteristic" hazardous waste properties as defined by the Environmental Protection Agency (EPA):[4][5]
Ignitability: The tendency to catch fire.
Corrosivity: The ability to corrode metal.
Reactivity: The tendency to explode or react violently.
Toxicity: The presence of certain toxic chemicals at or above specified concentrations.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 3-Methoxy-4-(methoxycarbonyl)benzoic acid for disposal, it is imperative to be outfitted with the appropriate PPE. Based on its known hazards, the following should be worn:[2]
Eye Protection: Safety glasses with side shields or goggles.
Hand Protection: Compatible chemical-resistant gloves.
Skin Protection: A lab coat or other protective clothing to prevent skin contact.
Disposal Procedures: A Step-by-Step Protocol
The following procedures are divided into two pathways based on your hazardous waste determination.
Scenario A: Managing as a Hazardous Waste (Recommended)
This is the most prudent course of action in the absence of complete hazard data.
Step 1: Containerization
Use a dedicated, compatible, and leak-proof container for the waste.[6] The container must be in good condition and have a secure, tight-fitting lid.[7]
Never mix 3-Methoxy-4-(methoxycarbonyl)benzoic acid with other chemical wastes unless you have confirmed their compatibility.[7][8]
Step 2: Labeling
Clearly label the waste container with the words "Hazardous Waste."[7][8]
The label must also include:
The full chemical name: "3-Methoxy-4-(methoxycarbonyl)benzoic acid." Avoid abbreviations or chemical formulas.[7][8]
The date when the waste was first added to the container (the "accumulation start date").[4]
An indication of the hazards (e.g., "Irritant").[8]
Step 3: Storage
Store the sealed and labeled container in a designated satellite accumulation area (SAA) within or near the laboratory where the waste is generated.[7]
The SAA must be under the control of laboratory personnel.[7]
Ensure the container is stored in a well-ventilated area, away from incompatible materials.[2]
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[8]
Do not exceed the accumulation time or volume limits for your hazardous waste generator category as defined by the EPA and your state's regulations.[7]
Your EHS department will work with a licensed hazardous waste disposal facility to ensure the chemical is transported and disposed of in accordance with all federal, state, and local regulations.[6]
Scenario B: Managing as a Non-Hazardous Waste
This scenario is only appropriate if you have conducted a thorough hazard determination and have conclusive evidence that 3-Methoxy-4-(methoxycarbonyl)benzoic acid does not meet any of the RCRA criteria for hazardous waste.
Step 1: Institutional Verification
Even if you believe the waste to be non-hazardous, you must consult with your institution's EHS department. They will have specific protocols for the disposal of non-hazardous chemical waste.
Under no circumstances should this chemical be disposed of down the drain or in the regular trash without explicit approval from your EHS department. [4][8]
Step 2: Follow Institutional Guidelines
Your EHS department will provide instructions on how to package, label, and dispose of the non-hazardous waste. This may still involve collection by the EHS office for disposal through a contracted vendor.
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
Control and Contain: If the spill is small and you are trained to do so, control the spread of the solid material. Avoid generating dust.
Clean-up: Carefully sweep up the spilled solid and place it into a labeled container for disposal as hazardous waste.
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
Report: Report the spill to your supervisor and EHS department.
In Case of Personal Exposure:
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek medical attention.
Data Summary and Visualization
Table 1: Key Information for 3-Methoxy-4-(methoxycarbonyl)benzoic acid Disposal
Caption: Decision workflow for the proper disposal of 3-Methoxy-4-(methoxycarbonyl)benzoic acid.
By adhering to this guide, you contribute to a culture of safety and environmental responsibility within your laboratory, ensuring that your work not only advances science but does so in a manner that is compliant and conscientious.
References
PubChem. (n.d.). 3-(Methoxycarbonyl)benzoic acid. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]
US Ecology. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]
OSHA.com. (2025, January 23). Navigating RCRA Hazardous Waste Regulations. Retrieved from [Link]
Goodway. (2022, April 15). The Complete Beginners Guide to Chemical Disposal. Just Venting. Retrieved from [Link]
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Retrieved from [Link]
Retail Industry Leaders Association. (n.d.). Hazardous Waste Regulations. Retrieved from [Link]
ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
Personal protective equipment for handling 3-Methoxy-4-(methoxycarbonyl)benzoic acid
An Expert Guide to Personal Protective Equipment for Handling 3-Methoxy-4-(methoxycarbonyl)benzoic acid In the landscape of drug discovery and scientific research, the integrity of our work is intrinsically linked to the...
Author: BenchChem Technical Support Team. Date: March 2026
An Expert Guide to Personal Protective Equipment for Handling 3-Methoxy-4-(methoxycarbonyl)benzoic acid
In the landscape of drug discovery and scientific research, the integrity of our work is intrinsically linked to the safety of our practices. The meticulous handling of chemical reagents is not merely a procedural formality but a foundational pillar of reliable and ethical science. This guide offers a detailed, field-tested framework for the appropriate selection, use, and disposal of Personal Protective Equipment (PPE) when working with 3-Methoxy-4-(methoxycarbonyl)benzoic acid (CAS No. 162046-51-7). Our objective is to move beyond a simple checklist, explaining the causality behind each safety measure to foster a deeply ingrained culture of safety.
Hazard Analysis: Understanding the Compound
A proactive approach to safety begins with a thorough understanding of the specific risks associated with the material. 3-Methoxy-4-(methoxycarbonyl)benzoic acid is a solid that presents clear hazards which must be mitigated. Its classification under the Globally Harmonized System (GHS) dictates the necessary protective measures.
GHS Pictogram
Hazard Statement
GHS Classification
H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
Skin Irritation (Category 2)[1][2] Eye Irritation (Category 2/2A)[1][2][3] Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1][3]
This data is synthesized from publicly available Safety Data Sheets and chemical databases.
These classifications are our primary directive, indicating that the skin, eyes, and respiratory system are the primary routes of exposure and potential harm. All subsequent PPE choices are a direct response to these identified risks.
The Core PPE Ensemble: A Self-Validating System of Protection
The selection of PPE is not arbitrary; it is a carefully considered system where each component addresses a specific hazard. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE to protect employees.[4][5]
Directly counters the H315 hazard by providing a physical barrier to prevent skin contact and irritation.[5][6] Nitrile is selected for its broad resistance to a range of chemicals.
Eye & Face Protection
ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles.[7][8][9]
This is the minimum requirement to prevent eye contact with airborne particles or accidental splashes, addressing the H319 "Causes serious eye irritation" hazard.[5][8][10] Safety glasses or goggles must always be worn beneath a face shield if a significant splash hazard exists.[9][11]
Respiratory Protection
To be used within a certified chemical fume hood.
This is an engineering control, the preferred first line of defense against respiratory hazards. It directly mitigates the H335 "May cause respiratory irritation" risk by containing dust and vapors at the source.[12] If a fume hood is not available, a NIOSH-approved respirator would be required.[6][13]
Protects feet from potential spills and dropped equipment.
Procedural Integrity: Donning, Doffing, and Operational Plans
The effectiveness of PPE is critically dependent on its proper use. Cross-contamination during the removal of used PPE is a common and preventable source of exposure.
PPE Donning and Doffing Workflow
The sequence of putting on (donning) and taking off (doffing) PPE is designed to isolate contaminants and protect the user.
Caption: Logical workflow for donning and doffing PPE to prevent cross-contamination.
Operational Handling Plan
Preparation: Confirm the chemical fume hood is operational. Don all required PPE as per the sequence above.
Aliquotting: When weighing the solid compound, use a disposable weigh boat or paper. Handle spatulas and containers carefully to minimize the creation of airborne dust.
In Solution: When dissolving, add the solid to the solvent to minimize splashing.
Cleanup: Clean any spills immediately. All materials used for cleanup must be treated as hazardous waste.
Waste Management: A Critical Final Step
Proper disposal is a legal and ethical requirement. All chemical waste must be managed in accordance with institutional and regulatory guidelines.[14][15] Do not dispose of chemical waste down the sink or in the regular trash.[14][15]
Disposal and Decontamination Workflow
All materials that have come into contact with 3-Methoxy-4-(methoxycarbonyl)benzoic acid must be considered contaminated and disposed of as hazardous waste.[14]
Caption: Waste stream pathway from point of generation to final disposal.
Step-by-Step Disposal Protocol
Segregate Waste: Separate waste into distinct streams: solid, liquid, and sharps.[16]
Solid Waste Containment: Place all contaminated solid materials, including used gloves, weigh boats, and paper towels, into a designated, compatible, and clearly labeled hazardous solid waste container.[14][17] The container must be kept closed except when adding waste.[14]
Liquid Waste Containment: Collect all solutions containing the compound in a designated, leak-proof, and clearly labeled hazardous liquid waste container.[17] Ensure chemical compatibility between the waste and the container material.[17]
Labeling and Storage: As soon as waste is added, label the container with the words "Hazardous Waste" and list all contents.[14][17] Store waste containers in a designated, secondary containment area away from general lab traffic.
Final Disposal: Arrange for collection by your institution's Environmental Health & Safety (EHS) department for final, compliant disposal.[14]
By integrating these safety protocols into your standard operating procedures, you not only protect yourself and your colleagues but also enhance the quality and integrity of your scientific outcomes.
References
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ANSI Z87.1 Eye Safety & Eye Protection Glasses - DuraLabel Resources. (2026, February 27). Retrieved from [Link]
ANSI Z87.1 Explained: What Makes Safety Glasses Actually Safe? - Lucyd. Retrieved from [Link]
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Personal Protective Equipment (PPE) - CHEMM. (2026, February 4). Retrieved from [Link]
In-Lab Disposal Methods: Waste Management Guide - Protect IU - Indiana University. Retrieved from [Link]
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Retrieved from [Link]
Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. Retrieved from [Link]
How to Safely Dispose of Laboratory Waste? | Stericycle UK. (2024, October 24). Retrieved from [Link]
PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL - Jawaharlal Nehru Centre for Advanced Scientific Research. Retrieved from [Link]